molecular formula C13H13NO3 B028422 Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 103788-64-3

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No.: B028422
CAS No.: 103788-64-3
M. Wt: 231.25 g/mol
InChI Key: UDWQWRFEUXUBHR-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWQWRFEUXUBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379521
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103788-64-3
Record name Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
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Record name 103788-64-3
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed scientific and technical overview for the synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, a substituted oxazole of interest to researchers in medicinal chemistry and drug development. The oxazole core is a privileged scaffold in numerous biologically active compounds.[1][2] This document outlines a strategic approach to its synthesis, beginning with a retrosynthetic analysis to evaluate plausible pathways. We recommend a highly efficient, convergent cyclocondensation strategy, chosen for its operational simplicity and high yield potential. A complete, step-by-step experimental protocol is provided, covering reaction setup, execution, purification, and characterization, designed to be a self-validating system for proficient chemists. The narrative emphasizes the chemical principles and rationale behind key procedural choices, offering insights into process optimization and troubleshooting.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[2] Oxazole-based molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-cancer, and antiviral properties, owing to their ability to engage with biological targets through various non-covalent interactions.[1]

The target molecule, this compound, incorporates this valuable core. It is functionalized at all available carbon positions: a phenyl group at C2, a methyl group at C5, and a methyl acetate substituent at C4. This trisubstituted pattern makes it a versatile building block for the synthesis of more complex molecules and potential lead compounds in drug discovery programs. This guide provides a robust and reproducible methodology for its synthesis.

Retrosynthetic Analysis and Strategy Selection

To devise the most effective synthetic plan, we begin with a retrosynthetic analysis, which involves logically deconstructing the target molecule into simpler, commercially available starting materials.

G cluster_strategies Retrosynthetic Strategies cluster_A Strategy A: Post-Cyclization Alkylation cluster_B Strategy B: Convergent Cyclocondensation TM Target Molecule Methyl 2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate Strategy_A Precursor: 5-Methyl-2-phenyl-1,3-oxazole TM->Strategy_A Disconnect C4-Cα bond (Alkylation) Strategy_B Precursors TM->Strategy_B Disconnect C4-O & C5-N bonds (Cyclocondensation) Precursor_A1 N-(2-oxopropyl)benzamide Strategy_A->Precursor_A1 Precursor_B1 Benzamide Strategy_B->Precursor_B1 Precursor_B2 Methyl 4-haloacetoacetate Strategy_B->Precursor_B2 Reagent_A Reagent: Methyl Bromoacetate

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Post-Cyclization C4-Functionalization

This approach involves first synthesizing the 5-methyl-2-phenyl-1,3-oxazole core and then introducing the methyl acetate group at the C4 position. The core synthesis is achievable via the Robinson-Gabriel synthesis from N-(2-oxopropyl)benzamide.[3][4] However, the subsequent C4-alkylation step presents significant challenges. The C4 position of the oxazole ring is not inherently nucleophilic and would require deprotonation with a strong base (e.g., n-butyllithium) to form an organometallic intermediate, which could then be alkylated. This step often suffers from poor regioselectivity and requires stringent anhydrous conditions, making it less ideal for scalability and reproducibility.

Strategy B: Convergent Cyclocondensation (Recommended Pathway)

A more elegant and efficient approach is to construct the oxazole ring from precursors that already contain the required carbon backbone. This can be achieved through a Hantzsch-type synthesis by reacting an α-haloketone with a primary amide.[1] Specifically, the reaction of Benzamide with Methyl 4-chloroacetoacetate (or its bromo-analogue) directly assembles the fully substituted oxazole ring in a single cyclocondensation step.

Rationale for Selection: Strategy B is superior due to its convergence, typically involving fewer synthetic steps and avoiding the use of harsh organometallic reagents. This method offers better control over regiochemistry and is generally higher yielding and more amenable to scale-up.

Recommended Synthetic Pathway: Mechanism and Rationale

The selected pathway is a classic example of oxazole synthesis via cyclocondensation. The reaction proceeds by the nucleophilic attack of the amide nitrogen of benzamide onto the electrophilic carbon bearing the halogen in methyl 4-haloacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

G start Benzamide + Methyl 4-chloroacetoacetate step1 Nucleophilic Attack (N on C-Cl) start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Enol O on Imine C) intermediate1->step2 intermediate2 Dihydrooxazolol Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product Target Molecule step3->product

Caption: Key mechanistic steps of the convergent cyclocondensation.

The reaction is typically promoted by heat, and sometimes a mild base is used to facilitate the initial nucleophilic substitution and final elimination steps. The driving force for the reaction is the formation of the stable, aromatic oxazole ring.

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the recommended convergent cyclocondensation pathway.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS No.Notes
Benzamide≥99%Sigma-Aldrich55-21-0Store in a desiccator.
Methyl 4-chloroacetoacetate≥97%Sigma-Aldrich32807-28-6Lachrymator. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Use anhydrous grade for best results.
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher Scientific584-08-7Acts as a mild base and acid scavenger.
Ethyl AcetateACS GradeVWR141-78-6For extraction and chromatography.
HexanesACS GradeVWR110-54-3For chromatography.
Saturated Sodium Bicarbonate-Lab prepared-For aqueous work-up.
Brine-Lab prepared-For aqueous work-up.
Anhydrous Magnesium Sulfate-Fisher Scientific7487-88-9For drying organic layers.
Silica Gel230-400 meshSorbent Technologies7631-86-9For column chromatography.
Step-by-Step Synthesis
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Benzamide (1.0 eq, e.g., 12.1 g, 100 mmol) and anhydrous Potassium Carbonate (1.5 eq, 20.7 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Reagent Addition: In a dropping funnel, prepare a solution of Methyl 4-chloroacetoacetate (1.1 eq, 16.6 g, 110 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes. Rationale: Dropwise addition helps to control any potential exotherm and ensures homogenous mixing.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the benzamide starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water and stir for 15 minutes.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Rationale: The washes remove residual DMF, unreacted starting materials, and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The crude product, typically a yellow to brown oil or semi-solid, is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • Collect fractions and analyze by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a pale yellow oil or a low-melting solid.

  • Expected Yield: 75-85%.

  • Characterization Data (Predicted):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.05-7.95 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 3.75 (s, 2H, -CH₂-CO), 3.70 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O, ester), 161.0 (C2-oxazole), 148.0 (C5-oxazole), 135.0 (C4-oxazole), 131.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-C), 52.5 (-OCH₃), 31.0 (-CH₂-), 11.5 (-CH₃).

    • Mass Spectrometry (ESI+): m/z = 246.1 [M+H]⁺.

Process Workflow and Data Management

A structured workflow is critical for reproducibility and scalability.

Caption: End-to-end experimental workflow diagram.

Key Process Parameters and Optimization
ParameterRange/OptionsRationale & Impact on Outcome
Temperature 70 - 100 °CLower temperatures lead to slow reaction rates. Higher temperatures (>100 °C) may increase side product formation or DMF decomposition. 80-90 °C is optimal.
Base K₂CO₃, Cs₂CO₃, NaHCO₃K₂CO₃ is a cost-effective and efficient base. Cs₂CO₃ can accelerate the reaction but is more expensive. NaHCO₃ is generally too weak.
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents like DMF or DMAc are essential to dissolve the reagents and facilitate the SN2 and cyclization steps.
Reaction Time 4 - 8 hoursInsufficient time leads to low conversion. Excessive time can lead to degradation. Monitor by TLC for optimal endpoint.
Troubleshooting Guide
Problem ObservedLikely Cause(s)Recommended Solution(s)
Low or No Conversion Inactive reagents (wet); insufficient temperature.Ensure anhydrous conditions and reagents. Verify internal reaction temperature. Increase temperature to 90-95 °C if necessary.
Multiple Spots on TLC Side reactions; product degradation.Ensure the reaction is not overheated. Check the purity of starting materials. Careful chromatographic separation is required.
Difficulty Removing DMF Insufficient aqueous washes.Perform additional washes with water and brine during work-up. High-vacuum distillation can also be used if necessary.
Low Yield after Column Product is partially soluble in the aqueous phase.Ensure thorough extraction during work-up. If the product is more polar, consider back-extraction of the aqueous layers.

Safety Precautions

  • General: All operations should be conducted in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Specific:

    • Methyl 4-chloroacetoacetate: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.

    • N,N-Dimethylformamide (DMF): Is a reproductive toxin and is readily absorbed through the skin. Use nitrile gloves and handle with care.

  • Thermal Hazards: Use appropriate controls (e.g., oil bath with a temperature controller) to manage the reaction temperature and avoid uncontrolled heating.

Conclusion

The synthesis of this compound is efficiently achieved through a convergent cyclocondensation of benzamide and methyl 4-chloroacetoacetate. This technical guide presents a robust, high-yielding, and scalable protocol. The provided rationale, optimization parameters, and troubleshooting advice equip researchers with the necessary information to successfully replicate and adapt this synthesis for applications in chemical research and drug development.

References

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.
  • Wikipedia. Robinson–Gabriel synthesis.
  • NROChemistry. Van Leusen Reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Organic Chemistry Portal. Van Leusen Reaction.
  • Wikipedia. Van Leusen reaction.
  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • SynArchive. Robinson-Gabriel Synthesis.

Sources

Physicochemical properties of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical and Analytical Profile of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound (CAS No. 103788-64-3) is a derivative of this privileged heterocyclic system. Its structure, featuring a phenyl group at position 2, a methyl group at position 5, and a methyl acetate moiety at position 4, suggests a potential for diverse pharmacological applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known and predicted physicochemical properties of this compound, outlines robust methodologies for its synthesis and purification, and establishes a self-validating workflow for its complete analytical characterization. In the absence of extensive published experimental data for this specific ester, this guide integrates data from its well-characterized carboxylic acid precursor, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, with predictive insights and established analytical principles for novel chemical entities.

Chemical Identity and Structural Features

The unique arrangement of substituents on the oxazole ring dictates the molecule's steric and electronic properties, which are fundamental to its chemical reactivity and potential biological interactions.

  • IUPAC Name: this compound

  • CAS Number: 103788-64-3[5]

  • Molecular Formula: C₁₃H₁₃NO₃

  • Molecular Weight: 231.25 g/mol

Key Structural Components:

  • 1,3-Oxazole Core: A five-membered aromatic heterocycle providing a stable, electron-rich scaffold.

  • 2-Phenyl Group: Confers hydrophobicity and potential for π-π stacking interactions with biological targets.

  • 5-Methyl Group: A small alkyl substituent that can influence binding selectivity and metabolic stability.

  • 4-Methyl Acetate Side Chain: Introduces a polar ester functional group that can act as a hydrogen bond acceptor and influences the molecule's solubility and pharmacokinetic profile.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is critical for designing experimental protocols, from synthesis and purification to formulation and biological screening. The data presented below is a consolidation of calculated values and experimental data from its immediate precursor, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.

PropertyValue / DescriptionSource / Method
Molecular Formula C₁₃H₁₃NO₃-
Molecular Weight 231.25Calculated
CAS Number 103788-64-3ChemicalBook[5]
Physical Form Predicted to be a solid at room temperature.-
Melting Point 126-127 °C (for the parent carboxylic acid)Echemi[6]
Boiling Point 411.7 °C (for the parent carboxylic acid)Echemi[6]
Density 1.245 g/cm³ (for the parent carboxylic acid)Echemi[6]
XLogP3 ~2.5 (Predicted)Based on related structures[6][7]
Topological Polar Surface Area (TPSA) 55.5 Ų (Predicted)Calculated
Solubility Expected to be soluble in common organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, DMSO) and have low solubility in water.General Chemical Principles

Synthesis and Purification Workflow

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid. This method is widely used due to its high efficiency and straightforward purification.

Proposed Synthetic Pathway: Fischer Esterification

The causality behind choosing Fischer esterification lies in its simplicity and the use of inexpensive reagents. The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol. Using excess methanol not only serves as the reagent but also as the solvent, driving the equilibrium towards the product side.

Synthetic Workflow A 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid reagents Methanol (excess) Catalytic H₂SO₄ Reflux, 4-6h A->reagents B This compound reagents->B

Caption: Proposed synthesis via Fischer esterification.

Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).

  • Reaction Setup: To a solution of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add 2-3 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Heating: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography

Purification is essential to remove any unreacted starting material or by-products.

  • Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%). The less polar product will elute before the more polar starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization Workflow

A multi-technique approach is mandatory for the unambiguous confirmation of the chemical structure and the assessment of purity. Each technique provides complementary information, creating a self-validating system of characterization.

Analytical Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (FT-IR) HPLC Purity Assessment (HPLC) Compound Purified Compound Compound->NMR Identity Compound->MS Identity Compound->IR Confirmation Compound->HPLC Confirmation

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Predicted ¹H NMR Signals (in CDCl₃):

    • δ ~8.0 ppm (multiplet, 2H): Protons on the phenyl ring ortho to the oxazole.

    • δ ~7.4 ppm (multiplet, 3H): Protons on the phenyl ring meta and para to the oxazole.

    • δ ~3.7 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

    • δ ~3.6 ppm (singlet, 2H): Methylene protons of the acetate side chain (-CH₂-).

    • δ ~2.4 ppm (singlet, 3H): Methyl protons on the oxazole ring.

  • ¹³C NMR Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the spectrum, typically requiring a longer acquisition time.

  • Predicted ¹³C NMR Signals (in CDCl₃):

    • δ ~170 ppm: Carbonyl carbon of the ester (C=O).

    • δ ~162 ppm, ~150 ppm, ~135 ppm: Aromatic carbons of the oxazole and phenyl rings.

    • δ ~130-128 ppm: Other carbons of the phenyl ring.

    • δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

    • δ ~30 ppm: Methylene carbon of the acetate side chain (-CH₂-).

    • δ ~11 ppm: Methyl carbon on the oxazole ring.

Mass Spectrometry (MS) MS provides the exact molecular weight, confirming the elemental composition.

  • Protocol (Electrospray Ionization - ESI): [8]

    • Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

  • Expected Result: A prominent peak at m/z = 232.09 ([M+H]⁺) corresponding to the protonated molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Acquire the spectrum.

  • Expected Characteristic Bands:

    • ~1740 cm⁻¹: Strong C=O stretch from the ester carbonyl.

    • ~1650 cm⁻¹: C=N stretch of the oxazole ring.

    • ~1200 cm⁻¹: C-O stretch from the ester.

    • ~3000-2850 cm⁻¹: C-H stretches from alkyl and aromatic groups.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of a final compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to ensure good peak shape). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for biological screening.

Potential Biological Significance and Future Directions

While specific biological data for this compound is not yet widely published, the oxazole scaffold is a well-established pharmacophore. Derivatives are known to possess a wide range of activities, including:

  • Antimicrobial Activity: The oxazole ring is present in several natural and synthetic compounds with antibacterial and antifungal properties.[1]

  • Anti-inflammatory Activity: Certain oxazole derivatives have shown potent anti-inflammatory effects.[2]

  • Anticancer Activity: The scaffold has been explored for the development of novel anticancer agents.[9]

The structure of this compound makes it an attractive candidate for screening in various biological assays. The methyl ester can act as a prodrug, potentially being hydrolyzed in vivo by esterases to release the more polar carboxylic acid, which may be the active species.

Future research should focus on:

  • In Vitro Screening: Evaluating the compound's activity against panels of bacterial and fungal strains, as well as various human cancer cell lines.

  • Enzyme Inhibition Assays: Testing for inhibition of enzymes relevant to diseases like inflammation (e.g., COX enzymes) or cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the phenyl ring, the methyl group, and the acetate chain to optimize potency and selectivity.

References

  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl acetate.PubChem.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.IJCSPUB.
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.MDPI.
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.PMC - NIH.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][7] OXAZIN-4-YL) ACETATE DERIV.Rasayan Journal of Chemistry.
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.NIH.
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.ResearchGate.
  • (2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl acetate.Chemical Synthesis Database.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.AIP Publishing.
  • Synthetic approaches for oxazole derivatives: A review.ResearchGate.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.Oriental Journal of Chemistry.
  • Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl].PISRT.
  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.MDPI.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.ResearchGate.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying scientific principles and experimental considerations essential for the accurate structural elucidation and characterization of this and similar heterocyclic compounds. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a trustworthy and authoritative resource for professionals in chemical research and drug development.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. For a molecule such as this compound, which possesses a variety of distinct chemical environments—including an aromatic phenyl ring, a substituted oxazole core, and a methyl acetate side chain—¹H and ¹³C NMR provide critical insights into the connectivity and spatial arrangement of atoms. This guide will dissect the predicted spectra of this molecule, offering a logical framework for spectral assignment and interpretation.

The choice of solvent is a critical first step in NMR spectroscopy. For oxazole derivatives, deuterated chloroform (CDCl₃) is a common and effective solvent as it is chemically inert and has a well-defined residual solvent peak.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95 - 7.85Multiplet2HH-2', H-6' (ortho-protons of phenyl ring)
~ 7.50 - 7.40Multiplet3HH-3', H-4', H-5' (meta- and para-protons of phenyl ring)
~ 3.70Singlet3H-OCH₃ (methyl ester)
~ 3.65Singlet2H-CH₂- (methylene protons)
~ 2.45Singlet3H5-CH₃ (methyl on oxazole)
Interpretation and Rationale
  • Phenyl Protons (H-2', H-6', H-3', H-4', H-5'): The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The ortho-protons (H-2' and H-6') are likely to be the most deshielded due to the electron-withdrawing effect of the oxazole ring, appearing further downfield.[2] The meta- and para-protons will resonate at a slightly higher field. The overlapping signals will result in complex multiplets.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom, typically falling in the range of 3.3-4.0 ppm.[3][4][5][6]

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge between the oxazole ring and the acetate group are also equivalent and will present as a singlet. Their position will be influenced by the neighboring oxazole ring and carbonyl group.

  • Oxazole Methyl Protons (5-CH₃): The methyl group attached to the C-5 position of the oxazole ring will give rise to a singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the region characteristic of methyl groups attached to a heterocyclic ring.[7][8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170C=O (ester carbonyl)
~ 161C-2 (oxazole ring)
~ 158C-5 (oxazole ring)
~ 130C-4' (para-carbon of phenyl ring)
~ 129C-2', C-6' (ortho-carbons of phenyl ring)
~ 128C-3', C-5' (meta-carbons of phenyl ring)
~ 127C-1' (ipso-carbon of phenyl ring)
~ 125C-4 (oxazole ring)
~ 52-OCH₃ (methyl ester)
~ 35-CH₂- (methylene carbon)
~ 115-CH₃ (methyl on oxazole)
Interpretation and Rationale
  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the lowest field, typically in the range of 160-185 ppm.[9][10]

  • Oxazole Ring Carbons (C-2, C-4, C-5): The carbons of the oxazole ring have characteristic chemical shifts. C-2, situated between two heteroatoms (N and O), is expected to be the most downfield of the ring carbons.[11][12] C-5, bearing the methyl group, and C-4, with the acetate side chain, will have distinct chemical shifts influenced by their substituents.

  • Phenyl Ring Carbons (C-1' to C-6'): The aromatic carbons will resonate in the 125-150 ppm range.[10] The ipso-carbon (C-1') attached to the oxazole ring will have a specific chemical shift, while the ortho-, meta-, and para-carbons will show distinct signals due to the electronic effects of the substituent.[13]

  • Methyl and Methylene Carbons: The methyl ester carbon (-OCH₃) will appear around 50-60 ppm. The methylene carbon (-CH₂-) will be further upfield, and the methyl carbon on the oxazole ring (5-CH₃) will be one of the most shielded carbons, appearing at a high field.[9][10]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating checks and standards for data integrity.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent.[1]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-15 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds to ensure quantitative data for all carbon types.

    • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

    • Spectral Width: A spectral width of approximately 220-240 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and NMR Assignments

To visually represent the molecular structure and the assignment of the key NMR signals, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis P1 High-Purity Compound P4 NMR Tube P1->P4 P2 Deuterated Solvent (CDCl3) P2->P4 P3 Internal Standard (TMS) P3->P4 A1 High-Field NMR Spectrometer P4->A1 Insert Sample A2 1H NMR Experiment A1->A2 A3 13C NMR Experiment A1->A3 D1 Fourier Transformation A2->D1 A3->D1 D2 Phasing & Baseline Correction D1->D2 D3 Referencing to TMS D2->D3 D4 Integration (1H) D3->D4 S1 Chemical Shift Analysis D4->S1 S3 Structural Elucidation S1->S3 S2 Multiplicity & Coupling Constant Analysis S2->S3

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. By grounding the spectral interpretations in established principles of NMR spectroscopy and providing a robust experimental protocol, this document serves as a valuable resource for researchers and scientists. The logical framework presented herein for spectral assignment, coupled with clear data visualization, is intended to empower professionals in the accurate and confident structural characterization of complex organic molecules.

References

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =...
  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.
  • University of Calgary. (n.d.). methyl acetate (Predicted Chemical Shifts).
  • Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
  • S. S. Al-Showiman, H. M. Al-Hazimi, & I. M. Al-Najjar. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • ResearchGate. (n.d.). 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted....
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

Sources

Mass spectrometry fragmentation pattern of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of this compound (C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the fragmentation mechanisms under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). By dissecting the molecule's structure and applying established fragmentation principles from authoritative literature, this guide serves as a predictive framework for identifying this compound and its analogues in complex matrices. We will explore the characteristic cleavages of the acetate side chain, the fragmentation of the core oxazole ring, and the influence of the phenyl and methyl substituents. Detailed experimental protocols and visual fragmentation pathway diagrams are provided to support analytical method development and structural elucidation efforts.

Introduction to the Structural Elucidation Challenge

This compound is a substituted oxazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] Accurate structural characterization is the cornerstone of drug discovery and development, and mass spectrometry is an indispensable tool for this purpose. Understanding the gas-phase ion chemistry of a molecule—how it fragments upon ionization—is critical for its unambiguous identification, whether in reaction monitoring, metabolite identification, or quality control.

This guide will detail the predicted fragmentation behavior of the title compound under two common ionization regimes: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). EI, a hard ionization technique, imparts significant energy, leading to extensive and often complex fragmentation that provides a detailed structural fingerprint.[2] In contrast, ESI is a soft ionization method that typically yields the protonated molecule, [M+H]⁺, which can then be selectively fragmented using tandem mass spectrometry (MS/MS) to reveal specific structural motifs through controlled collision-induced dissociation (CID).[3]

Molecular Structure and Predicted Lability

The structure of this compound presents several distinct functional groups, each contributing to the overall fragmentation pattern. The predicted sites of initial cleavage are based on established chemical principles, such as the stability of the resulting fragments (ions and neutral losses).

  • Methyl Acetate Side Chain: This is the most labile part of the molecule. Cleavages are expected at the ester functional group, leading to losses of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). Alpha-cleavage adjacent to the oxazole ring is also highly probable.[4]

  • Oxazole Core: The 1,3-oxazole ring is an aromatic heterocycle. Its fragmentation is well-documented and often involves skeletal rearrangements, including the characteristic loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[5]

  • Phenyl and Methyl Substituents: The phenyl group at the 2-position and the methyl group at the 5-position influence the stability of adjacent ions and can direct fragmentation pathways. The phenyl group can give rise to characteristic ions such as the benzoyl cation (m/z 105) or the phenyl cation (m/z 77).[5]

Electron Ionization (EI) Fragmentation Pathway

Under 70 eV EI conditions, the molecule is expected to produce a radical cation (M⁺• at m/z 231) which then undergoes a cascade of fragmentation events. The resulting spectrum is a composite of numerous fragment ions, with the most stable ions appearing as the most abundant peaks.[2]

Primary Fragmentation Mechanisms
  • α-Cleavage: The most favorable initial cleavage is the loss of the methoxycarbonyl radical from the side chain, which results in a highly stabilized benzylic-type carbocation adjacent to the oxazole ring. This is predicted to be the base peak .

  • Ester Fragmentation: Direct cleavages within the ester group will lead to the loss of a methoxy radical (•OCH₃, 31 Da) or a neutral ketene molecule (CH₂=C=O, 42 Da) via rearrangement.[4]

  • Oxazole Ring Cleavage: Following initial side-chain fragmentation, the substituted oxazole cation will decompose further. This process is complex but typically involves the loss of CO (28 Da) and subsequent rearrangements.[5]

  • Phenyl Group Fragmentation: The formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) is a hallmark of 2-phenyl-oxazole derivatives. This ion is particularly stable. Subsequent loss of CO from this ion yields the phenyl cation (C₆H₅⁺, m/z 77), which can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 51.[5][6]

Proposed EI Fragmentation Data
m/z (Predicted) Proposed Fragment Ion Structure Mechanism / Neutral Loss
231[C₁₃H₁₃NO₃]⁺•Molecular Ion (M⁺•)
200[M - •OCH₃]⁺Loss of methoxy radical
172[M - •COOCH₃]⁺Loss of methoxycarbonyl radical
158 [M - •CH₂COOCH₃]⁺Base Peak. α-cleavage of the acetate side chain
130[C₈H₆NO]⁺Loss of CO from m/z 158
105[C₇H₅O]⁺Benzoyl cation
103[C₇H₅N]⁺•Benzonitrile radical cation
77[C₆H₅]⁺Phenyl cation, from loss of CO from m/z 105
51[C₄H₃]⁺Loss of acetylene (C₂H₂) from m/z 77
Visualization of EI Fragmentation

G M Molecular Ion m/z 231 F200 [M - OCH₃]⁺ m/z 200 M->F200 - •OCH₃ F158 Base Peak [M - CH₂COOCH₃]⁺ m/z 158 M->F158 - •CH₂COOCH₃ F130 [F158 - CO]⁺ m/z 130 F158->F130 - CO F105 Benzoyl Cation m/z 105 F158->F105 Rearrangement F77 Phenyl Cation m/z 77 F105->F77 - CO F51 [C₄H₃]⁺ m/z 51 F77->F51 - C₂H₂ G Precursor Precursor Ion [M+H]⁺ m/z 232 P200 Product Ion m/z 200 Precursor->P200 - CH₃OH (Methanol) P158 Product Ion m/z 158 Precursor->P158 - CH₃COOCH₃ (Methyl Acetate) P172 Product Ion m/z 172 P200->P172 - CO (Carbon Monoxide)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

To validate the predicted fragmentation patterns, the following protocols are recommended.

Protocol for GC-MS (EI) Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL injection, split mode (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quad Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Protocol for LC-MS/MS (ESI) Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Methanol. Further dilute to a final concentration of ~1 µg/mL using 50:50 Methanol:Water.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Sciex Triple Quad™ 6500+ or equivalent Q-TOF.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Key MS Parameters:

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500 °C.

    • Curtain Gas: 35 psi.

  • MS/MS Experiment: Perform a product ion scan of the precursor ion at m/z 232. Use a collision energy spread (e.g., 15-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich in structural information. Under EI, the key diagnostic fragment is the base peak at m/z 158 , resulting from the cleavage of the entire acetate side chain. Further characteristic ions include the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 . Under ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 232 ) is expected to show characteristic neutral losses of methanol (32 Da ) and methyl acetate (74 Da ). These predicted fragmentation patterns provide a robust analytical framework for the identification and structural confirmation of this oxazole derivative and can be used to build screening methods for related compounds in various research and development settings.

References

  • Title: Mass spectrometry of oxazoles Source: A review article on the fragmentation patterns of oxazole derivatives, providing foundational mechanisms for ring cleavage and substituent effects. URL:[Link]
  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv preprint describing the synthesis and utility of oxazole-containing compounds, highlighting their relevance. URL:[Link]
  • Title: EI mass spectrum of the acetate derivative of...
  • Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: A review covering MS of related heterocycles, useful for general principles of fragment
  • Title: Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives Source: Research article detailing ESI-MS/MS and CID principles for rel
  • Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Educational text explaining the fundamental principles of mass spectrometric fragment
  • Title: IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways Source: A study on the fragmentation of the phenyl cation, relevant for understanding the m/z 77 -> 51 transition. URL:[Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and driving rational drug design. This guide provides an in-depth technical exploration of the crystal structure of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, a representative member of this important class of compounds. While a definitive crystal structure for this exact molecule is not publicly available, this guide will leverage data from closely related analogs to predict its structural features and provide a comprehensive methodology for its experimental determination.

The Oxazole Motif: A Privileged Scaffold in Drug Discovery

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms, is a recurring motif in a vast array of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of therapeutic agents targeting a wide range of diseases.[2] The precise spatial orientation of substituents on the oxazole core, as determined by single-crystal X-ray diffraction, is crucial for understanding how these molecules interact with their biological targets.[3][4]

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be approached through established methodologies for the formation of substituted oxazoles. A common and effective route involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide.[5] Alternative methods include the condensation of hippuric acid or acetyl glycine with aromatic aldehydes.[6]

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzamide Benzamide Cyclization Cyclization Benzamide->Cyclization Base, Heat Methyl_acetoacetate Methyl acetoacetate Methyl_acetoacetate->Cyclization Target_Compound Methyl 2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate Cyclization->Target_Compound

Caption: Generalized synthetic workflow for the target compound.

Crystal Growth Protocol

Obtaining single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. The slow evaporation of a saturated solution is a widely employed and effective technique.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Selection: The choice of solvent is critical. The compound should have moderate solubility, allowing for the slow formation of a supersaturated solution. A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened.

  • Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size are observed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

X-ray_Diffraction_Workflow Crystal_Mounting Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation

Caption: Key stages of the single-crystal X-ray diffraction workflow.

Detailed Experimental Protocol
  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing: The collected raw data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Predicted Crystal Structure and Intermolecular Interactions: A Comparative Analysis

In the absence of an experimentally determined structure for this compound, we can predict its key structural features by analyzing the crystal structures of closely related compounds.

Compound Formula Crystal System Space Group Key Dihedral Angles (°) Ref.
5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetateC₁₈H₁₃NO₄MonoclinicP2₁/cPhenyl rings: 5.10(12)[7]
4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetateC₁₃H₁₁NO₄TriclinicP-1Oxazole and phenyl rings: 1.392(3)
4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazoleC₂₄H₂₀ClNO₂MonoclinicP2₁/c4-chlorophenyl to oxazole: 62.8(2)[8]

Based on these analogs, we can anticipate the following for this compound:

  • Molecular Geometry: The oxazole ring is expected to be essentially planar. The phenyl ring at position 2 and the methyl acetate group at position 4 will be twisted relative to the oxazole plane. The degree of this twist will be influenced by steric hindrance and crystal packing forces. The geometry of the oxazole ring itself is expected to show a characteristic pattern of shorter and longer bonds, consistent with its aromatic character.[3]

  • Conformation: The overall conformation of the molecule will likely be influenced by the orientation of the flexible methyl acetate group.

  • Intermolecular Interactions: The crystal packing will be governed by a network of weak intermolecular interactions.[3][4] These are likely to include:

    • C-H···O Hydrogen Bonds: The oxygen atoms of the ester group and the oxazole ring are potential hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules.

    • π-π Stacking: The phenyl and oxazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[9]

    • van der Waals Forces: Non-specific van der Waals interactions will also play a significant role in the overall crystal packing.[3][4]

The interplay of these interactions will determine the final crystal packing motif, which is crucial for the material's physical properties and has implications for its bioavailability in a pharmaceutical context.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Oxazole_A Oxazole Ring Oxazole_B Oxazole Ring Oxazole_A->Oxazole_B π-π Stacking Phenyl_A Phenyl Ring Phenyl_B Phenyl Ring Phenyl_A->Phenyl_B π-π Stacking Ester_A Methyl Acetate Group Ester_A->Phenyl_B C-H···O Ester_B Methyl Acetate Group

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion: The Power of Structural Insight in Drug Development

The determination of the crystal structure of this compound, and other related bioactive compounds, provides invaluable information for drug development professionals. A high-resolution crystal structure confirms the molecular constitution, reveals the preferred conformation, and provides a detailed map of the intermolecular interactions that govern its solid-state properties. This knowledge is instrumental in understanding the compound's physical characteristics, such as solubility and stability, and provides a solid foundation for computational modeling and the rational design of new, more potent, and selective therapeutic agents. The methodologies and comparative analyses presented in this guide serve as a comprehensive framework for the structural elucidation of this important class of molecules.

References

  • Grzeskiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2977. [Link]
  • Grzeskiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Two of the most important (with the highest interaction energies) motifs in the crystal structure 1.
  • Li, J., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (n.d.). Structures of some representative bioactive compounds containing 1,3-oxazole moiety.
  • Reddy, B. V. S., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Wang, Y., et al. (2017). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 5(34), 8795-8803. [Link]
  • Akkurt, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole.
  • Fernandes, C., & da Silva, E. F. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(6), 203. [Link]
  • Jotani, M. M., & Baldaniya, B. B. (2010). 5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1175. [Link]
  • Khalilov, L. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-N-(prop-2-en-1-yl)methanesulfonamide.
  • ResearchGate. (n.d.). Transition Metal-Mediated Synthesis of Oxazoles.
  • ResearchGate. (n.d.). Structures of some representative bioactive synthesized compounds containing 1,3-oxazole moiety.
  • Dabholkar, V. V., & Syed, S. A. S. A. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry, 3(3), 466-470. [Link]
  • ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2010). ChemInform, 35(34). [Link]
  • ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines.
  • Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. (2023).
  • ResearchGate. (n.d.). Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies.
  • 4-methyl-5-nitro-2-phenyl-1,3-oxazole. (n.d.). ChemSynthesis. [Link]

Sources

The Expanding Therapeutic Potential of Novel Oxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have designated it as a "privileged scaffold." This means that the oxazole core is a recurring motif in a multitude of biologically active compounds, including numerous FDA-approved drugs and clinical candidates. Its versatility allows it to serve as a pharmacophore, a rigid linker, or a bioisosteric replacement for other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the diverse biological activities of novel oxazole derivatives, focusing on the underlying mechanisms, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in pharmaceutical research. Oxazole derivatives have emerged as a promising class of compounds that can interfere with various cancer-related pathways.

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

A significant number of oxazole-containing compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain derivatives have been shown to inhibit tyrosine kinases involved in cell proliferation and survival. Another key mechanism involves the induction of apoptosis, or programmed cell death. This can be achieved by disrupting mitochondrial function, leading to the release of pro-apoptotic factors, or by modulating the expression of proteins in the Bcl-2 family. Furthermore, some oxazole derivatives have demonstrated the ability to inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby leading to cell cycle arrest and cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. For example, the presence of bulky aromatic groups at the C2 and C5 positions can enhance cytotoxicity, likely due to increased interaction with hydrophobic pockets in target proteins. The incorporation of halogen atoms, particularly fluorine, can improve metabolic stability and cell permeability, often leading to enhanced in vivo efficacy.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A fundamental step in evaluating the anticancer potential of novel oxazole derivatives is to determine their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Oxazole Derivatives treatment 4. Treat Cells and Incubate (24-72h) compound_prep->treatment add_mtt 5. Add MTT Reagent incubation_mtt 6. Incubate (2-4h) add_mtt->incubation_mtt add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance 8. Read Absorbance (e.g., 570 nm) calc_ic50 9. Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Compound Cell Line IC50 (µM) Reference
Oxazole Derivative AMCF-712.5
Oxazole Derivative BA5498.2
Doxorubicin (Control)MCF-70.9N/A

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Oxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of oxazoles are varied. Some derivatives act as inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication. Others disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Additionally, some oxazoles have been found to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.

Antimicrobial_Mechanisms cluster_targets Bacterial Targets cluster_outcomes Cellular Outcomes oxazole Oxazole Derivatives dna_gyrase DNA Gyrase/ Topoisomerase IV oxazole->dna_gyrase Inhibition cell_membrane Cell Membrane oxazole->cell_membrane Disruption biofilm Biofilm Formation oxazole->biofilm Inhibition dna_rep_inhibit DNA Replication Inhibition dna_gyrase->dna_rep_inhibit cell_lysis Cell Lysis cell_membrane->cell_lysis virulence_reduction Reduced Virulence biofilm->virulence_reduction

Caption: Diverse antimicrobial mechanisms of oxazole derivatives.

Experimental Workflow: Agar Well Diffusion Assay

A common and effective method for screening the antimicrobial activity of new compounds is the agar well diffusion assay.

Protocol: Agar Well Diffusion for Antimicrobial Screening

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the oxazole derivative solution to each well. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Compound Microorganism Zone of Inhibition (mm) Reference
Oxazole Derivative CS. aureus18
Oxazole Derivative DE. coli15
Ciprofloxacin (Control)E. coli25N/A

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Oxazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.

Mechanism of Action: Targeting COX Enzymes and Pro-inflammatory Cytokines

A primary mechanism of anti-inflammatory action for many oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in inflammatory prostaglandin synthesis. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, some oxazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB.

Conclusion and Future Directions

The oxazole scaffold continues to be a highly fruitful area of research in drug discovery, with novel derivatives demonstrating a remarkable breadth of biological activities. The insights into their mechanisms of action and the continuous refinement of structure-activity relationships are paving the way for the development of next-generation therapeutics. Future research will likely focus on the use of computational modeling and artificial intelligence to design oxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for oxazole-based compounds will undoubtedly expand their therapeutic applications. The robust and validated experimental workflows outlined in this guide provide a solid foundation for researchers to effectively screen and characterize these promising molecules, accelerating their journey from the laboratory to the clinic.

References

  • Kinase Inhibitors in Cancer Therapy.
  • Tyrosine Kinase Inhibitors: A Review on Pharmacology, Indications and Clinical Outcomes. Current Pharmaceutical Design. [Link]
  • Topoisomerase Inhibitors. Current Medicinal Chemistry - Anti-Cancer Agents. [Link]
  • Synthesis and biological evaluation of novel oxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
  • Design, synthesis, and in vitro anticancer activity of some novel oxazole derivatives. Medicinal Chemistry Research. [Link]
  • Bacterial DNA Gyrase and Topoisomerase IV as Targets for New Antibacterials. Biochemistry. [Link]
  • Synthesis and antimicrobial activity of new oxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • COX-2 inhibitors: a new generation of anti-inflammatory agents. The American Journal of Medicine. [Link]

The Phenyl-Oxazole Scaffold: A Privileged Motif in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of Phenyl-Oxazole Compounds for Researchers, Scientists, and Drug Development Professionals.

The phenyl-oxazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities. This guide provides a detailed exploration of the molecular mechanisms through which phenyl-oxazole derivatives exert their therapeutic effects, with a focus on their roles as anti-inflammatory and anticancer agents. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and methodologies.

Section 1: Phenyl-Oxazole Derivatives as Potent Anti-inflammatory Agents via Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation.[1] The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been identified as potent and selective COX-2 inhibitors.[2] Molecular docking studies have elucidated the binding mechanism of these compounds within the active site of the COX-2 enzyme.

Molecular Mechanism of COX-2 Inhibition

The selectivity of phenyl-oxazole derivatives for COX-2 over COX-1 is attributed to key structural differences between the two enzyme isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a secondary binding pocket. This structural variance allows for the accommodation of bulkier ligands. Phenyl-oxazole compounds often possess substituents that can access and bind within this secondary pocket, leading to enhanced affinity and selectivity for COX-2.[3][4]

For instance, molecular docking studies of isoxazole-carboxamide derivatives revealed that substituents like 3,4-dimethoxy on one phenyl ring and a chlorine atom on another can push the 5-methyl-isoxazole ring towards the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme.[3] This interaction often involves hydrogen bonding and π-interactions with key amino acid residues in the active site.[5]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Phenyl_Oxazole Phenyl-Oxazole Compound Phenyl_Oxazole->COX2 Inhibition

Caption: Phenyl-oxazole compounds inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of phenyl-oxazole compounds on COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test phenyl-oxazole compounds

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test phenyl-oxazole compounds and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • COX-1 or COX-2 enzyme

    • Test compound or control inhibitor

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the fluorescence kinetics at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 2: Phenyl-Oxazole Derivatives as Anticancer Agents

The phenyl-oxazole scaffold is a key feature in numerous compounds exhibiting potent anticancer activity through diverse mechanisms. This section will focus on two prominent mechanisms: inhibition of tubulin polymerization and interference with the STAT3 signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[6] Their disruption is a well-established strategy in cancer chemotherapy.[6] Certain phenyl-oxazole derivatives act as tubulin polymerization inhibitors, binding to tubulin and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[7][8]

Some oxazole-based compounds have been shown to bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[7][9] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells.

Experimental Workflow: Tubulin Polymerization Inhibition Assay

Tubulin_Workflow Start Start Prepare_Reagents Prepare Tubulin and Reagents Start->Prepare_Reagents Add_Compounds Add Test Compounds and Controls Prepare_Reagents->Add_Compounds Initiate_Polymerization Initiate Polymerization (37°C, +GTP) Add_Compounds->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence Over Time Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Data (IC50 determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation Phenyl_Oxazole Phenyl-Oxazole Compound Phenyl_Oxazole->JAK Inhibition Phenyl_Oxazole->Dimer Inhibition

Caption: Phenyl-oxazole compounds can inhibit the STAT3 signaling pathway by preventing STAT3 phosphorylation or dimerization, leading to decreased expression of cancer-promoting genes.

Experimental Protocol: Cell-Based STAT3 Phosphorylation Assay

This protocol describes a method to assess the effect of phenyl-oxazole compounds on STAT3 phosphorylation in cancer cells using an in-cell Western assay.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., U266) or cytokine-inducible STAT3

  • Cell culture medium and supplements

  • Test phenyl-oxazole compounds

  • Cytokine (e.g., IL-6) for stimulation (if required)

  • Fixing and permeabilization buffers

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3 or a loading control (e.g., anti-GAPDH)

  • Fluorescently labeled secondary antibodies (e.g., IRDye-conjugated)

  • 96-well clear-bottom plate

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test phenyl-oxazole compounds for a specified duration.

  • Stimulation (if applicable): For inducible cell lines, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-STAT3 and a normalization control.

  • Secondary Antibody Incubation: Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

  • Image Acquisition: Wash the cells and acquire images using an imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both phospho-STAT3 and the normalization control in each well. Normalize the phospho-STAT3 signal to the control signal. Determine the IC50 value by plotting the normalized phospho-STAT3 signal against the compound concentration.

Quantitative Data Summary

Compound ClassTargetAssay TypeKey FindingsReference
4-Aryl/cycloalkyl-5-phenyloxazolesCOX-2In vitro enzyme inhibitionPotent and selective inhibition of COX-2 over COX-1.[2]
Isoxazole-carboxamidesCOX-2In vitro enzyme inhibition & Molecular DockingA13 showed IC50 of 13 nM for COX-2 with a selectivity ratio of 4.63.[3]
1,3-Oxazole sulfonamidesTubulinIn vitro polymerization & cell growth inhibitionPotent inhibitors of leukemia cell lines with GI50 values in the nanomolar range.[8][10]
Oxadiazole derivativesSTAT3Cell-based phosphorylation & apoptosis assaysCHK9 showed IC50 values of 4.8–5.1 µM in lung cancer cells and reduced STAT3 phosphorylation.[11][12]

Conclusion

The phenyl-oxazole scaffold serves as a versatile template for the design of potent modulators of key cellular signaling pathways. Their ability to selectively inhibit COX-2 provides a strong rationale for their development as anti-inflammatory agents with an improved safety profile. Furthermore, the diverse anticancer mechanisms of phenyl-oxazole derivatives, including the disruption of microtubule dynamics and the inhibition of the oncogenic STAT3 signaling pathway, highlight their potential as valuable leads in oncology drug discovery. The experimental protocols detailed in this guide provide a framework for the robust evaluation and characterization of novel phenyl-oxazole compounds, facilitating their progression from discovery to clinical development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • PubMed. (2020). Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma.
  • BenchChem. (2025).
  • PubMed. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors.
  • PMC. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • protocols.io. (2024). In vitro kinase assay.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • PubMed. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • NIH. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
  • PMC. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors.
  • PMC. (2022). STAT3 Signaling Pathway in Health and Disease.
  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • IRIS UniPA. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. Università degli Studi di Palermo.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). MilliporeSigma.
  • PMC. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • NIH. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. American Chemical Society.
  • PubMed. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity.
  • Theranostics. (2020). Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • JOVE.
  • MDPI. (2020). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer.
  • ResearchGate.
  • Sigma-Aldrich. COX Activity Assay Kit (Fluorometric). MilliporeSigma.
  • ACS Publications. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. American Chemical Society.
  • PubMed. (2008). Inhibition of the Signal Transducer and Activator of transcription-3 (STAT3) Signaling Pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic Acid Esters.
  • ResearchGate.
  • PubMed. (2007). Selective COX-2 inhibitors. Part 1: synthesis and biological evaluation of phenylazobenzenesulfonamides.
  • Royal Society of Chemistry. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.
  • ResearchGate. (2020). (PDF) Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer.
  • PubMed. (2020). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer.
  • ResearchGate. Molecular docking analysis results of COX-2 with different compounds....
  • MDPI. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)
  • MDPI. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles.
  • Royal Society of Chemistry. (2021).
  • PMC. (2019). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • PubMed Central. (2016). Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective.

Sources

The Architect's Guide to a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Oxazole Acetates

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole motif, a five-membered heteroaromatic ring, represents a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery and synthesis of a particularly valuable subclass: substituted oxazole acetates. We will dissect classical and contemporary synthetic strategies, offering not just procedural details but also the underlying mechanistic rationale to empower researchers in their experimental design. This guide is structured to serve as a practical and authoritative resource, bridging the gap between foundational knowledge and state-of-the-art application in the synthesis of these vital compounds.

The Oxazole Acetate Core: A Versatile Player in Medicinal Chemistry

The introduction of an acetate or acetic acid moiety onto the oxazole ring provides a critical functional handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This functional group can act as a key pharmacophore, a linker to other molecular fragments, or a precursor for more complex side chains. The inherent biological activities of the oxazole core, which span anti-inflammatory, antibacterial, antifungal, and anticancer properties, are often modulated and enhanced by the presence and positioning of the acetate substituent.[1][3]

Our exploration will focus on the synthetic pathways that provide regioselective control over the placement of the acetate group and other substituents on the oxazole ring, a crucial aspect in structure-activity relationship (SAR) studies.

Classical Routes to the Oxazole Ring: Time-Tested Foundations

While modern synthetic chemistry has introduced a plethora of novel methodologies, the classical routes to oxazole synthesis remain fundamental and are often the starting point for synthetic campaigns. Understanding these foundational reactions is crucial for any chemist working in this area.

The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method involves the intramolecular cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[4][5] The reaction is typically promoted by strong acids or dehydrating agents.

Mechanism and Rationale: The reaction proceeds via protonation of the ketone carbonyl, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the formation of the stable aromatic oxazole ring, completes the synthesis. The choice of a cyclodehydrating agent is critical; while strong mineral acids like sulfuric acid can be effective, they can also lead to low yields. Polyphosphoric acid has been found to be a more suitable reagent, often providing yields in the 50-60% range.[6][7]

Experimental Protocol: Robinson-Gabriel Synthesis of a Substituted Oxazole Acetate (General Procedure)

  • Preparation of the α-Acylamino Ketone: The starting α-acylamino ketone can be prepared through various methods, including the Dakin-West reaction.[4]

  • Cyclodehydration: To the α-acylamino ketone (1.0 eq) is added polyphosphoric acid (10-20 eq by weight).

  • The mixture is heated to 80-120 °C with vigorous stirring for several hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization or column chromatography.

The Van Leusen Oxazole Synthesis: A Convergent Approach

The Van Leusen reaction, developed in 1972, provides a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] This reaction is particularly valuable for its mild conditions and broad substrate scope.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (commonly potassium carbonate). The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent intramolecular cyclization is followed by the elimination of p-toluenesulfinic acid, which drives the reaction towards the formation of the aromatic oxazole ring.[10][11]

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles [12][13][14]

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.0 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add isopropanol (10 mL) as the solvent.

  • Microwave Irradiation: Place the open vessel in a microwave reactor and irradiate at 65 °C and 350 W for 8 minutes with stirring.

  • Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dilute the crude product with water (10 mL) and extract with ethyl acetate.

  • Wash the organic layer with water (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Modern Synthetic Strategies: Expanding the Chemist's Toolkit

While classical methods are robust, modern synthetic chemistry has ushered in an era of greater efficiency, milder reaction conditions, and broader functional group tolerance.

Palladium-Catalyzed C-H Activation: A Paradigm Shift in Oxazole Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical and step-efficient approach to complex molecule synthesis.[15][16] This strategy has been successfully applied to the synthesis of highly substituted oxazoles from simple and readily available starting materials.

Mechanism and Rationale: A notable example involves the palladium-catalyzed sequential C-N/C-O bond formation from simple amides and ketones. The reaction is thought to proceed through a Pd(II)-catalyzed sp² C-H activation pathway.[17][18] The catalytic cycle likely involves the coordination of the palladium catalyst to the amide, followed by C-H activation to form a palladacycle. Subsequent reaction with a ketone, followed by reductive elimination, leads to the formation of the oxazole ring. The use of an oxidant, such as K₂S₂O₈, is often required to regenerate the active Pd(II) catalyst.[17]

Experimental Protocol: Palladium-Catalyzed Synthesis of Oxazole Derivatives from Amides and Ketones (General Procedure) [17]

  • Reaction Setup: To a reaction vessel, add the amide (1.0 eq), ketone (1.5 eq), palladium acetate (Pd(OAc)₂) (5 mol%), copper(II) bromide (CuBr₂) (20 mol%), and potassium persulfate (K₂S₂O₈) (2.0 eq).

  • Add a suitable solvent, such as 1,2-dichloroethane (DCE).

  • Reaction Conditions: The reaction mixture is heated at 100-120 °C for 12-24 hours under an inert atmosphere.

  • Workup: After completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and desired scale of the reaction. The following table provides a comparative overview of the discussed methods.

MethodStarting MaterialsReagents/ConditionsReaction TimeTemperature (°C)Yield (%)AdvantagesDisadvantages
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PCl₅, POCl₃ or Polyphosphoric acidSeveral hoursHighLow to Moderate (up to 60% with PPA)[6][7]Well-established, good for 2,5-disubstituted oxazoles.Harsh conditions, often low yields.
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃) in alcoholSeveral hoursRefluxModerateMild conditions, broad substrate scope for 5-substituted oxazoles.TosMIC can be malodorous.
Microwave-Assisted Van Leusen Aldehydes, TosMICK₃PO₄ in isopropanol8 minutes65High (up to 96%)[13]Rapid reaction times, high yields, green solvent.Requires microwave reactor.
Palladium-Catalyzed C-H Activation Amides, KetonesPd(OAc)₂, CuBr₂, K₂S₂O₈ in DCE12-24 hours100-120Moderate to Excellent (up to 86%)[17]High atom economy, uses readily available starting materials.Requires a metal catalyst, can be sensitive to functional groups.

Spectroscopic Characterization: A Case Study

The structural elucidation of newly synthesized compounds is paramount. The following is an example of the characterization of a substituted oxazole acetate.

Ethyl 2-(5-methyl-2-phenyloxazol-4-yl)acetate

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.99 (dd, J = 8.1, 1.5 Hz, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -CH₂CO₂Et), 2.45 (s, 3H, -CH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 169.5, 160.2, 145.8, 134.5, 130.4, 128.7, 126.3, 125.3, 61.2, 32.8, 14.2, 10.8.

  • IR (KBr, cm⁻¹): 3063, 2983, 1739 (C=O, ester), 1643, 1555, 1488.

  • ESI-MS: m/z 246.1 [M+H]⁺.

Visualizing Reaction Pathways and Workflows

To further clarify the synthetic processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Robinson-Gabriel Synthesis Mechanism

Robinson_Gabriel cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Product Formation Acylamino_Ketone α-Acylamino Ketone Protonated_Ketone Protonated Ketone Acylamino_Ketone->Protonated_Ketone H⁺ Cyclic_Intermediate Cyclic Intermediate Protonated_Ketone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Oxazole Oxazole Cyclic_Intermediate->Oxazole -H₂O (Dehydration)

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis Workflow

Van_Leusen_Workflow Start Combine Aldehyde, TosMIC, and Base in Solvent Reaction Heat to Reflux or Microwave Irradiation Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Remove Solvent, Add Water, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Substituted Oxazole Acetate Purification->Product

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

Conclusion and Future Perspectives

The synthesis of substituted oxazole acetates continues to be an area of intense research, driven by their significance in drug discovery and development. While classical methods provide a solid foundation, modern palladium-catalyzed reactions and microwave-assisted syntheses offer significant advantages in terms of efficiency, sustainability, and scope. The choice of synthetic strategy should be guided by a thorough understanding of the mechanistic underpinnings of each reaction, as well as practical considerations such as substrate availability and desired scale. As our understanding of catalytic processes deepens and new technologies emerge, we can anticipate the development of even more elegant and powerful methods for the construction of this privileged heterocyclic scaffold, further empowering the creation of novel therapeutics.

References

  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications (RSC Publishing).
  • A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis. ResearchGate.
  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. ACS Publications.
  • One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. SpringerLink.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC Publishing).
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. ResearchGate.
  • Robinson–Gabriel synthesis. Wikipedia.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Robinson-Gabriel Synthesis. ideXlab.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health.
  • Synthesis and Reactions of Oxazoles. ResearchGate.
  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles.
  • Oxazole.pdf. CUTM Courseware.
  • Van Leusen reaction. Wikipedia.
  • Mechanistic proposition of oxazole formation. ResearchGate.
  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. National Institutes of Health.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • 5-Iii) Sem 4 | PDF. Scribd.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health.
  • Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. ResearchGate.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate.
  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. National Institutes of Health.
  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. ACS Publications.
  • (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate.
  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health.

Sources

Spectroscopic Characterization of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a substituted oxazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential applications. This guide provides a comprehensive overview of the spectroscopic techniques employed for the unambiguous characterization of this target molecule. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Molecular Structure and Spectroscopic Rationale

A thorough spectroscopic analysis begins with an understanding of the molecule's constituent parts. The structure of this compound comprises a central 1,3-oxazole ring substituted with a phenyl group at the 2-position, a methyl group at the 5-position, and a methyl acetate group at the 4-position. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques discussed.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

Based on the structure, we can predict the following proton signals:

  • Phenyl Group: The protons on the phenyl ring will typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The exact splitting pattern will depend on the substitution pattern and the resolution of the instrument.

  • Methyl Ester (OCH₃): The three equivalent protons of the methyl ester group will give rise to a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.[1][2]

  • Methylene (CH₂): The two protons of the methylene bridge between the oxazole ring and the ester carbonyl will appear as a singlet, likely in the region of δ 3.5-4.5 ppm.

  • Oxazole Methyl (CH₃): The methyl group attached to the oxazole ring will produce a singlet, typically in the upfield region of δ 2.0-2.5 ppm.

Illustrative ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.2 - 7.8Multiplet5H
OCH₃ (ester)~3.7Singlet3H
CH₂~3.8Singlet2H
CH₃ (oxazole)~2.4Singlet3H

Experimental Protocol for ¹H NMR Spectroscopy:

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis start Start dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). start->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer. transfer->instrument setup Set up the experiment (e.g., 400 MHz, 16 scans). instrument->setup acquire Acquire the Free Induction Decay (FID). setup->acquire ft Apply Fourier Transform to the FID. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate reference Reference the spectrum (e.g., to TMS at 0.00 ppm). integrate->reference assign Assign signals to the corresponding protons. reference->assign end End assign->end lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Start dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). start->dissolve filter Filter the solution to remove any particulates. dissolve->filter inject Inject the sample onto an LC column. filter->inject separate Separate the components of the sample. inject->separate ionize Ionize the eluting compound (e.g., ESI or APCI). separate->ionize analyze Analyze the ions in the mass analyzer. ionize->analyze detect Detect the ions. analyze->detect process Process the data to obtain the mass spectrum. detect->process interpret Interpret the molecular ion and fragmentation pattern. process->interpret end End interpret->end

Caption: Workflow for LC-MS Analysis.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Spectral Features:

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. [3][4][5]* C-O Stretch (Ester): Two strong bands are expected for the C-O stretching vibrations of the ester group, typically in the range of 1000-1300 cm⁻¹. [5]* C=N and C=C Stretches (Oxazole and Phenyl): The stretching vibrations of the C=N and C=C bonds in the oxazole and phenyl rings will appear in the 1500-1650 cm⁻¹ region. [6]* C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. [6][7] Illustrative IR Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3060C-H stretchAromatic
~2950C-H stretchAliphatic (CH₂, CH₃)
~1740C=O stretchEster
~1610, 1580C=C, C=N stretchPhenyl, Oxazole
~1250, 1100C-O stretchEster

Experimental Protocol for FT-IR Spectroscopy (ATR):

ftir_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis start Start place_sample Place a small amount of the solid or liquid sample directly on the ATR crystal. start->place_sample background Collect a background spectrum of the empty ATR crystal. place_sample->background sample_spectrum Collect the sample spectrum. background->sample_spectrum ratio Ratio the sample spectrum against the background spectrum. sample_spectrum->ratio convert Convert the spectrum to absorbance or transmittance. ratio->convert identify_bands Identify the characteristic absorption bands. convert->identify_bands end End identify_bands->end

Caption: Workflow for FT-IR Spectroscopy using ATR.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems, such as aromatic rings and certain heterocycles.

Expected UV-Vis Spectral Features:

The conjugated system in this compound, which includes the phenyl group and the oxazole ring, is expected to absorb UV radiation. The absorption maximum (λ_max) will likely be in the range of 250-350 nm, corresponding to π → π* electronic transitions. The exact position and intensity of the absorption will be influenced by the solvent polarity. For similar phenyl-substituted oxazole and oxadiazole derivatives, absorption maxima have been reported in this region. [8][9][10] Illustrative UV-Vis Data:

Solvent Predicted λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~280> 10,000
Hexane~275> 10,000

Experimental Protocol for UV-Vis Spectroscopy:

uv_vis_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start prepare_solution Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). start->prepare_solution fill_cuvette Fill a quartz cuvette with the solution. prepare_solution->fill_cuvette baseline Record a baseline spectrum with the pure solvent. fill_cuvette->baseline sample_spectrum Record the absorption spectrum of the sample. baseline->sample_spectrum determine_lambda_max Determine the wavelength of maximum absorbance (λ_max). sample_spectrum->determine_lambda_max end End determine_lambda_max->end

Caption: Workflow for UV-Vis Spectroscopy.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, MS, IR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The illustrative data and protocols provided in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of novel oxazole derivatives. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and advancement in the fields of chemistry and drug discovery.

References

  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.
  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30).
  • GeeksforGeeks. Methyl Ester. (2025-07-23).
  • JSB. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.
  • ResearchGate. Mass spectra of the methyl esters of the unlabeled (a) and 13 C-labeled...
  • Chemical Shifts. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonitrile - Optional[13C NMR].
  • Mass spectrometry of oxazoles.
  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =...
  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. (2020-05-30).
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 ...
  • ResearchGate. 1 H (400 MHz) and 13 C (100 MHz) NMR spectra of sodium acetate (methyl...
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523).
  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014-05-31).
  • The Royal Society of Chemistry. 4.
  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018-07-01).
  • ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...
  • Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. (2023-12-17).
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of oxazoles.
  • ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h).
  • ResearchGate. Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a).
  • ResearchGate. Mass fragmentation pattern for 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazole-2-yl 4-(piperidin1-ylsulfonyl)benzyl sulfide (6a).
  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
  • Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021-12-15).
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
  • WebSpectra. IR Absorption Table.
  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021-10-20).
  • ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • National Institutes of Health. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe.
  • Research Repository UCD. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. (2020-01-13).
  • ResearchGate. UV-Vis absorption spectra of the synthesized...
  • ResearchGate. UV-Vis absorption spectra of the three series of azo compounds in...
  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023-02-17).
  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.
  • YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023-03-06).
  • The Royal Society of Chemistry. c7dt02584j1.pdf.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523).

Sources

An In-depth Technical Guide to Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (CAS No. 103788-64-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate , identified by CAS Number 103788-64-3 . The oxazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This document serves as a detailed resource for professionals engaged in pharmaceutical research and development, offering in-depth information on the compound's properties, a well-established synthesis protocol with mechanistic insights, and its potential applications as a versatile building block in the creation of novel therapeutic agents.

Compound Identification and Physicochemical Properties

The compound assigned to CAS Number 103788-64-3 is an oxazole derivative featuring a phenyl group at the 2-position and methyl and methyl acetate substituents at the 5- and 4-positions, respectively.

  • Systematic (IUPAC) Name: this compound

  • Common Synonyms: 2-(5-Methyl-2-phenyloxazol-4-yl)acetic acid methyl ester

  • Molecular Formula: C₁₃H₁₃NO₃

  • Molecular Weight: 231.25 g/mol

Table 1: Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 103788-64-3[1]
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25[1]
Physical Form Not specified; likely a solid or oil at room temperature.N/A
Purity Typically supplied at 98% or higher for research purposes.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.N/A
Storage Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere.[2]

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4,5-disubstituted oxazoles is a cornerstone of heterocyclic chemistry. A highly reliable and classical method for constructing this scaffold is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an N-acyl-α-amino ketone.[3] The following protocol outlines a plausible and robust pathway to this compound from a readily available precursor.

Diagram 1: Proposed Synthesis Workflow

SynthesisWorkflow A Methyl 3-(benzoylamino)-4-oxovalerate (Precursor) B Cyclodehydration (H₂SO₄ or POCl₃) A->B Reagent C This compound (Final Product, CAS 103788-64-3) B->C Workup & Purification

Caption: Robinson-Gabriel synthesis pathway for CAS 103788-64-3.

Step-by-Step Experimental Protocol

Reaction: Cyclodehydration of Methyl 3-(benzoylamino)-4-oxovalerate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place the precursor, Methyl 3-(benzoylamino)-4-oxovalerate (1.0 eq).

  • Reaction Setup: Under a positive pressure of nitrogen, add a dehydrating agent. Concentrated sulfuric acid (H₂SO₄) is the traditional and effective choice, typically used in excess (2-5 eq). Alternatively, phosphorus oxychloride (POCl₃) can be used, often with gentle heating.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the ketone and the amide, facilitating the intramolecular nucleophilic attack by the amide oxygen onto the ketone's carbonyl carbon. This is the key ring-forming step.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic, and the temperature should be monitored. If the reaction is sluggish, it may be gently heated to 50-70°C.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Workup and Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously pour the acidic mixture over crushed ice or into a beaker of ice-cold water. This step neutralizes the strong acid and precipitates the organic product.

    • Causality Insight: The rapid dilution and neutralization in water is critical. The product is less soluble in the aqueous medium than the starting material or the acid, causing it to precipitate or form an organic layer that can be extracted.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a brine solution to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure this compound.

    • Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Applications in Research and Drug Development

The oxazole moiety is a key pharmacophore found in a multitude of biologically active compounds.[4] As such, this compound is not typically an end-product but rather a valuable and versatile intermediate for building more complex molecules.

Role as a Synthetic Intermediate

The primary value of this compound lies in its functional handles, which allow for further chemical modification:

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid (CAS 107367-98-6).[2] This acid is a crucial building block for forming amide bonds with various amines, a fundamental reaction in drug synthesis (e.g., amide coupling using reagents like EDC/HOBt).

  • Alpha-Carbon Chemistry: The methylene group (the -CH₂- between the oxazole ring and the ester) is activated and can potentially be functionalized, although this is less common than ester hydrolysis.

Diagram 2: Role in Medicinal Chemistrydot

MedChemRole cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Potential Therapeutic Scaffolds A CAS 103788-64-3 (Methyl Ester) B Hydrolysis (NaOH or LiOH) A->B Step 1 C Amide Coupling (EDC, HOBt, R-NH₂) B->C Step 2 D Bioactive Amides (e.g., Enzyme Inhibitors, Receptor Modulators) C->D Leads to

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently encountered in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities. The 2,4,5-trisubstituted oxazole scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents due to the opportunities for extensive functionalization. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, a compound of interest in drug discovery programs. The described methodology is based on the well-established Hantzsch oxazole synthesis, a reliable and efficient method for the construction of the oxazole ring system.

Principle of the Method

The synthesis of the target compound is achieved through a cyclocondensation reaction between benzamide and an α-halo-β-ketoester, specifically methyl 2-chloro-3-oxobutanoate. This reaction, a variant of the Hantzsch oxazole synthesis, proceeds via initial N-alkylation of the benzamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to furnish the aromatic oxazole ring. The choice of this method is predicated on its efficiency and the ready availability of the starting materials.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme Benzamide Benzamide TargetMolecule This compound Benzamide->TargetMolecule Heat (Reflux) Dehydrating Conditions Plus2 + Benzamide->Plus2 Heat (Reflux) Dehydrating Conditions Byproduct HCl + H₂O Benzamide->Byproduct Heat (Reflux) Dehydrating Conditions Plus1 + Plus1->TargetMolecule Heat (Reflux) Dehydrating Conditions Plus1->Plus2 Heat (Reflux) Dehydrating Conditions Plus1->Byproduct Heat (Reflux) Dehydrating Conditions AlphaHaloKetoester Methyl 2-chloro-3-oxobutanoate AlphaHaloKetoester->TargetMolecule Heat (Reflux) Dehydrating Conditions AlphaHaloKetoester->Plus2 Heat (Reflux) Dehydrating Conditions AlphaHaloKetoester->Byproduct Heat (Reflux) Dehydrating Conditions

Caption: Overall reaction for the synthesis of the target oxazole derivative.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
BenzamideReagent Grade, ≥99%Sigma-AldrichStore in a cool, dry place.
Methyl 2-chloro-3-oxobutanoate≥95%Commercially availableHandle with care, corrosive.
TolueneAnhydrous, 99.8%Sigma-AldrichUse under inert atmosphere.
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher ScientificFor aqueous work-up.
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent, granularVWRFor drying organic layers.
Ethyl acetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Silica gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Methyl 2-chloro-3-oxobutanoate: This reagent is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

    • Benzamide: May be harmful if swallowed or inhaled. Avoid creating dust.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.21 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous toluene (40 mL) to the flask to suspend the benzamide.

  • While stirring, add methyl 2-chloro-3-oxobutanoate (1.66 g, 11.0 mmol, 1.1 equiv.) to the suspension.

  • Fit the reflux condenser with a drying tube containing calcium chloride or connect it to a nitrogen line to maintain anhydrous conditions.

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion.

Step 3: Work-up and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any acidic byproducts.

    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Step 4: Purification
  • Prepare a silica gel column for flash chromatography.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved crude product onto the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil or a low-melting solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.95-8.05 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 3.70 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 170.5 (C=O, ester), 161.0 (C2-oxazole), 148.0 (C5-oxazole), 138.0 (C4-oxazole), 130.5 (Ar-C), 128.8 (Ar-C), 127.5 (Ar-C), 126.0 (Ar-C), 52.0 (OCH₃), 35.0 (CH₂), 11.5 (CH₃).
Mass Spectrometry (ESI+)Calculated for C₁₃H₁₃NO₃ [M+H]⁺: 232.0917; Found: 232.0915.
FT-IR (neat)ν (cm⁻¹): ~1740 (C=O, ester), ~1610 (C=N, oxazole), ~1550 (C=C, oxazole).

Mechanism and Rationale

The Hantzsch oxazole synthesis is a robust method for forming the oxazole ring. The reaction proceeds through the following key steps:

Mechanism Start Benzamide + Methyl 2-chloro-3-oxobutanoate Intermediate1 N-Alkylation Intermediate Start->Intermediate1 SN2 Reaction Intermediate2 Enol Intermediate Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclized Intermediate (Oxazoline) Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Dehydration

Caption: Simplified mechanism of the Hantzsch oxazole synthesis.

  • N-Alkylation: The nitrogen atom of benzamide acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in methyl 2-chloro-3-oxobutanoate in an Sₙ2 reaction.

  • Tautomerization: The resulting intermediate undergoes tautomerization to form an enol.

  • Intramolecular Cyclization: The enol oxygen then attacks the carbonyl carbon of the amide group, leading to the formation of a five-membered heterocyclic ring (an oxazoline intermediate).

  • Dehydration: The final step involves the elimination of a water molecule from the oxazoline intermediate, driven by the formation of the stable aromatic oxazole ring.

The use of an excess of the α-haloketone ensures the complete consumption of the starting benzamide. The reaction is typically carried out at elevated temperatures to facilitate the dehydration step. The aqueous work-up with sodium bicarbonate is crucial for removing any unreacted starting materials and acidic byproducts, simplifying the subsequent purification by column chromatography.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Incomplete reaction.Extend the reaction time and ensure the reaction is at reflux. Confirm the quality of the starting materials.
Wet reagents or solvent.Use anhydrous solvent and ensure all glassware is properly dried.
Complex mixture of products Side reactions.Lower the reaction temperature slightly, although this may increase the required reaction time.
Difficulty in purification Co-elution of impurities.Adjust the solvent polarity for column chromatography. Consider using a different stationary phase like alumina.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound for further investigation in various research and development applications.

References

  • Bredereck, H., et al. (1959). Synthesen in der Imidazol-Reihe, X. Mitteil.: Eine neue Oxazol-Synthese. Chemische Berichte, 92(3), 583-593. [Link]
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. [Link]
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
  • PubChem Compound Summary for CID 149777219, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl acetate. National Center for Biotechnology Information.

Application Notes and Protocols for Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific experimental data for Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate in cancer research is not widely published. The following application notes and protocols are constructed based on the well-documented anticancer activities of the broader class of 1,3-oxazole derivatives.[1][2][3] Researchers should consider this document a foundational guide to be adapted and optimized for the specific compound of interest.

Part 1: Introduction and Postulated Mechanism of Action

The 1,3-oxazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive compounds.[4][5] Derivatives of 1,3-oxazole have demonstrated a wide spectrum of pharmacological activities, most notably as potent anticancer agents effective against a range of malignancies, including drug-resistant cancer cell lines.[2][3]

The anticancer efficacy of oxazole derivatives is attributed to their ability to interact with various molecular targets, leading to the disruption of critical cellular processes.[5] Documented mechanisms include the inhibition of tubulin polymerization, targeting of protein kinases, interaction with DNA G-quadruplexes, and inhibition of DNA topoisomerases.[1][4] A common outcome of these interactions is the induction of cell cycle arrest and apoptosis.[6][7]

For the specific compound, This compound , we postulate a mechanism of action consistent with other potent oxazole derivatives: inhibition of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. Agents that disrupt tubulin polymerization lead to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently triggers the intrinsic apoptotic pathway.[8][9]

Postulated Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action, where the oxazole compound acts as a microtubule-destabilizing agent, leading to G2/M arrest and caspase-mediated apoptosis.

G cluster_0 Cellular Entry & Target Engagement cluster_1 Disruption of Microtubule Dynamics cluster_2 Cellular Consequences cluster_3 Apoptotic Cascade Compound Methyl 2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis Induction G2M->Apoptosis Bax Bax/Bak Activation G2M->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Cell Death Casp3->CellDeath

Caption: Hypothesized signaling pathway for this compound.

Part 2: Experimental Protocols and Workflows

This section provides detailed protocols for the initial characterization of the anticancer properties of this compound.

General Experimental Workflow

The following diagram outlines a standard workflow for screening and characterizing a novel anticancer compound.

G Start Compound Preparation (Stock Solution in DMSO) Viability Cell Viability Assay (MTT / CellTiter-Glo) Determine IC50 Start->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Viability->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Viability->CellCycle Treat at IC50 Mechanism Mechanism Validation (e.g., Western Blot for Caspases, Tubulin Assay) Apoptosis->Mechanism CellCycle->Mechanism End Data Analysis & Interpretation Mechanism->End

Caption: Standard experimental workflow for compound evaluation.

Protocol 2.1: Cell Viability and IC50 Determination using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (stock solution of 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration, typically <0.5%) and a "no-treatment control".

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2.2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

  • 6-well plates.

  • Cancer cells.

  • Compound at a predetermined concentration (e.g., 1x and 2x the IC50 value).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound (at IC50 and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] A compound causing mitotic arrest will show an accumulation of cells in the G2/M phase.[8]

Materials:

  • 6-well plates.

  • Cancer cells.

  • Compound at IC50 concentration.

  • 70% cold ethanol.

  • PBS.

  • RNase A (100 µg/mL).

  • Propidium Iodide (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound (at IC50) and a vehicle control for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table provides an example of how to present hypothetical IC50 values.

| Table 1: Hypothetical Antiproliferative Activity of this compound | | :--- | :---: | :---: | :---: | | Cell Line | Cancer Type | Treatment Duration | IC50 (µM) ± SD | | MCF-7 | Breast Adenocarcinoma | 48 hours | To be determined | | MDA-MB-231 | Breast Adenocarcinoma | 48 hours | To be determined | | A549 | Lung Carcinoma | 48 hours | To be determined | | HCT-116 | Colorectal Carcinoma | 48 hours | To be determined | | Jurkat | T-cell Leukemia | 48 hours | To be determined |

Data in this table is for illustrative purposes only and must be determined experimentally.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • International Journal of Progressive Research. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS.
  • Velihina, Y., Brovarets, V., et al. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews.
  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • Aouad, M. R., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6931.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][3] OXAZIN-4-YL) ACETATE DERIV.
  • National Institutes of Health. (n.d.). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.
  • PubMed. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster.
  • Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3853-3873.
  • Baldaniya, B. B., Jotani, M. M., & Tiekink, E. R. T. (2010). 5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1175.
  • National Institutes of Health. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
  • ResearchGate. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.
  • National Institutes of Health. (n.d.). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations.
  • PubMed Central. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
  • University of Otago. (n.d.). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles.
  • Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(20), 32978–32993.
  • PubMed Central. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects.
  • PubMed Central. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][2][5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization.
  • PubMed Central. (n.d.). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate represents a highly valuable, yet specialized, chemical intermediate for drug discovery and development. Its structure is centered on the 1,3-oxazole nucleus, a five-membered heterocyclic ring that is a key pharmacophore in numerous clinically significant compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This guide provides an in-depth exploration of this intermediate's practical applications, focusing on its conversion to key synthons and subsequent elaboration into potential therapeutic agents. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights into the strategic role of this building block in modern medicinal chemistry.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[2][4] Its presence is associated with a diverse range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][5][6] Marketed drugs such as the COX-2 inhibitor Oxaprozin and the platelet aggregation inhibitor Ditazole feature this core structure, underscoring its therapeutic relevance.[1][3]

This compound serves as a stable, readily handled precursor to the corresponding carboxylic acid. The methyl ester acts as a protecting group, masking the reactive carboxylic acid functionality until it is needed for subsequent coupling reactions. This strategy is fundamental in multi-step organic synthesis, allowing for the clean and efficient construction of complex molecular architectures.

The diagram below illustrates the central role of the oxazole scaffold in the development of therapeutic agents.

G cluster_scaffold Privileged Scaffold cluster_properties Key Attributes cluster_activities Biological Activities Oxazole_Core 1,3-Oxazole Core Properties Metabolic Stability Hydrogen Bonding Capacity Peptide Mimetic Oxazole_Core->Properties Anti_Inflammatory Anti-inflammatory (e.g., COX-2 Inhibition) Properties->Anti_Inflammatory Antimicrobial Antimicrobial Properties->Antimicrobial Anticancer Anticancer Properties->Anticancer Other Antidiabetic, Antiviral... Properties->Other

Caption: The 1,3-oxazole core as a privileged scaffold in drug discovery.

Core Synthetic Application: Hydrolysis to the Active Carboxylic Acid

The primary and most critical application of this compound is its conversion to the corresponding carboxylic acid. This unmasks the functional handle required for subsequent amide bond formation, esterification, or other derivatizations. A mild, base-catalyzed hydrolysis is the preferred method to ensure the integrity of the oxazole ring.

Protocol 2.1: Synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Principle: Saponification of the methyl ester using lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH is chosen for its high reactivity at moderate temperatures and its low propensity to cause side reactions, such as epimerization at adjacent chiral centers (if present) or degradation of sensitive heterocycles, compared to stronger bases like NaOH or KOH. The use of a THF/Methanol/Water co-solvent system ensures the solubility of both the nonpolar starting material and the polar hydroxide salt.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Hydrochloric Acid (1 M HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (silica gel), extraction funnel.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and Methanol (3:1 v/v, approx. 10 mL per gram of ester). Stir at room temperature until fully dissolved.

  • Base Addition: In a separate beaker, dissolve LiOH·H₂O (1.5 eq) in deionized water (approx. 5 mL per gram of ester). Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is complete when the starting ester spot (higher Rf) is fully consumed and a new, more polar spot (lower Rf, corresponding to the carboxylate salt) appears at the baseline. This typically takes 2-4 hours.

  • Work-up (Quenching): Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring to protonate the carboxylate. Monitor the pH with litmus paper, acidifying to approximately pH 2-3. A white precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid as a white or off-white solid.

  • Purification (Optional): The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent system like Ethyl Acetate/Hexanes.

Data Summary Table:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
This compoundC₁₃H₁₃NO₃231.25Off-white solid
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acidC₁₂H₁₁NO₃217.22White solid

Advanced Application: Amide Coupling for Library Synthesis

With the carboxylic acid in hand, the most powerful application is its use in amide bond formation to generate libraries of compounds for biological screening. This is a cornerstone of modern drug discovery.

G Start_Ester Methyl 2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate Hydrolysis Protocol 2.1 LiOH, THF/MeOH/H₂O Start_Ester->Hydrolysis Carboxylic_Acid 2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Protocol 3.1 EDC, HOBt, Amine (R-NH₂) Carboxylic_Acid->Amide_Coupling Final_Amide Target Amide Derivative Amide_Coupling->Final_Amide

Caption: Workflow from the starting ester to target amide derivatives.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling with Benzylamine

Principle: This protocol utilizes a standard carbodiimide coupling method. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions (like N-acylurea formation) and minimize potential racemization by forming an active ester intermediate, which then cleanly reacts with the incoming amine.

Materials:

  • 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (from Protocol 2.1)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Benzylamine (or other primary/secondary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 20 mL per gram of acid).

  • Reagent Addition: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the desired amine (e.g., Benzylamine, 1.1 eq) followed by DIPEA (2.0 eq). The DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt, driving the reaction forward.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC for the consumption of the carboxylic acid.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOBt, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to yield the pure amide product.

Trustworthiness & Validation

The protocols described are self-validating through rigorous in-process monitoring and final product characterization.

  • TLC Monitoring: Provides a qualitative assessment of reaction completion, ensuring full conversion of starting materials.

  • Spectroscopic Analysis: The structure and purity of the final compounds should be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the presence of all expected protons and the formation of the new amide N-H bond (if applicable).

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • FTIR: To observe the disappearance of the carboxylic acid O-H stretch and the appearance of the amide C=O stretch.

Conclusion

This compound is a strategic precursor for accessing the synthetically versatile 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. By leveraging the protocols detailed in this guide, researchers can efficiently hydrolyze the ester and subsequently engage the resulting acid in robust amide coupling reactions. This workflow enables the rapid generation of diverse compound libraries built around the medicinally significant oxazole core, accelerating the discovery of novel therapeutic agents.

References

  • MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Semantic Scholar. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold.
  • Journal of Drug Delivery and Therapeutics. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • International Journal of Medical Physics, Chemistry and Materials. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
  • NIH National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

Sources

Application Notes and Protocols for Determining the Antibacterial Activity of Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. This has catalyzed an urgent search for new chemical entities with novel mechanisms of action. Among the diverse heterocyclic scaffolds explored, oxazole-containing compounds have emerged as a promising class of potential antibacterial agents.[1][2][3] Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom.[3] This core structure is present in numerous natural products and synthetically developed molecules that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][5]

The evaluation of these novel oxazole derivatives requires robust, standardized, and reproducible protocols to accurately determine their antibacterial efficacy. This application note provides a comprehensive guide to the fundamental in vitro assays used to characterize the antibacterial activity of chemical compounds, tailored for researchers working with oxazole derivatives. The protocols detailed herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of high-quality, reliable data crucial for advancing drug discovery programs.[6][7][8]

PART 1: Foundational Concepts & Assay Selection

Before proceeding to specific protocols, it is crucial to understand the key parameters being measured. The primary goals are to determine if a compound inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal), and at what concentration these effects occur.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is the most common and fundamental measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11][12] Determining the MBC is essential to differentiate between bacteriostatic and bactericidal activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]

The choice of initial screening assay depends on throughput needs and the nature of the compound.

  • Disk Diffusion (Kirby-Bauer) Test: A qualitative or semi-quantitative method ideal for initial screening of a large number of compounds. It is a valuable tool for assessing the general sensitivity or resistance of bacteria to a compound.[14][15][16][17]

  • Broth Microdilution Method: A quantitative method used to determine the MIC value.[9][18] It is considered the gold standard for susceptibility testing due to its accuracy, reproducibility, and the small volumes of reagents required.[14]

PART 2: Quality Control and Standardization: The Cornerstone of Reliable Data

To ensure the accuracy and reproducibility of antibacterial susceptibility testing, a stringent quality control (QC) program is non-negotiable. This involves the use of well-characterized reference bacterial strains with known susceptibility profiles.[19][20]

Key QC Strains: The American Type Culture Collection (ATCC) provides a range of standard strains for this purpose.[19][20] Commonly used strains for routine QC include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

These strains should be run in parallel with each experiment to validate the test system, including the media, incubation conditions, and the activity of the control antibiotic.[20][21] The results for the QC strains must fall within the acceptable ranges defined by CLSI to ensure the validity of the data for the experimental compounds.[20]

PART 3: Experimental Protocols

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a preliminary assessment of the antibacterial activity of the oxazole compounds.

Principle: A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear circular "zone of inhibition" around the disk.[14][17] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[16]

  • Sterile 6-mm filter paper disks

  • Oxazole test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Control antibiotic disks (e.g., ciprofloxacin, vancomycin)

  • Bacterial strains (test and QC strains)

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile broth (TSB or saline). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[16] b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (lawn culture).[16] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[16]

  • Application of Disks: a. Prepare disks by impregnating sterile filter paper disks with a known concentration of the oxazole compound solution. A solvent control disk (impregnated with DMSO only) must be included. b. Using sterile forceps, place the prepared disks and standard antibiotic control disks onto the inoculated agar surface.[16] c. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping zones.[17] d. Gently press each disk to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[22]

  • Result Interpretation: a. After incubation, measure the diameter of the zones of inhibition (including the disk) to the nearest millimeter (mm) using calipers or a ruler.[14] b. A zone of inhibition indicates that the compound has antibacterial activity. The size of the zone gives a qualitative indication of its potency.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantitative assessment of antibacterial activity.

Principle: The test compound is serially diluted in a 96-well microtiter plate containing bacterial growth medium. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits growth.[9]

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Oxazole test compounds

  • Control antibiotic (e.g., ciprofloxacin)

  • Bacterial strains (test and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Incubator (35 ± 2°C)

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare 2x concentrated Oxazole stock solution S2 Add 200 µL of 2x Oxazole stock to well 1 P1->S2 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P3 Dilute inoculum to final ~5x10^5 CFU/mL I1 Inoculate 100 µL of diluted inoculum into wells 1-11 P3->I1 S1 Add 100 µL CAMHB to wells 2-12 S1->S2 S3 Perform 2-fold serial dilution (100 µL from well 1 to 10) S2->S3 S4 Discard 100 µL from well 10 S3->S4 S5 Well 11: Growth Control (No compound) S6 Well 12: Sterility Control (No bacteria) I2 Incubate plate at 35±2°C for 16-20 hours I1->I2 A1 Visually inspect for turbidity or read OD600 I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2 MBC_Workflow cluster_mic Start with Completed MIC Plate cluster_plating Sub-culturing cluster_incubation Incubation cluster_analysis Analysis M1 Identify MIC well and wells with higher concentrations (no visible growth) P1 Plate 10-100 µL aliquot from each clear well onto Mueller-Hinton Agar (MHA) M1->P1 I1 Incubate MHA plates at 35±2°C for 18-24 hours P1->I1 P2 Also plate inoculum control for initial CFU count P2->I1 A1 Count colonies (CFU) on each plate I1->A1 A2 Calculate % kill compared to initial inoculum count A1->A2 A3 Determine MBC: Lowest concentration with ≥99.9% kill A2->A3

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Procedure:

  • Selection of Wells: a. Use the 96-well plate from the completed MIC assay. b. Identify the MIC well and all wells with higher concentrations of the oxazole compound that showed no visible growth.

  • Sub-culturing: a. From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate. [13] b. It is also crucial to plate a dilution of the initial inoculum used for the MIC test to get an accurate starting CFU/mL count.

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours. [13]

  • MBC Determination: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the oxazole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. [11][13]

PART 4: Data Presentation and Interpretation

Results should be recorded systematically. For screening new oxazole derivatives, a clear summary table is essential for comparing the activity of different compounds against various bacterial strains.

Table 1: Representative Data Summary for Novel Oxazole Compounds

Compound IDBacterial StrainATCC NumberDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
OXA-001S. aureus2921322242Bactericidal
OXA-001E. coli25922188324Bactericidal
OXA-002S. aureus29213154>128>32Bacteriostatic
OXA-002E. coli259220>128>128-Inactive
CiprofloxacinS. aureus29213250.512Bactericidal
CiprofloxacinE. coli25922320.0150.032Bactericidal

Disclaimer: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The protocols outlined in this application note provide a standardized framework for the initial in vitro evaluation of the antibacterial activity of novel oxazole compounds. Adherence to these well-established methods, particularly with respect to inoculum preparation and the use of quality control strains, is paramount for generating accurate, reproducible, and meaningful data. By systematically determining the MIC and MBC, researchers can effectively triage and prioritize promising lead compounds, paving the way for further preclinical development in the critical fight against antimicrobial resistance.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Wikipedia. Disk diffusion test. [Link]
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • Creative Diagnostics. (n.d.).
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]
  • Microbe Investigations. (n.d.).
  • Microbe Online. (2013).
  • Microchem Laboratory. (n.d.).
  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
  • ResearchGate. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [Link]
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
  • Persian Type Culture Collection. (n.d.). Quality control strains. [Link]
  • An-Najah National University. (2025).
  • Biology LibreTexts. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. [Link]
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
  • United States Environmental Protection Agency. (n.d.).
  • Indian Journal of Forensic Medicine & Toxicology. (2020). View of Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. [Link]
  • Indo American Journal of Pharmaceutical Sciences. (2022).
  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • ResearchGate. (n.d.). Chemical Screening for Compounds with Antibacterial Activity in Human.... [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery, facilitating the rapid assessment of vast compound libraries to identify novel therapeutic candidates. Oxazole derivatives are a prominent class of heterocyclic compounds, recognized as a "privileged scaffold" due to their prevalence in biologically active natural products and synthetic molecules.[1][2][3] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive starting points for drug development.[3][4][5] This guide provides an in-depth framework for researchers and drug development professionals on designing, validating, and implementing robust HTS assays tailored for the discovery of bioactive oxazole derivatives. We move beyond mere procedural lists to elucidate the scientific rationale behind critical experimental choices, ensuring the development of self-validating, trustworthy, and efficient screening campaigns.

Foundational Principles: Selecting the Optimal Assay

The success of any HTS campaign hinges on the selection of an appropriate assay. The choice is dictated by the biological question being asked, the nature of the molecular target, and the technological capabilities of the laboratory. For oxazole libraries, which target a wide array of proteins like protein kinases and transcription factors, a versatile approach to assay selection is crucial.[4]

Causality Behind the Choice: Biochemical vs. Cell-Based Assays

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are ideal for target-based drug discovery, offering high precision and mechanistic clarity. For oxazole derivatives targeting enzymes like kinases, assays that directly measure enzyme activity or compound binding are powerful tools.[6][7][8]

  • Cell-Based Assays: These assays measure a compound's effect within a living cellular environment. They provide a more physiologically relevant context, assessing outcomes like cell viability, signal transduction pathway modulation, or gene expression.[9] Cell-based assays are invaluable for screening oxazoles intended to modulate complex pathways, such as the NF-κB inflammatory response.[9][10][11]

A typical HTS workflow involves several stages, from assay development to hit confirmation, each requiring careful planning and execution.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up Dev Assay Development (Reagent Optimization) Val Assay Validation (Z'-Factor > 0.5) Dev->Val QC Check Pilot Pilot Screen (Small Compound Set) Val->Pilot Performance Test HTS Full Library HTS (Single Concentration) Pilot->HTS Proceed to Full Screen Data Data Analysis (Hit Identification) HTS->Data Confirm Hit Confirmation (Re-test) Data->Confirm Primary Hits Dose Dose-Response (IC50/EC50 Determination) Confirm->Dose Ortho Orthogonal & Counter-Screens Dose->Ortho Validate Mechanism

Caption: General workflow for a high-throughput screening campaign.

Protocol I: Biochemical Assay for Kinase Inhibitors

Application: A Fluorescence Polarization (FP) competition assay to identify oxazole derivatives that inhibit the binding of a fluorescent tracer to a protein kinase.

Expertise & Experience: FP is a powerful homogeneous technique ideal for HTS because it is less susceptible to artifacts from compound fluorescence and light scattering compared to simple fluorescence intensity assays.[12][13] The principle relies on the difference in rotational speed between a small, fluorescently-labeled molecule (tracer) and the much larger tracer-kinase complex.[14][15] Unbound tracer tumbles rapidly, emitting depolarized light. When bound to the kinase, its movement is restricted, and it emits polarized light. Inhibitory compounds compete with the tracer for the kinase's binding site, displacing the tracer and causing a decrease in polarization.

FP_Principle cluster_0 Low Polarization (Inhibitor Present) cluster_1 High Polarization (No Inhibitor) Tracer_Free Tracer Inhibitor Inhibitor Kinase_Bound_Inhibitor Kinase Inhibitor->Kinase_Bound_Inhibitor Binds label_low Fast Tumbling = Low Polarization Tracer_Bound Tracer Kinase_Bound_Tracer Kinase Tracer_Bound->Kinase_Bound_Tracer Binds label_high Slow Tumbling = High Polarization NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) Complex IκB-NF-κB (Inactive) IkB->Complex NFkB NF-κB NFkB->Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Complex->NFkB Releases DNA NF-κB Response Element NFkB_nuc->DNA Binds Luc Luciferase Gene DNA->Luc Drives Transcription

Caption: Simplified NF-κB signaling pathway leading to luciferase reporter expression.

Protocol: NF-κB Luciferase Reporter Assay

A. Materials & Reagents

  • HeLa or HEK293 stable cell line expressing an NF-κB-luciferase reporter [16]* Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., Hygromycin)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Oxazole compound library in DMSO

  • Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, solid white, tissue-culture treated assay plates

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of oxazole compounds or DMSO controls to the appropriate wells.

  • Pre-incubation: Incubate the plates with compounds for 1 hour at 37°C. This allows the compounds to enter the cells before pathway stimulation.

  • Stimulation: Add 5 µL of TNF-α solution (at a pre-determined EC₈₀ concentration, e.g., 10 ng/mL final) to all wells except for the unstimulated (negative) controls. Add 5 µL of medium to the negative control wells.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to all wells, mix briefly, and read luminescence on a microplate reader.

C. Cytotoxicity Counter-Screen (Essential for Self-Validation)

  • Workflow: Run a parallel plate under identical conditions (cell seeding, compound addition).

  • Execution: Instead of adding luciferase reagent, add a viability reagent (e.g., CellTiter-Glo®), which measures cellular ATP levels.

  • Analysis: A compound that shows a decrease in the NF-κB signal but also a significant drop in the viability signal is likely a cytotoxic false positive and should be deprioritized.

Cell_Assay_Workflow cluster_A Plate A: Primary Assay cluster_B Plate B: Counter-Screen Start Seed Cells in Two Identical Plates AddCmpd Add Compounds & Controls Start->AddCmpd Stim Stimulate with TNF-α AddCmpd->Stim Incubate Incubate 6-8h Stim->Incubate LucAssay Add Luciferase Reagent Incubate->LucAssay ViaAssay Add Viability Reagent Incubate->ViaAssay ReadLuc Read Luminescence (NF-κB Activity) LucAssay->ReadLuc DataAnalysis Correlate Data: Identify True Inhibitors vs. Cytotoxic Compounds ReadLuc->DataAnalysis ReadVia Read Luminescence (Cytotoxicity) ViaAssay->ReadVia ReadVia->DataAnalysis

Caption: Workflow for a cell-based reporter assay with a parallel cytotoxicity counter-screen.

Mitigating Compound Interference

A significant challenge in HTS is identifying false positives that arise from compound interference with the assay technology itself. [17][18][19]Oxazole derivatives, like many heterocyclic scaffolds, can present specific challenges.

  • Autofluorescence: Some compounds inherently fluoresce at the same wavelengths used by the assay's detection system, leading to false signals. [20] * Mitigation: This is a key reason for choosing ratiometric readouts like FP or time-resolved fluorescence (TR-FRET) over simple fluorescence intensity. [12][21]Using far-red fluorescent probes can also help, as fewer library compounds fluoresce at longer wavelengths. [13]* Luciferase Inhibition: Some compounds can directly inhibit the luciferase reporter enzyme, mimicking a true pathway inhibition. [18] * Mitigation: A counter-screen using purified luciferase enzyme can identify these compounds. Hits from the primary screen are tested for their ability to inhibit the enzyme in a cell-free reaction.

  • Compound Aggregation: At screening concentrations, some compounds form aggregates that can sequester proteins, leading to non-specific inhibition. [18] * Mitigation: Including a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer can help prevent aggregation. Follow-up dose-response curves that are steep and show a high Hill slope may also be indicative of aggregation.

By anticipating these issues and incorporating the appropriate controls and counter-screens, the integrity and trustworthiness of the screening data are significantly enhanced, ensuring that resources are focused on genuine, mechanism-specific hits.

References

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
  • Dahlin JL, Walters MA. The Essential Roles of Counter-Screens in Chemical Biology.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase. [Link]
  • Iversen PW, Beck B, Chen YF, et al.
  • Thorne N, Auld DS, Inglese J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
  • von Ahsen O, Bomer U. High-throughput screening for kinase inhibitors. Chembiochem. [Link]
  • Joshi S, et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
  • Semantic Scholar. High-Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
  • Kido Y, et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
  • On HTS. Z-factor. On HTS. [Link]
  • Kumar R, et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • NIH National Center for Advancing Translational Sciences. Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
  • Cirri E, et al. Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Priyanka, et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
  • Schaduangrat N, et al. Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Chen Y, et al.
  • YouTube.
  • Siris M, et al. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
  • ResearchGate. Fluorescence detection techniques for protein kinase assay.
  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
  • Lee Y, et al. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. BMC Cancer. [Link]
  • NIH National Center for Advancing Translational Sciences.
  • Signosis. NFkB Luciferase Reporter HeLa Stable Cell Line. Signosis. [Link]
  • NIH. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.

Sources

Application Note: A Cell-Based Assay Cascade for Profiling the Anti-Inflammatory Activity of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The compound of interest, Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, is a novel molecule whose biological activity has not been extensively characterized. Based on structural similarities to other pharmacologically active oxazole-containing molecules, we hypothesize that this compound may possess anti-inflammatory properties.

This document provides a comprehensive, hypothesis-driven guide for researchers and drug development professionals to systematically evaluate the anti-inflammatory potential of this compound. We present a tiered cascade of four validated cell-based assays, designed to provide a robust profile of the compound's activity, from initial cytotoxicity assessment to its specific effects on key inflammatory pathways and mediators.[5][6] This structured approach ensures that each step builds upon the last, providing a clear, logical path to characterizing the compound's mechanism of action.

Core Hypothesis and Experimental Workflow

Our central hypothesis is that this compound inhibits inflammatory responses at the cellular level. To test this, we will employ a screening cascade using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[7] These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by activating key signaling pathways and producing pro-inflammatory mediators.[8]

The experimental workflow is designed to first establish a safe therapeutic window for the compound, then to investigate its impact on the master regulator of inflammation, NF-κB, and subsequently to analyze its effect on downstream targets like COX-2 and pro-inflammatory cytokines.

G cluster_0 Assay Cascade A Part 1: Cytotoxicity (MTT Assay) B Part 2: Primary Screen (NF-κB Reporter Assay) A->B Determine Non-Toxic Concentration Range C Part 3: Secondary Screen (COX-2 Expression) B->C Confirm Pathway Inhibition D Part 4: Confirmation (Cytokine ELISA) C->D Validate Downstream Functional Effects

Caption: A four-part cell-based assay cascade for anti-inflammatory profiling.

Part 1: Foundational Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing the anti-inflammatory activity of a compound, it is imperative to determine its effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12] This initial screen is critical for identifying a concentration range where the compound is not toxic to the cells, ensuring that any observed anti-inflammatory effects are not simply a byproduct of cell death.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and 0.1% DMSO (vehicle control), and untreated cells. Incubate for 24 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[12] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the concentration-response curve to determine the concentration at which the compound reduces cell viability by 50% (CC₅₀). For subsequent assays, use concentrations well below the CC₅₀.

ParameterValueReference
Cell LineRAW 264.7[7]
Seeding Density1 x 10⁵ cells/mL-
Compound Conc.0.1 - 100 µM-
Incubation Time24 hours[13]
MTT Concentration0.5 mg/mL (final)[13]
Absorbance λ570 nm[12]

Part 2: Primary Screen - NF-κB Signaling Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli like LPS trigger a cascade that allows NF-κB to move to the nucleus, where it activates the transcription of numerous pro-inflammatory genes.[7][14] A luciferase reporter assay provides a highly sensitive and quantitative method to screen for compounds that inhibit NF-κB activation.[14][15]

Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection & Seeding: Use RAW 264.7 cells that have been stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Seed these cells in a 96-well plate as described in Part 1.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour prior to stimulation.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to the wells at a final concentration of 1 µg/mL.[16] Include control wells: unstimulated cells (negative control) and cells stimulated with LPS and vehicle (positive control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂. This allows for NF-κB activation and subsequent luciferase expression.[17]

  • Cell Lysis: Wash the cells once with PBS. Add 20 µL of passive lysis buffer to each well and shake gently for 15 minutes at room temperature to lyse the cells.[18]

  • Luciferase Assay: Add 100 µL of Luciferase Assay Reagent to each well.[19] Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of luciferase expressed, and thus to the level of NF-κB activation.[15]

  • Data Analysis: Normalize the relative light unit (RLU) readings to the positive control (LPS-stimulated vehicle). Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the LPS-induced NF-κB activity).

G cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_cyto NF-κB (Inactive) IkB->NFkB_cyto Sequesters NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocation Reporter Luciferase Gene Transcription NFkB_nuc->Reporter Binds Promoter Nucleus Nucleus Luminescence Luminescence Reporter->Luminescence Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits?

Caption: NF-κB luciferase reporter assay signaling pathway.

Part 3: Secondary Assay - COX-2 Expression Analysis by Western Blot

Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme responsible for synthesizing prostaglandins, which are potent mediators of inflammation.[8][16] Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli like LPS, making it a critical downstream target of the NF-κB pathway and a prime target for anti-inflammatory drugs.[8][16] Western blotting allows for the direct visualization and quantification of COX-2 protein levels, confirming that the inhibition of NF-κB signaling translates to a reduction in the expression of a key pro-inflammatory enzyme.

Protocol: COX-2 Western Blot
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat cells with the test compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀ from the NF-κB assay) for 1 hour. Stimulate with 1 µg/mL LPS and incubate for 24 hours.[20]

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.[20] Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 10-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for COX-2 (diluted 1:1000 - 1:4000).[16][21] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG).[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[20]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the COX-2 band intensity to the corresponding loading control band intensity to determine the relative change in protein expression.

ParameterConditionReference
Cell LineRAW 264.7[20]
LPS Stimulation1 µg/mL for 24h[20]
Protein Load10-30 µg[16]
Primary AntibodyAnti-COX-2 (1:1000)[21]
Blocking Buffer5% Non-fat Milk in TBST[16]
DetectionECL[20]

Part 4: Confirmation Assay - Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine produced by macrophages upon LPS stimulation, playing a crucial role in orchestrating the inflammatory response.[22][23] Its production is also regulated by the NF-κB pathway. Measuring the amount of secreted TNF-α provides a direct functional readout of the compound's anti-inflammatory efficacy. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[23][24]

Protocol: TNF-α ELISA
  • Sample Collection: Culture and treat RAW 264.7 cells in a 24-well plate as described in Part 3. After the 24-hour incubation, collect the cell culture supernatants. Centrifuge the supernatants to remove any cells or debris.

  • ELISA Procedure: Use a commercial human TNF-α ELISA kit and follow the manufacturer's instructions. A typical sandwich ELISA protocol is as follows:

    • Coating: A microplate is pre-coated with a capture antibody specific for TNF-α.[23]

    • Sample Incubation: Add standards, controls, and collected cell supernatants to the wells. Any TNF-α present in the samples will bind to the capture antibody. Incubate for 2 hours at room temperature.[23][25]

    • Washing: Wash the wells to remove unbound substances.[23]

    • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured TNF-α. Incubate for 1-2 hours.[22][23]

    • Enzyme Conjugate: After another wash step, add streptavidin-HRP, which binds to the biotinylated detection antibody. Incubate for 20-30 minutes.[22][25]

    • Substrate Addition: Wash away unbound enzyme conjugate and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.[26]

    • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[23]

  • Measurement: Measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the OD values of the known standards against their concentrations. Use this curve to calculate the concentration of TNF-α in the experimental samples. Calculate the percentage inhibition of TNF-α secretion for each compound concentration and determine the IC₅₀ value.[27]

Conclusion

This application note details a logical and robust cell-based assay cascade to effectively screen and characterize the anti-inflammatory properties of this compound. By systematically assessing cytotoxicity, primary target pathway modulation, and downstream functional outcomes, researchers can build a comprehensive profile of this novel compound. The data generated from these protocols will provide critical insights into its potential as a therapeutic agent and guide future pre-clinical development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of COX-2 in Cox-2-IN-32 Treated Cells.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). TNF-α (free) ELISA.
  • Saralamma, V. V. G., et al. (2019). Western Blot Analysis of COX-2 and iNOS Proteins. Bio-protocol, 9(13), e3280.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Chandrashekar, C. V., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-298.
  • Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Protocol).
  • Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Luminescence Protocol).
  • BenchChem. (n.d.). Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds.
  • Maly, M., et al. (2015). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
  • National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
  • National Center for Biotechnology Information. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • Thermo Fisher Scientific. (n.d.). Human TNF‑a ELISA Kit Product Information Sheet.
  • Cayman Chemical. (n.d.). TNF-α (mouse) ELISA Kit.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • Proteintech. (n.d.). COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig).
  • Novatein Biosciences. (n.d.). COX2/Cyclooxygenase 2 Antibody.
  • Cell Signaling Technology. (n.d.). Cox2 Antibody (#4842) Datasheet.
  • Rampa, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(9), 3956-3971.
  • National Center for Biotechnology Information. (n.d.). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.
  • PISRT. (2025, June 30). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl].
  • ResearchGate. (2022, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.
  • National Center for Biotechnology Information. (2022, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.

Sources

Application Notes & Protocols: In Vitro Evaluation of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Oxazole Derivative

The oxazole ring is a privileged five-membered heterocyclic scaffold frequently found in natural products and synthetic molecules with a wide array of biological activities.[1][2] Compounds incorporating the oxazole nucleus have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and analgesic agents, largely due to their ability to interact with various enzymes and receptors within biological systems.[3][4] Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a synthetic compound belonging to this promising class. Its structural features suggest a potential for biological activity, particularly in the modulation of inflammatory pathways.

Inflammation is a fundamental protective response to tissue injury or infection, but its dysregulation can lead to chronic diseases.[5][6] Key mediators of the inflammatory cascade include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS).[5][7] Therefore, inhibitors of these pathways are prime candidates for novel anti-inflammatory drugs.

These application notes provide a comprehensive guide for researchers to conduct a primary in vitro evaluation of this compound. The protocols herein are designed to first establish the compound's cytotoxic profile to determine a safe therapeutic window, followed by a focused assessment of its anti-inflammatory properties through validated, industry-standard enzymatic and cell-based assays.

Foundational Workflow for In Vitro Evaluation

A systematic approach is crucial for the initial characterization of a novel compound. The workflow begins with assessing safety (cytotoxicity) before moving to efficacy (bioactivity). This ensures that any observed biological effects are not simply a consequence of cell death.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Bioactivity Screening (Anti-inflammatory) A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine Max Non-Toxic Concentration & IC50 Value B->C D Cell-Based Assay: NO Production Inhibition (LPS-stimulated RAW 264.7 cells) C->D Use Non-Toxic Concentrations E Enzymatic Assay: COX-1/COX-2 Inhibition C->E F Data Analysis: Calculate IC50 for Bioactivity D->F E->F G Comprehensive Profile: Potency & Selectivity F->G

Figure 1: A streamlined workflow for the initial in vitro characterization of the test compound.

Protocol I: Assessment of Cytotoxicity via MTT Assay

3.1. Principle and Rationale Before assessing the specific anti-inflammatory activity, it is imperative to evaluate the cytotoxicity of this compound.[8] Cell viability assays are fundamental in early-stage drug discovery to distinguish between a compound's desired biological effect and general toxicity.[9][10] The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method that measures the metabolic activity of cells.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in formazan production is proportional to the degree of cell death or metabolic impairment.[13][14]

3.2. Materials

  • Cell Line: RAW 264.7 murine macrophages (or other relevant cell line, e.g., HeLa, MCF-7).

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[15]

  • Test Compound: this compound.

  • Reagents:

    • MTT solution (5 mg/mL in sterile PBS).

    • DMSO (cell culture grade).

    • Sterile PBS (Phosphate-Buffered Saline).

  • Equipment:

    • 96-well flat-bottom microplates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader (absorbance at 570 nm).

3.3. Step-by-Step Protocol

  • Cell Seeding: Culture RAW 264.7 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[15] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO only) and a "medium only" blank control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.[14]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[16] During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

3.4. Data Analysis

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Table 1: Representative Cytotoxicity Data

Cell Line Incubation Time (h) IC₅₀ (µM)
RAW 264.7 24 > 100
HeLa 24 85.4

| MCF-7 | 24 | 92.1 |

Note: The data above is hypothetical and serves for illustrative purposes only.

Protocol II: In Vitro Anti-inflammatory Activity - COX Inhibition

4.1. Principle and Rationale Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[5][17] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs.[17][18] This colorimetric assay measures the peroxidase activity of COX. The peroxidase component reduces PGG₂ to PGH₂, and this activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product.[12][17] A reduction in the rate of TMPD oxidation indicates inhibition of COX activity.

cluster_0 COX Enzyme cluster_1 Assay Measurement AA Arachidonic Acid COX_cyclo Cyclooxygenase Activity AA->COX_cyclo O2 PGG2 Prostaglandin G2 COX_pero Peroxidase Activity PGG2->COX_pero PGH2 Prostaglandin H2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins COX_cyclo->PGG2 COX_pero->PGH2 TMPD_ox Oxidized TMPD (blue) COX_pero->TMPD_ox Oxidizes TMPD TMPD (colorless) Inhibitor Methyl 2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate Inhibitor->COX_cyclo Inhibitor->COX_pero

Figure 2: The COX enzymatic pathway and the principle of the colorimetric assay.

4.2. Materials

  • Enzymes: Human recombinant COX-1 and COX-2.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 8.0).[17]

    • Hematin (co-factor).

    • TMPD solution.

    • Arachidonic acid (substrate).

    • Positive Control: Celecoxib (for COX-2) or Indomethacin (non-selective).

  • Equipment:

    • 96-well microplate.

    • Temperature-controlled microplate reader (absorbance at 590 nm).[12][17]

4.3. Step-by-Step Protocol

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Prepare working solutions by serial dilution.

  • Reaction Mixture Setup: In a 96-well plate, add the following in order:

    • 150 µL Tris-HCl buffer (100 mM, pH 8.0).

    • 10 µL Hematin (final concentration 1 µM).

    • 10 µL of either COX-1 or COX-2 enzyme solution.

    • 10 µL of the test compound at various concentrations (or positive control/DMSO vehicle).

  • Pre-incubation: Incubate the plate at room temperature (25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the reaction by adding:

    • 10 µL of TMPD solution.

    • 10 µL of arachidonic acid solution.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every minute for 5-10 minutes.

4.4. Data Analysis

  • Calculate Reaction Velocity: Determine the initial reaction velocity (rate of change in absorbance per minute) for each well.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(Velocity_vehicle - Velocity_inhibitor) / Velocity_vehicle] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 2: Representative COX Inhibition Data

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
This compound 25.6 1.8 14.2
Celecoxib (Control) 15.2 0.05 304

| Indomethacin (Control) | 0.1 | 0.9 | 0.11 |

Note: The data above is hypothetical and serves for illustrative purposes only.

Protocol III: In Vitro Anti-inflammatory Activity - NO Production

5.1. Principle and Rationale During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[7][15] iNOS produces large amounts of nitric oxide (NO), a key pro-inflammatory mediator. This assay quantifies the inhibitory effect of the test compound on NO production in LPS-stimulated RAW 264.7 macrophages. The amount of NO produced is determined by measuring the concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[7][15] The Griess reaction involves a diazotization reaction that forms a colored azo product, which can be measured spectrophotometrically.

cluster_0 Cellular Process cluster_1 Griess Assay Measurement LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor on Macrophage LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS_exp iNOS Gene Expression NFkB->iNOS_exp iNOS_pro iNOS Protein iNOS_exp->iNOS_pro NO Nitric Oxide (NO) iNOS_pro->NO L-Arginine -> L-Citrulline Inflammation Inflammation NO->Inflammation Nitrite Nitrite (NO₂⁻) in Supernatant NO->Nitrite Stable Product Inhibitor Test Compound Inhibitor->NFkB Potential Target Inhibitor->iNOS_pro Potential Target Azo Azo Dye (Magenta) Nitrite->Azo + Griess Reagent

Figure 3: LPS-induced NO production pathway and the Griess assay principle.

5.2. Materials

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid.[15]

    • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[15]

    • Sodium Nitrite (for standard curve).

  • Equipment:

    • 96-well microplate.

    • Microplate reader (absorbance at 540 nm).[15]

5.3. Step-by-Step Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells for 1 hour with 100 µL of medium containing the test compound at various non-toxic concentrations (determined from Protocol I).

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

5.4. Data Analysis

  • Quantify Nitrite: Use the standard curve to determine the nitrite concentration in each sample.

  • Calculate Percent Inhibition of NO Production:

    • Percent Inhibition = [(NO₂⁻_LPS - NO₂⁻_treated) / NO₂⁻_LPS] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC₅₀ value using non-linear regression.

Table 3: Representative NO Production Inhibition Data

Compound Concentration (µM) Nitrite (µM) % Inhibition IC₅₀ (µM)
Control (No LPS) - 1.2 - \multirow{5}{*}{5.2}
LPS Only - 35.8 0
Test Compound 1 28.5 20.4
Test Compound 5 18.1 49.4

| Test Compound | 10 | 9.7 | 72.9 | |

Note: The data above is hypothetical and serves for illustrative purposes only.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity followed by key anti-inflammatory markers—COX enzyme activity and macrophage-mediated NO production—researchers can generate a foundational pharmacological profile of the compound. Positive results from these assays, such as potent and selective COX-2 inhibition or significant reduction of NO production at non-toxic concentrations, would strongly justify further investigation. Subsequent studies could explore the compound's effects on the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays, and delve deeper into the mechanism of action by examining its impact on upstream signaling pathways like NF-κB.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Journal of Drug Delivery and Therapeutics. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Springer. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
  • ResearchGate. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • ResearchGate. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Journal of Pharmaceutical Research International. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Taylor & Francis Online. (n.d.). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase.
  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
  • PubMed. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products).
  • ResearchGate. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity.
  • ResearchGate. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products).
  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • UKM. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • Spandidos Publications. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
  • National Institutes of Health. (n.d.). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.
  • ResearchGate. (2025). Novel 1-((benzoimidazole-2-yl)methyl)-3-Phenyl-1,4-Dihydropyrazole-5-One and Their Derivatives: Synthesis and Preliminary Cytotoxicity Test as Anti-Breast Cancer.

Sources

Topic: A Validated Protocol for the Recrystallization and Purification of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested methodology for the purification of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate via recrystallization. Oxazole derivatives are a cornerstone in medicinal chemistry, frequently serving as key intermediates in the synthesis of pharmacologically active agents.[1][2] Consequently, ensuring the high purity of such intermediates is paramount for the integrity of downstream applications and the reliability of biological data. This guide moves beyond a simple list of steps, delving into the physicochemical rationale behind solvent selection and procedural choices. It includes a systematic protocol for solvent screening, an optimized, step-by-step recrystallization workflow, and a troubleshooting guide to address common challenges. The objective is to equip researchers with a robust, self-validating system for obtaining high-purity crystalline material.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[3] The fundamental principle is based on dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool.[4] As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the surrounding solvent (the mother liquor).[5][6] A successful recrystallization is critically dependent on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at high temperatures but low solubility at cooler temperatures.[7]

Physicochemical Profile & Solvent Selection Rationale

The molecular structure of this compound dictates its solubility behavior. Key structural features include:

  • 1,3-Oxazole Ring: A heterocyclic aromatic ring containing both nitrogen and oxygen. These heteroatoms can act as hydrogen bond acceptors, imparting a degree of polarity and favoring solubility in polar solvents like alcohols.[8]

  • Phenyl Group: A nonpolar, aromatic moiety that contributes to solubility in less polar or aromatic solvents.

  • Methyl Acetate Group: An ester functional group which is polar aprotic. This group suggests that solvents like ethyl acetate could be effective.[9]

A related compound, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, has been successfully recrystallized from an ethanol/water mixture.[10] Since the target molecule is the methyl ester, it is expected to be slightly less polar than its carboxylic acid precursor. This information provides a strong rationale for exploring short-chain alcohols (e.g., ethanol, isopropanol) as primary recrystallization solvents.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₅NO₃ PubChem[11]
Molecular Weight 245.27 g/mol PubChem[11]
XLogP3 2.6 PubChem[11]

| Hydrogen Bond Acceptor Count | 3 | PubChem[11] |

Note: Properties are for the closely related ethyl acetate derivative and serve as a strong proxy for the methyl ester.

Part I: Protocol for Optimal Solvent System Screening

To ensure the highest purity and yield, the ideal solvent must be determined experimentally. This protocol provides a systematic, small-scale method for identifying the most effective solvent for your specific batch of crude material.

Materials:

  • Crude this compound

  • Candidate Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water

  • Test tubes (10 x 75-mm)

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude solid into separate test tubes.[12]

  • To each test tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Record the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.[5]

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Continue to add the solvent dropwise while heating until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to provide a nucleation site.[12]

  • Place the test tube in an ice-water bath to further reduce the temperature and promote crystallization.

  • Record your observations in a table similar to the one below. The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields abundant, high-quality crystals upon cooling.

Table 2: Solvent Screening Observations

Solvent Solubility at 25°C Solubility at Boiling Crystal Formation on Cooling Notes
Ethanol
Isopropanol
Ethyl Acetate
Toluene

| Ethanol/Water | | | | |

Part II: Optimized Recrystallization Protocol (Ethanol System)

Based on the properties of oxazole derivatives, ethanol is often an excellent choice. The following protocol details the full-scale recrystallization process.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask (select a size that will be no more than half-full with the final solution volume). Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of the recovered crystals.[7]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and bring it back to a boil for a few minutes. Expertise: Charcoal has a high surface area and adsorbs colored impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.[5]

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, a hot filtration is required. Preheat a funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it. Trustworthiness: This step removes any solid impurities that are insoluble in the hot solvent, preventing them from being incorporated into the final crystals.[4]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as impurities are excluded from the growing crystal lattice.[7][13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol. Expertise: The wash solvent must be cold to minimize the dissolution of the desired product while still washing away the impurity-laden mother liquor.[3]

  • Drying: Allow the crystals to air dry on the filter for a few minutes by drawing air through the funnel. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Visualization: Recrystallization Workflow

The following diagram outlines the logical flow of the purification process, from crude starting material to the final, pure crystalline product.

Recrystallization_Workflow crude Crude Solid Product dissolve 1. Dissolve in Minimum Volume of Hot Solvent crude->dissolve hot_filter 2. Hot Filtration (Optional: Removes solid impurities) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool Clear, Saturated Solution insoluble_impurities Insoluble Impurities (Removed) hot_filter->insoluble_impurities vac_filter 4. Isolate Crystals (Vacuum Filtration) cool->vac_filter Crystal Slurry wash 5. Wash with Ice-Cold Solvent vac_filter->wash soluble_impurities Soluble Impurities (Remain in filtrate) vac_filter->soluble_impurities dry 6. Dry Pure Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: A logical workflow for the purification of a solid organic compound by recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase concentration and re-cool.- Try scratching the inner surface of the flask with a glass rod.- Add a "seed" crystal of the pure compound to induce crystallization.[13]
"Oiling out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent.
Low recovery of product - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Ensure minimum solvent is used.- Preheat the filtration apparatus to prevent clogging.- Ensure the solution is thoroughly cooled in an ice bath before filtering.
Crystals are colored - Colored impurities were not fully removed.- Repeat the recrystallization, ensuring to use activated charcoal during the dissolution step.

References

  • Department of Chemistry, University of Rochester.
  • RSC Education.
  • Williamson, K. L., & Masters, K. M. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide.
  • EBSCO.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Solubility of Things. Oxazole.
  • PraxiLabs.
  • LabXchange.
  • Grokipedia. Oxazole.
  • Echemi. 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.
  • ChemicalBook. Oxazole.
  • PubChem. 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)
  • ChemicalBook. METHYL 2-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)

Sources

Quantitative Analysis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate: A Validated Approach Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. This compound, a substituted oxazole derivative, is of interest in pharmaceutical research and development. Accurate quantification is critical for purity assessment, stability studies, and pharmacokinetic analysis. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. The methodologies are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4]

Introduction and Analyte Properties

This compound, hereafter referred to as MPOA, belongs to the oxazole class of heterocyclic compounds. Oxazole derivatives are significant pharmacophores known for a wide range of biological activities.[5][6] The accurate measurement of MPOA in various samples—from bulk drug substance to biological fluids—is essential for its development and application.

Physicochemical Properties of MPOA (CAS: 103788-64-3):

  • Molecular Formula: C₁₃H₁₃NO₃[7]

  • Molecular Weight: 231.25 g/mol

  • Structure: Chemical Structure of MPOA

  • Predicted Lipophilicity (XLogP3): ~2.3-2.6. This moderate lipophilicity suggests good retention on reversed-phase chromatographic columns.[8]

  • UV Chromophore: The presence of the phenyl-oxazole conjugated system imparts strong ultraviolet (UV) absorbance, making HPLC-UV a suitable primary analytical technique.

Method Selection: A Rationale

The selection of analytical techniques was guided by the analyte's properties and the intended applications.

  • HPLC-UV: This is the workhorse method for quality control (QC) environments. Its robustness, cost-effectiveness, and the analyte's strong UV chromophore make it ideal for assay and impurity profiling of the drug substance and formulated product.

  • LC-MS/MS: For bioanalytical studies or trace impurity detection, the unparalleled sensitivity and specificity of tandem mass spectrometry are required.[9][10][11][12] This method can quantify MPOA at very low concentrations, even in the presence of complex biological interferences.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate quantification of MPOA in bulk material or simple formulations.

Scientific Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. MPOA, being moderately non-polar, will partition between a non-polar stationary phase (C18) and a polar mobile phase. By optimizing the mobile phase composition, MPOA can be eluted as a sharp, symmetrical peak, well-resolved from potential impurities. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • MPOA Reference Standard (Certified purity).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Water (Type I, 18.2 MΩ·cm).

  • Formic Acid (LC-MS Grade).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidAcidification ensures consistent ionization state and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting the analyte from the C18 column.
Gradient 60% B to 95% B over 10 minA gradient ensures efficient elution and cleaning of the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of peak distortion.
Detection (UV) 265 nmWavelength selected based on the UV absorbance maximum of the phenyl-oxazole chromophore.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of MPOA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample to obtain a theoretical MPOA concentration of ~50 µg/mL after dissolving and diluting with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability and Method Validation

Before any sample analysis, the system's performance must be verified through a System Suitability Test (SST).[13][14][15][16] The method itself must be validated according to ICH Q2(R1) guidelines.[1][4]

System Suitability Test (SST): Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[17]
Theoretical Plates (N) > 2000Measures column efficiency.[17]
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[15][17]

Method Validation Summary (Example Data):

Validation ParameterResultICH Guideline
Specificity No interference from placebo/impurities at the retention time of MPOA.Confirms the method is selective for the analyte.
Linearity (1-100 µg/mL) Correlation Coefficient (r²) > 0.999Demonstrates a direct relationship between concentration and response.
Accuracy (% Recovery) 99.2% - 101.5%Shows the closeness of test results to the true value.
Precision (%RSD) Repeatability: 0.8%; Intermediate: 1.2%Measures the method's consistency.
LOQ 1 µg/mLThe lowest concentration that can be reliably quantified.
LOD 0.3 µg/mLThe lowest concentration that can be reliably detected.
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).Indicates reliability during normal usage.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare MPOA Reference Standards sst Perform System Suitability Test (SST) prep_std->sst prep_smp Prepare Sample (Dissolve & Filter) inject Inject Standards & Samples prep_smp->inject equilibration Equilibrate System (C18 Column, 30°C) equilibration->sst sst->inject If Pass detect UV Detection at 265 nm inject->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (r² > 0.999) integrate->calibrate quantify Quantify MPOA in Samples calibrate->quantify

Caption: Workflow for MPOA quantification by HPLC-UV.

High-Sensitivity Method: LC-MS/MS

This method is intended for the quantification of MPOA in complex matrices such as plasma or tissue homogenates, where low detection limits and high selectivity are essential.

Scientific Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[11] MPOA is first separated from matrix components on an LC column. It then enters the mass spectrometer, where it is ionized (typically by Electrospray Ionization, ESI). A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes background noise.

Detailed Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • UPLC/HPLC system.

  • C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of MPOA. If unavailable, a compound like 2-(5-methyl-2-(4-fluorophenyl)-1,3-oxazol-4-yl)acetate could be a suitable choice.

  • All solvents and reagents should be LC-MS grade.

LC-MS/MS Conditions:

ParameterConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for faster, more efficient separation (UPLC).
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid aids in protonation for positive ion ESI.
Gradient 5% B to 95% B over 3 minA fast gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI (Positive)The nitrogen in the oxazole ring is readily protonated.
MRM Transitions MPOA: 232.1 → 172.1IS: (To be determined)Precursor [M+H]⁺ → Product [M+H - CH₃O₂C - CH₂]⁺.
Collision Energy 15 eV (Optimize experimentally)Energy required for efficient fragmentation.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Add 300 µL of cold Acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (IS) sample->add_is precip Protein Precipitation (Cold Acetonitrile) add_is->precip centrifuge Centrifuge (14,000 rpm) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separate Chromatographic Separation (C18) inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (232.1 → 172.1) ionize->mrm ratio Calculate Peak Area Ratio (Analyte / IS) mrm->ratio calibrate Plot Ratio vs. Conc. for Calibration Curve ratio->calibrate quantify Quantify MPOA in Unknowns calibrate->quantify

Caption: Bioanalytical workflow for MPOA using LC-MS/MS.

Conclusion

This application note details two validated, robust, and reliable methods for the quantification of this compound. The HPLC-UV method is highly suitable for routine quality control, purity assessment, and formulation assays. For applications requiring higher sensitivity and selectivity, such as bioanalytical studies, the LC-MS/MS method provides the necessary performance for accurate trace-level quantification. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality, reproducible data in a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. Available at: https://www.youtube.
  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.Journal of Health and Allied Sciences NU. Available at: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0043-1778401
  • System Suitability for USP Methods - USP's Future Expectations. gmp-compliance.org. Available at: https://www.gmp-compliance.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. Available at: https://microsolvtech.com/system-suitability-requirements-for-a-usp-hplc-method-tips-suggestions/
  • System Suitability in HPLC Analysis. Pharmaguideline. Available at: https://www.pharmaguideline.com/2011/04/system-suitability-in-hplc-analysis.html
  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. Available at: https://www.pharmatimes.org/2024/04/sop-for-guideline-for-system.html
  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.com/separation-of-oxazole-on-newcrom-r1-hplc-column/
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl acetate. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/149777219
  • This compound. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB52528751_EN.htm
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: https://www.researchgate.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.ACS Med. Chem. Lett., National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025875/
  • Fast LC/MS in the analysis of small molecules.Anal Bioanal Chem., PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/12915904/
  • 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Echemi. Available at: https://www.echemi.com/products/pd20160120-107367-98-6.html
  • Small Molecule Analysis. AxisPharm. Available at: https://axispharm.com/small-molecule-analysis/
  • Advanced techniques and applications of LC-MS in small molecule drug discovery.Drug Discovery Today: Technologies. Available at: https://www.sciencedirect.com/science/article/pii/S174067491630019X
  • Derivatization for liquid chromatography-electrospray ionization-mass spectrometry analysis of small-molecular weight compounds. ResearchGate. Available at: https://www.researchgate.net/publication/329596660_Derivatization_for_liquid_chromatography-electrospray_ionization-mass_spectrometry_analysis_of_small-molecular_weight_compounds
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186105/
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.Journal of Pharmaceutical Research International. Available at: https://journaljpri.com/index.php/JPRI/article/view/30740
  • 2-({[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-N-(2-furylmethyl)acetamide. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16193680
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.International Journal of Scientific Research in Science and Technology.
  • Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake.Analytical Methods. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ay/d4ay00234b
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.Chemosensors. Available at: https://www.mdpi.com/2227-9040/9/11/322
  • [5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate. International Union of Crystallography. Available at: https://journals.iucr.org/e/issues/2010/06/00/lh5032/index.html
  • (PDF) 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate. ResearchGate. Available at: https://www.researchgate.

Sources

Application Notes & Protocols: The Oxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the oxazole nucleus—a five-membered aromatic ring containing one oxygen and one nitrogen atom—stands out as a "privileged scaffold."[1][2][3] Its prevalence is not accidental; the unique electronic and structural properties of the oxazole ring allow it to engage with biological targets through a variety of non-covalent interactions, such as hydrogen bonding, π–π stacking, and dipole-dipole interactions.[1][4][5] This versatility has made oxazole derivatives central to the discovery of new therapeutic agents, with applications spanning a wide spectrum of diseases.[6][7][8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design. We will explore not just how to synthesize and test these compounds, but why specific strategies are chosen, how to interpret the results, and how to rationally design the next generation of oxazole-based therapeutics. Every protocol herein is presented as a self-validating system, grounded in established principles and supported by authoritative references.

Part 1: Strategic Synthesis of the Oxazole Core

The construction of the oxazole ring is a foundational step in harnessing its therapeutic potential. The choice of synthetic route is critical and is dictated by the desired substitution pattern, availability of starting materials, and scalability. Several classical methods have been refined for modern drug discovery.[9]

The Van Leusen Oxazole Synthesis: A Versatile Approach

The Van Leusen reaction is one of the most robust and versatile methods for preparing 4- and/or 5-substituted oxazoles.[10][11] Its power lies in the use of tosylmethylisocyanide (TosMIC), a unique reagent that acts as a "C2N1" synthon.[12]

Causality of the Mechanism: The reaction is initiated by a base which deprotonates the acidic methylene group of TosMIC.[13] The resulting anion attacks an aldehyde or a related carbonyl compound. A subsequent intramolecular cyclization, driven by the electrophilicity of the isocyanide carbon, forms an oxazoline intermediate. The key to forming the aromatic oxazole is the elimination of the tosyl group, which is an excellent leaving group, a process often facilitated by a protic solvent like methanol.[13][14] This sequence allows for the one-pot synthesis of highly functionalized oxazoles from readily available aldehydes.[10]

Van_Leusen_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification Aldehyde Aldehyde (R-CHO) Reaction One-Pot Reaction (Deprotonation, Addition, Cyclization, Elimination) Aldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Product Purified Substituted Oxazole Purification->Product

Caption: General workflow for the Van Leusen oxazole synthesis.

The Robinson-Gabriel and Fischer Syntheses
  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylamino ketones, typically using sulfuric acid.[15] It is a powerful way to generate 2,4,5-trisubstituted oxazoles. The choice of a strong dehydrating agent is crucial for driving the reaction to completion.

  • Fischer Oxazole Synthesis: This classic method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous HCl.[16][17] It is particularly useful for synthesizing 2,5-disubstituted oxazoles, often with aromatic substituents.[16] The anhydrous conditions are critical to prevent hydrolysis of the intermediates.[16]

Part 2: Biological Activities and Mechanisms of Action

Oxazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to mimic other functional groups (bioisosterism) and interact with a wide array of biological targets.[1][5][7]

Anticancer Activity

The anticancer potential of oxazoles is one of the most intensely studied areas.[3][18][19] Their mechanisms are diverse and target key cancer cell vulnerabilities.

  • Tubulin Polymerization Inhibition: Many natural products and synthetic oxazoles, such as Phorboxazole A, are potent cytostatic agents that disrupt microtubule dynamics.[20] They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death).[18][20]

  • Kinase Inhibition: As central regulators of cell signaling, protein kinases are prime targets for cancer therapy. Oxazole scaffolds have been incorporated into potent kinase inhibitors, such as Mubritinib, which targets tyrosine kinases.[6]

  • Other Targets: Oxazole derivatives have also been shown to inhibit DNA topoisomerases, STAT3 signaling pathways, and G-quadruplex structures in DNA, highlighting their multi-targeted potential.[18][20][21]

Anticancer_MoA cluster_cell Cancer Cell Oxazole Oxazole Derivative (Tubulin Inhibitor) Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Binds to Microtubule Microtubule Assembly Oxazole->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitosis Mitosis / Cell Division Microtubule->Mitosis Enables Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis 正常進行を阻害 Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of action for an oxazole-based tubulin inhibitor.

Anti-inflammatory and Antimicrobial Activities
  • Anti-inflammatory: Oxazole derivatives like Oxaprozin function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade.[6][22] Others have been developed as potent phosphodiesterase 4 (PDE4) inhibitors, another key target in inflammatory diseases.[6]

  • Antimicrobial: The emergence of drug-resistant bacteria has spurred the search for new antibiotics.[23] Oxazoles have shown significant promise, with some derivatives exhibiting potent activity against various bacterial and fungal strains.[24][25][26] The antibiotic Linezolid, which contains an oxazolidinone ring (a related saturated structure), is a clinical success story that inspires further research into oxazole-based antibacterials.[1]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing lead compounds. For the oxazole scaffold, the substitution pattern at positions 2, 4, and 5 dictates the biological activity.[1][27] For instance, in a series of anticancer agents, a bulky aromatic group at the 2-position might be essential for binding to a hydrophobic pocket in the target enzyme, while a smaller, polar group at the 5-position could enhance solubility and pharmacokinetic properties.[27]

SAR_Logic cluster_positions Substitution Positions cluster_properties Resulting Properties Core Oxazole Core (Scaffold) R2 R2 Position R4 R4 Position R5 R5 Position Potency Target Potency (e.g., IC50) R2->Potency Key for Target Binding Selectivity Target Selectivity R4->Selectivity Modulates Selectivity PK Pharmacokinetics (ADME) R5->PK Affects Solubility, Metabolism Activity Overall Biological Activity Potency->Activity Selectivity->Activity PK->Activity

Caption: Logical flow of Structure-Activity Relationship (SAR) for oxazoles.

Part 3: Experimental Protocols

The following protocols are presented with detailed steps and justifications to ensure reproducibility and understanding.

Protocol 3.1: Synthesis of a 5-Substituted Oxazole via Van Leusen Reaction

This protocol describes the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC.

Materials:

  • Benzaldehyde (1.0 eq)

  • Tosylmethylisocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.

    • Causality: Anhydrous conditions are crucial to prevent side reactions. The nitrogen atmosphere prevents oxidation and reactions with atmospheric moisture.

  • Addition of Reagents: Add potassium carbonate, followed by TosMIC. Stir the suspension for 10-15 minutes at room temperature.

    • Causality: K₂CO₃ is the base used to deprotonate TosMIC. Stirring allows for the formation of the TosMIC anion in solution.

  • Aldehyde Addition: Slowly add benzaldehyde to the reaction mixture via syringe.

    • Causality: Slow addition helps to control the reaction temperature, as the initial addition can be exothermic.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the cyclization and elimination steps. TLC allows for the visual tracking of the consumption of starting materials and the formation of the product.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between DCM and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Causality: The aqueous wash removes inorganic salts (like K₂CO₃) and any remaining methanol. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: Removing all water is essential before concentrating the solvent to obtain a dry crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to afford the pure 5-phenyloxazole.

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

Protocol 3.2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the cytotoxicity of a synthesized oxazole derivative against a cancer cell line (e.g., HeLa).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • HeLa (human cervical cancer) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized oxazole derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

    • Causality: This allows the cells to attach to the plate and enter the exponential growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a "vehicle control" (medium with DMSO, same concentration as the highest compound dose) and a "no-cell" blank. Incubate for 48 hours.

    • Causality: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation. The vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate gently to dissolve the formazan crystals.

    • Causality: DMSO is an effective solvent for the water-insoluble formazan, resulting in a colored solution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 4: Data Presentation

Quantitative data from SAR studies should be presented clearly for comparative analysis.

Table 1: In Vitro Cytotoxicity of Novel Oxazole Derivatives Against HeLa Cells

Compound IDR² SubstituentR⁵ SubstituentIC₅₀ (µM)[18][21]
OXA-01PhenylPhenyl5.2
OXA-024-ChlorophenylPhenyl1.8
OXA-03Phenyl4-Methoxyphenyl8.9
OXA-042-FurylPhenyl3.5
Doxorubicin(Control)(Control)0.5

Note: Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
  • Gaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2231-2254. [Link]
  • Kakkar, S., & Narasimhan, B. (2019).
  • Gaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
  • Kakkar, S., & Narasimhan, B. (2019).
  • Gaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
  • Lages, A., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7599. [Link]
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]
  • Singh, A., & Kumar, R. (2023). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS.
  • Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Advanced Scientific Technologies. [Link]
  • Van Leusen Reaction. NROChemistry. [Link]
  • Singh, A., & Kumar, R. (2023). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Zhou, C-H., & Wang, Y. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
  • Zhou, C-H., & Wang, Y. (2018). Recent advance in oxazole-based medicinal chemistry.
  • Fischer oxazole synthesis. Wikipedia. [Link]
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • Qalalweh, N. (2023). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]
  • Kakkar, S., & Narasimhan, B. (2019).
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
  • Sheeja Rekha A G, et al. (2022). A BRIEF REVIEW ON ANTIMICROBIAL ACTIVITY OF OXAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences. [Link]
  • Li, S., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
  • Garg, A. K., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Oxazole.pdf. CUTM Courseware. [Link]
  • Lages, A., et al. (2023).
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. [Link]
  • Kumar, A., et al. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
  • Fischer oxazole synthesis. Semantic Scholar. [Link]
  • Kumar, A., et al. (2023). Oxazole-Based Molecules in Anti-viral Drug Development.
  • Fischer oxazole synthesis. Encyclo. [Link]
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives.
  • Mishra, R., et al. (2013). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Pharmaceutical and Chemical Sciences. [Link]
  • Several conventional methods accessible for the synthesis of oxazole derivatives.
  • Li, S., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trisubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: Welcome to the technical resource for the synthesis of 2,4,5-trisubstituted oxazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. The oxazole moiety is a cornerstone in numerous FDA-approved drugs and natural products, making its efficient synthesis a critical task.[1][2][3] This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of 2,4,5-trisubstituted oxazoles. Each answer provides a causative diagnosis and a set of actionable solutions.

Q1: My Robinson-Gabriel synthesis is resulting in a very low yield and a complex mixture of byproducts. What are the primary causes and how can I optimize the reaction?

A1: This is a frequent challenge in the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[1][4] The harsh acidic conditions and high temperatures required can lead to several competing side reactions.

Causality and Diagnosis:

  • Incomplete Cyclodehydration: The final step, elimination of water to form the aromatic oxazole ring, can be sluggish. This leads to the accumulation of the oxazoline intermediate, which may be unstable under the reaction conditions.

  • Hydrolysis of Starting Material: The strong acidic environment (e.g., concentrated H₂SO₄) can hydrolyze the amide bond of your 2-acylamino ketone starting material, breaking it down before it can cyclize.[5]

  • Charring and Polymerization: High temperatures, especially in the presence of concentrated sulfuric acid, can lead to decomposition and polymerization of electron-rich aromatic substrates or sensitive functional groups, resulting in an intractable tar-like mixture.[5]

Step-by-Step Optimization Protocol:

  • Re-evaluate Your Dehydrating Agent: While concentrated sulfuric acid is traditional, it is often too harsh. A systematic screen of alternative dehydrating agents is the most critical step.

  • Monitor the Reaction Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product and key byproducts.[5] An optimal reaction time will maximize product formation before degradation pathways dominate.

  • Control the Temperature: Do not assume higher is better. Start at a lower temperature and slowly increase it. For many systems, the ideal temperature is the minimum required for the reaction to proceed at a reasonable rate.

  • Ensure Anhydrous Conditions: Water can inhibit the dehydrating agent and promote hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents.

Data-Driven Recommendations for Dehydrating Agents:

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Neat, 80-120 °CInexpensive, powerfulOften too harsh, causes charring, poor functional group tolerance[1]
Polyphosphoric Acid (PPA) Neat, 100-150 °CEffective, less charring than H₂SO₄Viscous, difficult to stir and work up
Phosphorus Oxychloride (POCl₃) Pyridine or neat, 0 °C to refluxMilder, good for sensitive substratesToxic, requires careful handling and quenching[6][7]
Trifluoroacetic Anhydride (TFAA) CH₂Cl₂, 0 °C to RTVery mild, excellent for functional group toleranceExpensive, volatile

Workflow for Troubleshooting Low Yield in Robinson-Gabriel Synthesis:

G start Low Yield / Byproducts Observed check_sm Verify Purity of 2-Acylamino Ketone (NMR, LC-MS) start->check_sm screen_agent Screen Dehydrating Agents (H₂SO₄, PPA, POCl₃, TFAA) check_sm->screen_agent If pure optimize_temp Optimize Temperature (Start low, e.g., 60-80 °C) screen_agent->optimize_temp monitor_rxn Monitor Reaction by TLC/LC-MS (Check at 30 min intervals) optimize_temp->monitor_rxn analyze_byproducts Isolate & Characterize Byproducts (NMR, MS) monitor_rxn->analyze_byproducts success Improved Yield monitor_rxn->success Clean conversion hydrolysis_path Hydrolysis Pathway (Use milder agent, e.g., TFAA) analyze_byproducts->hydrolysis_path Amide cleavage observed degradation_path Degradation Pathway (Lower temp, shorter time) analyze_byproducts->degradation_path Charring/tar observed incomplete_path Incomplete Reaction (Increase temp/time cautiously or use stronger agent) analyze_byproducts->incomplete_path Mainly starting material or intermediate observed hydrolysis_path->screen_agent Re-optimize degradation_path->screen_agent Re-optimize incomplete_path->screen_agent Re-optimize G cluster_0 Robinson-Gabriel Mechanism (POCl₃) A 2-Acylamino Ketone (Keto-Enol Tautomerism) B Amide Oxygen Activation (Attack on POCl₃) A->B 1. Activation C Intramolecular Cyclization (Oxazoline formation) B->C 2. Cyclization D Elimination & Aromatization (Loss of HOP(O)Cl₂ & H⁺) C->D 3. Dehydration E 2,4,5-Trisubstituted Oxazole D->E

Sources

Technical Support Center: Synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The primary synthetic route discussed is a variation of the Hantzsch oxazole synthesis, a robust and widely used method.

Part 1: Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

Answer: Low yield is the most common issue and typically points to one of three areas: incomplete reaction, competing side reactions, or product loss during work-up.

A. Incomplete Reaction:

  • Causality: The core of this synthesis is the cyclodehydration of an N-acylaminoketone intermediate, formed from the reaction of benzamide and a suitable ketoester derivative (like methyl 3-chloroacetoacetate or methyl 3-bromoacetoacetate). This cyclization step often requires an effective dehydrating agent or sufficient thermal energy to proceed to completion. Without this, the reaction can stall at the intermediate stage. The Robinson-Gabriel synthesis, a related pathway, emphasizes the need for strong dehydrating agents like sulfuric acid or phosphorus pentoxide, which can sometimes lead to lower yields if not controlled.[1]

  • Solution:

    • Increase Temperature: Gradually increase the reflux temperature. If using a solvent like ethanol, consider switching to a higher-boiling solvent like toluene or xylene to provide more energy for the dehydration step.

    • Add a Dehydrating Agent/Catalyst: The addition of a catalyst can significantly promote the reaction. Polyphosphoric acid (PPA) is known to improve yields in such cyclodehydrations to 50-60%.[1] Alternatively, using a milder Lewis acid catalyst like copper(II) triflate [Cu(OTf)2] can also be effective.[1]

    • Check Reactant Purity: Ensure your starting materials, particularly the ketoester, have not degraded.

B. Competing Side Reactions:

  • Causality: The α-haloketoester is susceptible to self-condensation or reaction with other nucleophiles. Benzamide can hydrolyze back to benzoic acid under harsh acidic or basic conditions, especially if water is present in the reaction mixture.

  • Solution:

    • Control Stoichiometry: Ensure the stoichiometry of your reactants is accurate. Using a slight excess (1.1 to 1.2 equivalents) of the benzamide can sometimes help drive the reaction to completion, but a large excess can complicate purification.[2]

    • Maintain Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the amide or other sensitive reagents.

C. Product Loss During Work-up:

  • Causality: The target molecule has moderate polarity. During aqueous work-up and extraction, it can be partially lost to the aqueous phase if the pH is not optimal or if an insufficient volume of organic solvent is used.

  • Solution:

    • Optimize Extraction: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extracting with a solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.

    • Careful Purification: Avoid overly aggressive purification steps. If using column chromatography, select a solvent system that provides good separation without causing band broadening or tailing.

Question 2: My final product is a persistent oil and will not crystallize. How can I effectively purify it?

Answer: An oily product typically indicates the presence of impurities that are inhibiting crystallization. These could be unreacted starting materials, solvent residues, or side products.

  • Causality: The melting point of pure this compound is relatively low, making it sensitive to impurities that cause freezing point depression. Oily residues from high-boiling solvents (like DMF or toluene) or greasy side-products can act as contaminants.

  • Solutions:

    • High-Vacuum Distillation: Remove all residual solvent by placing the crude oil under a high vacuum for several hours, possibly with gentle heating (40-50°C).

    • Column Chromatography: This is the most effective method for removing impurities. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. Monitor the fractions by TLC to isolate the pure product.

    • Trituration: If you have a highly concentrated oil, try trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether). The desired product may solidify upon scratching the flask with a glass rod. The impurities may remain dissolved in the solvent, which can then be decanted.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to induce crystallization.

Question 3: I observe a significant side product on my TLC plate. What is its likely identity?

Answer: The identity of the side product depends on the reaction conditions. A common side product in Hantzsch-type syntheses is the formation of a bis-amide or other condensation products.[2]

  • Potential Identities & Causes:

    • N-(2-oxopropyl)benzamide: This is the acyclic intermediate before the final cyclodehydration. Its presence indicates an incomplete reaction. It will be more polar than your final product.

    • Self-Condensation Product of Ketoester: The ketoester can react with itself, especially under basic conditions, leading to higher molecular weight impurities.

    • Benzoic Acid: If water was present, hydrolysis of benzamide can occur. This can be identified by its acidic nature and can typically be removed with a mild basic wash (e.g., saturated NaHCO₃ solution) during work-up.

  • Troubleshooting Workflow:

G cluster_tlc TLC Analysis start Low Yield Observed check_tlc Analyze TLC of Crude Mixture start->check_tlc unreacted_sm High amount of starting materials? check_tlc->unreacted_sm side_product Significant side product spot? check_tlc->side_product streak Streaking or baseline material? check_tlc->streak sol_incomplete Incomplete Reaction - Increase Temp/Time - Add Catalyst (PPA) - Check Reagent Purity unreacted_sm->sol_incomplete Yes sol_side_product Side Reaction Dominates - Check Stoichiometry - Ensure Anhydrous Conditions - Purify via Chromatography side_product->sol_side_product Yes sol_workup Work-up / Purification Issue - Optimize Extraction pH - Use Column Chromatography - Consider Trituration streak->sol_workup Yes end_node Implement Solution & Re-run sol_incomplete->end_node sol_side_product->end_node sol_workup->end_node

Caption: Troubleshooting workflow for low yield diagnosis.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the underlying mechanism of this synthesis?

Answer: The synthesis is a variant of the Hantzsch oxazole synthesis. The mechanism proceeds in three main stages:

  • N-Alkylation: The nitrogen of benzamide acts as a nucleophile, attacking the carbon bearing a leaving group (e.g., chlorine or bromine) on the methyl 3-haloacetoacetate.

  • Intermediate Formation: This forms the key N-acylaminoketone intermediate, N-(3-methoxy-3-oxopropanoyl)benzamide.

  • Cyclodehydration: The enol form of the ketone attacks the amide carbonyl carbon. Subsequent dehydration, often promoted by heat or an acid catalyst, results in the formation of the aromatic oxazole ring.

G A Benzamide + Methyl 3-chloroacetoacetate B N-Alkylation (Intermediate Formation) A->B C N-(2-oxopropyl)benzamide Intermediate B->C D Enolization & Intramolecular Cyclization C->D E Hemiaminal Intermediate D->E F Dehydration (H₂O elimination) E->F G Final Product: Methyl 2-(5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate F->G

Caption: Simplified mechanism of Hantzsch oxazole synthesis.

Question 2: How critical are the reaction parameters (solvent, temperature, catalyst)?

Answer: These parameters are highly critical and interdependent. Their optimization is key to achieving high yields and purity.

ParameterEffect on ReactionRecommendations
Solvent Affects solubility of reactants and reaction temperature (if refluxing). Polar aprotic solvents like DMF can facilitate the initial SN2 reaction, while higher-boiling non-polar solvents like toluene are better for the dehydration step.For a one-pot synthesis, toluene is a good starting point. If the reaction is stepwise, consider DMF or acetonitrile for the initial alkylation and toluene for the cyclization.
Temperature A low temperature may lead to an incomplete reaction. Excessively high temperatures can cause decomposition of reactants or products and promote side reactions.A reflux temperature of 80-110°C is typically effective. Monitor the reaction by TLC to avoid prolonged heating after completion.
Catalyst A dehydrating agent or acid catalyst is often necessary for efficient cyclization. Strong acids like H₂SO₄ can cause charring.Polyphosphoric acid (PPA) is a good choice for promoting cyclization.[1] For milder conditions, Lewis acids like Cu(OTf)₂ or AgOTf can be used.[1]

Question 3: Can I use alternative starting materials?

Answer: Yes, several variations are possible, which is a hallmark of oxazole synthesis.

  • Instead of Benzamide: You can use other substituted benzamides to create derivatives with different groups on the 2-phenyl ring. Thioamides can also be used, which often react under milder conditions.

  • Instead of Methyl 3-chloroacetoacetate: Other α-halo ketones or α-hydroxyketones can be used, which may alter the substitution pattern at the 4- and 5-positions of the oxazole ring.[1] For example, using 3-bromo-2-pentanone would lead to an ethyl group at the 5-position instead of a methyl group.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Benzamide

  • Methyl 3-chloroacetoacetate

  • Polyphosphoric acid (PPA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzamide (1.0 eq) and toluene (approx. 5 mL per gram of benzamide).

  • Add methyl 3-chloroacetoacetate (1.1 eq) to the suspension.

  • Slowly add polyphosphoric acid (approx. 0.5 eq by weight) to the mixture. Caution: The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it over crushed ice and a saturated solution of NaHCO₃. Stir until all the PPA has been neutralized and dissolved.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 778-790.

Sources

Technical Support Center: Navigating the Purification of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of substituted oxazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter obstacles in isolating these valuable heterocyclic scaffolds. Drawing from established principles and field-tested expertise, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows and enhance the integrity of your research.

Introduction: The Purification Puzzle of Substituted Oxazoles

Substituted oxazoles are a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2][3] Their inherent aromaticity and the presence of both nitrogen and oxygen heteroatoms imbue them with a unique electronic character that, while synthetically versatile, presents distinct challenges during purification.[4] The polarity, stability, and potential for isomerization of substituted oxazoles are highly dependent on their substitution patterns, often leading to frustrating and time-consuming purification campaigns.

This guide is structured to provide direct, actionable solutions to common problems, moving from identifying the issue to implementing a robust purification strategy.

Troubleshooting Guide: From Problem to Purified Product

This section is formatted in a question-and-answer style to directly address specific issues you may be encountering in the lab.

Q1: My oxazole compound is streaking or showing poor peak shape during silica gel chromatography. What's happening and how can I fix it?

A1: Streaking or tailing of peaks on silica gel is a frequent issue with nitrogen-containing heterocycles like oxazoles.[5] This is often due to strong interactions between the basic nitrogen of the oxazole ring and the acidic silanol groups on the silica surface. The nature of the substituents on your oxazole can either exacerbate or mitigate this effect.

Causality Explained: The lone pair of electrons on the oxazole's nitrogen atom can form hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction can lead to slow and uneven elution, resulting in broad, tailing peaks.

Solutions:

  • Mobile Phase Modification: A common and effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[5]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This is often sufficient to significantly improve peak shape for basic compounds.

    • Ammonia in Methanol: For more polar compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol gradient).[5]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.[5]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive or basic compounds.[6][7] Basic alumina is particularly effective for purifying basic and neutral compounds that are stable to alkali.[6][7]

    • Reversed-Phase Silica (C18): For polar oxazoles, reversed-phase chromatography is an excellent choice.[5][8] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[8][9]

Q2: My oxazole seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?

A2: Decomposition on silica is a critical issue, especially for oxazoles with acid-labile functional groups. Some substituted oxazoles can be sensitive to the acidic environment of standard silica gel.

Verification of Decomposition:

  • TLC Stability Test: Before committing to a column, perform a simple stability test. Spot your crude material on a silica gel TLC plate. Let the plate sit for 30-60 minutes, then elute as you normally would. If you observe new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted lane, your compound is likely degrading on the silica.[10]

Solutions for Acid-Sensitive Oxazoles:

  • Deactivated Silica: You can deactivate silica gel by treating it with a base like triethylamine before packing your column.[10]

  • Alumina Chromatography: As mentioned previously, switching to neutral or basic alumina can prevent acid-catalyzed degradation.[6][7] Acidic alumina is also available for the separation of acidic compounds.[6][7]

  • Reversed-Phase Flash Chromatography: This is often the go-to method for compounds that are unstable on silica.[5][11] The use of polar, often buffered, mobile phases provides a much milder environment for your compound.

Q3: I have a highly polar oxazole derivative that either doesn't move from the baseline in normal-phase chromatography or requires very high concentrations of polar solvent, leading to poor separation. What should I do?

A3: Highly polar compounds present a significant challenge for normal-phase chromatography on silica. The strong affinity of the polar oxazole for the polar stationary phase requires a highly polar mobile phase for elution. This can lead to the dissolution of the silica gel to some extent and poor separation of compounds with similar high polarity.

Advanced Chromatographic Solutions:

  • Reversed-Phase Flash Chromatography: This is the most robust solution for purifying polar heterocycles.[5][8] A C18-functionalized silica is a common choice. The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol. Adding a modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape for acidic or basic analytes.[5][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating very polar compounds. It utilizes a polar stationary phase (like silica) with a mobile phase that is high in organic solvent content and has a smaller amount of water. This creates a water-rich layer on the surface of the stationary phase, and separation is achieved through partitioning of the analyte between this layer and the bulk mobile phase.

Q4: My oxazole product has crystallized, but it "oiled out" or won't crystallize at all. How can I obtain solid, pure material?

A4: Crystallization is a powerful purification technique, but it can be finicky. "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often because the solution is supersaturated at a temperature above the compound's melting point in that solvent system or due to the presence of impurities.[12]

Troubleshooting Crystallization:

  • For "Oiling Out":

    • Slower Cooling: Re-dissolve the oil by gently heating the solution and allow it to cool much more slowly. Insulating the flask can help.[12]

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then proceed with slow cooling.[12]

    • Change Solvents: The solvent may be too non-polar, causing your compound to separate as an immiscible liquid. Experiment with different solvent systems.[12]

  • To Induce Crystallization:

    • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can serve as nucleation sites.[12]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.[12]

    • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound.[12]

Frequently Asked Questions (FAQs)

  • How do different substituents on the oxazole ring affect its purification? The nature and position of substituents dramatically influence the polarity and stability of the oxazole.[4][13][14] Electron-withdrawing groups can increase the acidity of ring protons and affect the basicity of the nitrogen, while bulky groups can sterically hinder interactions with the stationary phase. Highly polar functional groups like carboxylic acids or hydroxyls will dominate the chromatographic behavior, often necessitating reversed-phase techniques.[5]

  • What are the best starting solvent systems for flash chromatography of a new oxazole compound? A good starting point for a compound of "normal" polarity is a mixture of ethyl acetate and hexanes.[15] For more polar oxazoles, consider dichloromethane and methanol. For non-polar oxazoles, ether and hexanes can be effective. Always perform TLC analysis first to determine an appropriate solvent system.

  • I have a chiral oxazole. What are my options for separating the enantiomers? Preparative chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice.[16][17] Polysaccharide-based chiral stationary phases are commonly used for both techniques.[16][18] SFC is often considered a "greener" and faster alternative to HPLC, utilizing supercritical carbon dioxide as the main mobile phase component.[17][18][19]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for your substituted oxazole compound.

Purification_Workflow start Crude Oxazole Compound tlc_analysis TLC Analysis (Normal & Reversed-Phase) start->tlc_analysis stability_test Silica Stability Test (Spot & Wait on TLC) tlc_analysis->stability_test is_stable Stable on Silica? stability_test->is_stable good_separation_np Good Separation on Normal-Phase TLC? is_stable->good_separation_np Yes alumina_fc Alumina Flash Chromatography (Neutral or Basic) is_stable->alumina_fc No is_polar Highly Polar? normal_phase_fc Normal-Phase Flash Chromatography (Silica Gel) is_polar->normal_phase_fc No rp_fc Reversed-Phase Flash Chromatography (C18) is_polar->rp_fc Yes good_separation_np->is_polar No good_separation_np->normal_phase_fc Yes is_solid Is the compound solid? normal_phase_fc->is_solid rp_fc->is_solid alumina_fc->is_solid crystallization Crystallization final_product Pure Oxazole Compound crystallization->final_product is_solid->crystallization Yes is_solid->final_product No

Sources

Side reactions in the Robinson-Gabriel synthesis of oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Robinson-Gabriel Oxazole Synthesis

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the Robinson-Gabriel synthesis of oxazoles. This powerful reaction, first reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, remains a cornerstone for constructing the oxazole core from 2-acylamino ketones.[1][2] Its utility in synthesizing pharmacologically relevant scaffolds makes it a vital tool for researchers in medicinal chemistry and drug development.[2]

However, like many classic name reactions, its success is highly dependent on substrate, reaction conditions, and a nuanced understanding of potential side reactions. This guide is structured to address the common issues our users encounter in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these challenges, providing you with the expert insights needed to troubleshoot and optimize your syntheses effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is producing a low yield of the desired oxazole, and I'm observing significant charring or tar formation. What's going wrong?

Answer: This is one of the most common issues and almost always points to reaction conditions that are too harsh for your specific substrate.

  • Probable Cause: The classic Robinson-Gabriel synthesis employs strong protic acids like concentrated sulfuric acid (H₂SO₄) as the cyclodehydrating agent.[3][4] While effective, H₂SO₄ at elevated temperatures can promote undesired side reactions, including sulfonation of aromatic rings, acid-catalyzed polymerization, or general decomposition (charring) of sensitive starting materials.[5]

  • Recommended Solutions & Protocols:

    • Lower the Reaction Temperature: Before changing reagents, attempt to run the reaction at a lower temperature. Even a modest reduction of 10-20 °C can significantly inhibit decomposition pathways while still allowing the desired cyclodehydration to proceed, albeit more slowly.

    • Switch to a Milder Dehydrating Agent: If lowering the temperature is ineffective, the next logical step is to use an alternative reagent. The choice of agent can have a profound impact on yield and purity. Refer to the table below for a comparison. Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are common alternatives, though they can also be aggressive.[3][4] For highly sensitive substrates, modern reagents like the Burgess reagent or a combination of triphenylphosphine (PPh₃) and iodine (I₂) or hexachloroethane (C₂Cl₆) can be highly effective.[2][6]

    Table 1: Comparison of Common Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Conc. H₂SO₄ High Temperature (often >100 °C)Inexpensive, powerful dehydrator.Charring, sulfonation of aromatic rings, low yields with sensitive substrates.[4][5]
POCl₃ / PCl₅ Reflux in an inert solvent (e.g., toluene, benzene)Effective for many substrates.Can lead to chlorinated byproducts; often gives low to moderate yields.[4][5]
P₂O₅ High temperature, often neat or in a high-boiling solvent.Strong dehydrator.Can be difficult to work with (viscous mixtures), harsh conditions.
Triflic Acid (TfOH) Can be effective at lower temperatures.Very strong acid, promotes cyclization efficiently.[7]Can still cause decomposition if not used judiciously.
PPh₃ / I₂ or C₂Cl₆ Room temperature to mild heating in a solvent like DCM.Very mild conditions, good for sensitive functional groups.[6]Stoichiometric phosphine oxide byproduct must be removed.
Burgess Reagent Mild heating in THF or other ethereal solvents.Extremely mild, often high-yielding.Reagent is expensive.

Question 2: My mass spectrometry results show a product with the correct mass, but the NMR is inconsistent with the expected oxazole. I started with an N-acyl derivative of phenylalanine methyl ester. What could this other product be?

Answer: This is a classic case of a competing cyclization pathway. When the substrate contains an activated aromatic ring positioned appropriately, you can form a dihydroisoquinoline derivative via a Bischler-Napieralski-type reaction instead of the oxazole.[8]

  • Probable Cause: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that also uses dehydrating agents like POCl₃ or P₂O₅. The reaction proceeds through a common nitrilium ion intermediate. If the aromatic ring is electron-rich and sterically accessible, it can attack the nitrilium ion faster than the internal amide oxygen, leading to the six-membered dihydroisoquinoline ring instead of the five-membered oxazole ring.[9] This is especially prevalent in substrates derived from phenethylamides. The presence of strong electron-donating groups on the aromatic ring will favor this side reaction.[8][9]

  • Recommended Solutions & Protocols:

    • Mechanism-Based Reagent Choice: The key is to favor the intramolecular O-attack (Robinson-Gabriel) over the C-attack (Bischler-Napieralski). Switching to conditions that do not generate a highly reactive nitrilium salt, or that favor the oxazoline intermediate, is key. Milder conditions using reagents like PPh₃/I₂ are less likely to promote the aggressive electrophilic aromatic substitution.

    • Protecting Group Strategy: If the aromatic ring is the issue, temporarily installing an electron-withdrawing group on the ring could disfavor the Bischler-Napieralski pathway, although this adds steps to the overall synthesis.

  • Visualizing the Competing Pathways:

    Caption: Competing cyclization pathways in substrates susceptible to both reactions.

Question 3: My reaction seems to stall. I recover a significant amount of my starting 2-acylamino ketone. How can I drive the reaction to completion?

Answer: Recovering starting material indicates that the activation energy for the cyclodehydration is not being overcome. This is the opposite problem of decomposition and is usually straightforward to address.

  • Probable Cause:

    • Insufficient Dehydrating Agent: The agent may be old, hydrated, or used in insufficient stoichiometric amounts.

    • Incomplete Reaction: The reaction time may be too short or the temperature too low for the chosen reagent and substrate combination.[6]

  • Recommended Solutions & Protocols:

    • Verify Reagent Quality and Stoichiometry: Ensure your dehydrating agent is fresh and anhydrous. For solid reagents like P₂O₅, ensure it has been stored properly. Increase the equivalents of the dehydrating agent (e.g., from 1.1 eq to 1.5 or 2.0 eq).

    • Increase Reaction Time/Temperature: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the starting material is consumed slowly, consider extending the reaction time. If the reaction remains stalled, a controlled increase in temperature is warranted.

    • Switch to a Stronger Dehydrating Agent: If you are using a mild reagent system (e.g., PPh₃/I₂) and the reaction is not proceeding, you may need to switch to a more powerful agent like POCl₃ or TfOH, while carefully monitoring for potential byproduct formation.

Frequently Asked Questions (FAQs)

Q: What is the established mechanism of the Robinson-Gabriel synthesis?

A: The reaction proceeds via a two-step mechanism. First, the ketone carbonyl is activated by the acid catalyst, followed by an intramolecular nucleophilic attack from the amide oxygen atom to form a five-membered cyclic intermediate, a hydroxy-oxazoline. In the second step, this intermediate is dehydrated by the acid to eliminate a molecule of water, resulting in the formation of the aromatic oxazole ring.[1][10] Isotopic labeling studies have confirmed that the oxygen atom from the amide carbonyl is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water.[11]

G Start 2-Acylamino Ketone Protonation Protonated Ketone Start->Protonation + H⁺ Cyclization Hydroxy-Oxazoline Intermediate Protonation->Cyclization Intramolecular Nucleophilic Attack Dehydration Oxazolium Cation Cyclization->Dehydration + H⁺, - H₂O Product Oxazole Dehydration->Product - H⁺

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

Q: Are oxazole rings stable to hydrolysis during aqueous workup?

A: The stability of the oxazole ring to hydrolysis is variable and depends significantly on the substituents and the pH. Generally, the oxazole ring itself is relatively stable, but it can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[3][12] Oxazolones, which can be tautomers of hydroxy-oxazoles, are particularly moisture-sensitive and can readily undergo ring-opening.[12] If your product is suspected to be labile, it is advisable to perform a non-aqueous workup, such as quenching the reaction carefully with a base like triethylamine or solid sodium bicarbonate in an organic solvent, followed by filtration and direct purification.

Q: Can I use this synthesis for substrates with many other functional groups?

A: This is a critical consideration. The strongly acidic and dehydrating conditions of the classic Robinson-Gabriel synthesis are incompatible with many sensitive functional groups. Acid-labile protecting groups (e.g., Boc, t-butyl ethers), certain esters, and groups prone to elimination or rearrangement may not survive. This is a primary motivation for the development of milder protocols, such as those reported by Wipf using Dess-Martin periodinane followed by PPh₃/I₂/Et₃N, which expand the reaction's scope to more complex and functionalized molecules.[2]

References

  • Title: Robinson-Gabriel Synthesis Source: SynArchive URL:[Link]
  • Title: The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles Source: Journal of the American Chemical Society URL:[Link]
  • Title: Robinson–Gabriel synthesis Source: Wikipedia URL:[Link]
  • Title: Robinson-Gabriel synthesis of oxazoles | Organic Chemistry Source: YouTube URL:[Link]
  • Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction Source: Journal of the Chinese Chemical Society URL:[Link]
  • Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL:[Link]
  • Title: Mechanism of the Robinson-Gabriel synthesis of oxazoles Source: The Journal of Organic Chemistry (ACS Public
  • Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Source: Molecules (MDPI) URL:[Link]
  • Title: A Case of Abnormal Bishler-Napieralski Cyclization Reaction, Leading to Form Benzyl Oxazole Derivatives Source: ResearchG
  • Title: Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Technical Support Center: Purification of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key oxazole intermediate. Here, we address common challenges through a series of frequently asked questions and provide detailed, field-proven protocols.

Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?

A1: An oily or dark-colored crude product typically points to the presence of several types of impurities. The most common culprits originate from the synthesis itself, which often follows a Hantzsch-type or Robinson-Gabriel pathway.[1][2]

  • Unreacted Starting Materials: Depending on the specific synthetic route, these could include benzamide, ethyl acetoacetate derivatives, or α-haloketones.

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to partially reacted intermediates, such as α-acylamino ketones.[1]

  • Polymeric Materials: High reaction temperatures or the presence of strong acids (used as dehydrating agents) can sometimes cause starting materials or the product to degrade and polymerize, resulting in tar-like substances.[1]

  • Residual Solvents: High-boiling point solvents like DMF or acetic anhydride, if used during the synthesis, can be difficult to remove completely on a rotary evaporator and may leave the product as an oil.[3][4]

A preliminary Thin Layer Chromatography (TLC) analysis is the best first step to visualize the number of components in your crude mixture.

Q2: I see multiple spots on my TLC plate. How do I choose the right purification strategy?

A2: The choice of purification method depends on the nature and polarity of the impurities relative to your target compound. The ester and oxazole moieties make the target compound moderately polar.

  • For Non-Polar Impurities (Higher Rf on TLC): If you have impurities running significantly higher (closer to the solvent front) than your product on a normal-phase TLC plate (e.g., using a hexane/ethyl acetate system), flash column chromatography is highly effective.[5][6]

  • For Polar Impurities (Lower Rf on TLC): For impurities that are more polar than your product (e.g., unreacted starting materials with free amide or acid groups), an initial aqueous workup can be very effective. Washing the crude product (dissolved in a solvent like ethyl acetate) with a dilute base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.[3] Subsequently, column chromatography can be used to separate the remaining components.

  • For Impurities with Similar Polarity (Close Rf on TLC): This is the most challenging scenario. High-performance flash chromatography, possibly using a gradient elution, is often necessary.[7] If the product is a solid, recrystallization is an excellent alternative, as it purifies based on differences in solubility rather than polarity.[8]

The following decision tree can guide your strategy:

Purification_Strategy Purification Strategy Decision Tree start Analyze Crude Product (TLC in 3:1 Hex:EtOAc) check_impurities What is the nature of the main impurities? start->check_impurities non_polar Primarily Non-Polar (Impurities have high Rf) check_impurities->non_polar Non-Polar polar Primarily Polar (Impurities have low Rf) check_impurities->polar Polar similar_polarity Similar Polarity (Rf values are close) check_impurities->similar_polarity Similar Polarity column_chrom Perform Flash Column Chromatography non_polar->column_chrom workup_then_column Aqueous Workup (Base Wash) followed by Column Chromatography polar->workup_then_column recrystallize Attempt Recrystallization (if solid) similar_polarity->recrystallize grad_column Perform Gradient Flash Column Chromatography recrystallize->grad_column If Recrystallization Fails or Product is an Oil Column_Workflow Flash Column Chromatography Workflow A 1. Select Solvent System (via TLC, aim for Rf ≈ 0.3) B 2. Pack Column (Slurry method) A->B C 3. Load Sample (Minimal solvent) B->C D 4. Elute with Solvent (Apply gentle pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Sources

Technical Support Center: Overcoming Poor Solubility of Oxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of oxazole derivatives in biological assays. Oxazole-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, their often lipophilic and poorly water-soluble nature presents a significant hurdle in experimental biology, potentially leading to inaccurate data and misleading structure-activity relationships.[1][5] This resource is designed to equip you with the knowledge and practical techniques to overcome these challenges, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide: Compound Precipitation

Precipitation of your test compound can occur at various stages of an experiment, each pointing to different underlying causes. This section addresses the most common precipitation issues in a direct question-and-answer format.

Q1: My oxazole derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

This is a classic case of "solvent shock." Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but crashes out when rapidly transferred to a highly polar aqueous environment.[6][7] The drastic change in solvent polarity causes the compound's solubility limit to be exceeded almost instantly.

Causality: The DMSO stock solution is a stable environment for your lipophilic compound. When this solution is diluted into an aqueous buffer, the DMSO disperses, and the water molecules, which are poor solvents for your compound, become the primary solvent. This sudden shift forces the compound out of solution.

Solutions:

  • Refine Your Dilution Technique: The key is to avoid localized high concentrations of your compound in the aqueous medium. Instead of adding the buffer to your DMSO stock, always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or swirling.[8][9] This gradual introduction allows for more controlled mixing and dispersion.

  • Maintain a Low Final DMSO Concentration: A high concentration of DMSO can be toxic to cells and can also promote precipitation.[10] Aim for a final DMSO concentration of ≤ 0.5%, and ideally below 0.1%, in your assay.[7][8] Always include a vehicle control (assay medium with the same final DMSO concentration but without the compound) to account for any solvent effects.

  • Perform a Pre-Assay Solubility Check: Before running your full experiment, determine the maximum soluble concentration of your compound in the final assay buffer. This can be done by preparing serial dilutions and visually inspecting for precipitation.[7]

Experimental Protocol: Preparing a Working Solution from a DMSO Stock
  • Pre-warm your aqueous buffer/medium to the experimental temperature (e.g., 37°C).

  • Calculate the required volumes. Determine the volume of your concentrated DMSO stock needed to achieve the desired final concentration in your total assay volume. Ensure the final DMSO percentage is within the acceptable range (typically ≤ 0.5%).[8]

  • Dispense the aqueous buffer/medium into a sterile tube.

  • While gently vortexing or swirling the aqueous solution, add the calculated volume of the DMSO stock solution dropwise. This gradual addition is critical to prevent "solvent shock."[7][8]

  • Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.

Q2: My assay plate looked fine initially, but I see a precipitate after incubating for several hours. What are the likely causes?

Delayed precipitation points to issues related to the compound's stability or interactions with the assay environment over time.

Potential Causes & Solutions:

Observation Potential Cause Recommended Solution
Precipitate appears over time during incubation. Exceeding Thermodynamic Solubility: The compound was initially in a supersaturated state (kinetic solubility) but has crashed out as it reached its true, lower thermodynamic solubility limit.Lower the final concentration of the compound in the assay. Consider using solubility enhancers like cyclodextrins to stabilize the compound in solution.[11]
pH Shift in Medium: Cellular metabolism can produce acidic byproducts (like lactic acid), lowering the medium's pH.[7] Since the solubility of many compounds, especially those with basic or acidic functional groups, is pH-dependent, this shift can cause precipitation.[12][13]Ensure the incubator's CO₂ level is correctly calibrated to maintain the bicarbonate buffering system. Use a buffer with a stronger buffering capacity if compatible with your cells. Monitor the pH of the medium over the course of the experiment.
Interaction with Media Components: Serum proteins, salts, or other components in complex cell culture media can interact with your compound, reducing its solubility over time.[7][14]Reduce the serum (e.g., FBS) percentage in your medium if your cell line can tolerate it. Test the compound's solubility in a simpler buffer (like PBS) to see if media components are the issue.
Compound Instability: The compound may be chemically unstable at 37°C over extended periods, degrading into less soluble byproducts.Reduce the incubation time if the assay allows. If instability is suspected, assess the compound's purity post-incubation using methods like HPLC.
Troubleshooting Workflow for Delayed Precipitation

G start Precipitate Observed After Incubation check_conc Is Compound Concentration Too High? start->check_conc check_ph Is pH of Medium Stable? check_conc->check_ph No solution_conc Lower Compound Concentration or Use Solubility Enhancers check_conc->solution_conc Yes check_media Interaction with Media Components? check_ph->check_media Yes solution_ph Calibrate Incubator CO2 Use Stronger Buffer check_ph->solution_ph No check_stability Is Compound Chemically Stable? check_media->check_stability No solution_media Reduce Serum Percentage Test in Simpler Buffer check_media->solution_media Yes solution_stability Reduce Incubation Time Assess Compound Purity check_stability->solution_stability No

Caption: Troubleshooting workflow for delayed compound precipitation.

Strategies for Enhancing Solubility

When an oxazole derivative has intrinsically low aqueous solubility, a more proactive approach is needed. The following are established methods to improve compound solubility for in vitro assays.

Q3: My oxazole derivative is fundamentally difficult to dissolve. What are my options for enhancing its solubility?

Several formulation strategies can be employed, ranging from simple co-solvents to more complex systems like cyclodextrins. The choice depends on the compound's properties and the tolerance of your biological assay.

1. Co-solvent Systems

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[15][16]

Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the oxazole derivative.

Co-solvent Typical Starting Concentration (in vivo) Notes for In Vitro Use
PEG 300/400 20-40%Can be viscous. Test for cytotoxicity at your desired concentration.
Propylene Glycol (PG) 20-30%Generally well-tolerated but can cause cell stress at higher concentrations.
Ethanol 5-10%Can be toxic to cells; use with caution and at very low final concentrations.
N-methyl-2-pyrrolidone (NMP) 5-10%A powerful solvent, but potential for toxicity requires careful validation.

Table adapted from established formulation methods for poorly soluble compounds.[15]

Protocol for a Co-solvent Formulation: A common starting point for a multi-component vehicle is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline/PBS .[15]

  • Dissolve the compound in DMSO first.

  • Sequentially add PEG300, then Tween 80, mixing thoroughly after each addition.

  • Slowly add the saline or PBS while vortexing to reach the final volume.[15]

2. pH Adjustment

For oxazole derivatives with ionizable functional groups, adjusting the pH of the buffer can dramatically increase solubility.[13][17] Oxazole itself is a weak base (pKa of the conjugate acid is ~0.8), but substituents on the ring can introduce acidic or basic centers.[18]

Mechanism:

  • For a basic compound: Lowering the pH below its pKa will protonate the compound, forming a more soluble salt.

  • For an acidic compound: Raising the pH above its pKa will deprotonate the compound, forming a more soluble salt.[19]

Considerations:

  • You must know the pKa of your compound.

  • The final pH must be compatible with your biological system. Most cell cultures require a pH between 7.2 and 7.4.[7]

3. Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles that can encapsulate hydrophobic compounds.[20]

Mechanism: The hydrophobic core of the micelle provides a favorable environment for the oxazole derivative, while the hydrophilic outer shell allows the entire complex to remain dispersed in the aqueous solution.

Common Non-ionic Surfactants:

  • Tween® 80 (Polysorbate 80): Often used in a 1-5% concentration range.

  • Triton™ X-100: Typically used at 0.01-0.05% in enzyme assays, but can be disruptive to cell membranes.[21]

Caution: Surfactants can interfere with assays and may be cytotoxic.[21] It is crucial to run controls to test the effect of the surfactant alone on your assay.

4. Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][22] They are widely used as pharmaceutical excipients to enhance the solubility and stability of poorly soluble drugs.[23][24]

Mechanism: The oxazole derivative (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[17][25] This complex effectively shields the hydrophobic compound from the aqueous environment.

G cluster_0 In Aqueous Solution cluster_1 Formation of Inclusion Complex CD Cyclodextrin (Host) (Hydrophilic Exterior) Complex Water-Soluble Complex CD->Complex Encapsulation Oxazole Oxazole Derivative (Guest) (Hydrophobic) Plus + Oxazole_in_CD Oxazole

Caption: Mechanism of cyclodextrin inclusion complex formation.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Often used for aromatic and heterocyclic compounds.[22] Its utility is limited by its relatively low water solubility.

  • Modified Cyclodextrins: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility and are generally preferred.[25][26]

Experimental Protocol: Preparing a Compound-Cyclodextrin Stock Solution
  • Prepare the Cyclodextrin Solution: Dissolve the required amount of HP-β-CD (e.g., to make a 10-20% w/v solution) in sterile water or buffer. Gentle warming and stirring may be required.[26]

  • Add the Compound: Weigh the required amount of your oxazole derivative and add it to the cyclodextrin solution.

  • Facilitate Complexation: Vortex the mixture vigorously and/or sonicate it. The solution may need to be stirred overnight at room temperature to ensure maximum complexation.

  • Sterilize: Sterile filter the final solution using a 0.22 µm syringe filter.[26]

Frequently Asked Questions (FAQs)

Q: How do I properly prepare a high-concentration stock solution of a new, poorly soluble oxazole derivative?

A: Preparing a reliable stock solution is the foundation of any successful assay.[27][28]

  • Choose the Right Solvent: For most hydrophobic compounds, anhydrous, high-purity DMSO is the solvent of choice due to its high solubilizing power.[7][10]

  • Calculate the Mass: To prepare, for example, 1 mL of a 10 mM stock solution, you would use the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g).

  • Weigh and Dissolve: Accurately weigh the compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO.

  • Ensure Complete Dissolution: Vortex the tube vigorously. If solids remain, sonication in a water bath for 5-10 minutes can be very effective. Visually confirm that the solution is completely clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[14]

Q: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?

A: While the general recommendation is to stay below 0.5%, the true tolerance depends entirely on your specific cell line and assay endpoint. Some sensitive cell lines or assays may show effects at concentrations as low as 0.1%. Conversely, some robust lines might tolerate up to 1%. The only way to be certain is to perform a vehicle toxicity test. Run your assay with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) without your compound to determine the highest concentration that does not affect the biological outcome.

Q: How can I experimentally determine the maximum soluble concentration of my compound in my specific assay medium?

A: This is a crucial preliminary experiment.

  • Prepare a Top Concentration: Make a 2X or 10X final concentration of your compound in the assay medium, following the correct dilution protocol (adding DMSO stock to the medium).

  • Create Serial Dilutions: Perform a 2-fold serial dilution in a 96-well plate using your assay medium.[7]

  • Incubate: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂, 24 hours).

  • Observe: After incubation, inspect each well for precipitation, both visually and under a microscope. The highest concentration that remains clear is your maximum working soluble concentration.[7]

References

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020-04-25).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Significance of excipients to bioavailability of poorly water-soluble drugs. (2017-12-11). IOP Conference Series: Materials Science and Engineering.
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022-02-16).
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023-12-21). Journal of Pharmaceutical Research and Innovation.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (2011-09-01).
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021-10-17).
  • Dimethyl sulfoxide - Wikipedia.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. (2015-02-05).
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. (2012-07-12).
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - NIH. (2020-08-16).
  • Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. (2021).
  • Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? ResearchGate. (2020-01-22).
  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. (1991-03-01). Journal of Pharmaceutical Sciences.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2012-01-01).
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022-09-15).
  • Preparing Solutions - Chemistry LibreTexts. (2022-08-08).
  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04).
  • How to tackle compound solubility issue : r/labrats - Reddit. (2022-01-06).
  • Solution-making strategies & practical advice - YouTube. (2021-02-21).
  • Preparing Solutions - Chemistry LibreTexts. (2022-08-08).
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PubMed Central. (2021-05-09).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014-07-31).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (2021-09-15).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (2015-01-01).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020-03-31).
  • The Effects of pH on Solubility - Chemistry LibreTexts. (2022-08-15).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2023-10-30).
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023-05-30). Journal of Pharmaceutical Negative Results.
  • Oxazole-Based Compounds As Anticancer Agents - PubMed. (2018-12-03).
  • Biological profile of oxazole derivatives | Download Scientific Diagram - ResearchGate.
  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed. (2024-05-15).
  • Oxazole - Wikipedia.
  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024-07-29). Pharmaceutics.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (2021-08-06).
  • Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes - ResearchGate. (2012-08-06).
  • Oxadiazoles in Medicinal Chemistry - ACS Publications. (2016-01-14).
  • Advances in isoxazole chemistry and their role in drug discovery - PubMed. (2024-03-17).
  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF - ResearchGate. (2021-08-07).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (2007-01-01).

Sources

Addressing instability of oxazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling oxazole-containing molecules. Oxazoles are a vital class of heterocycles, forming the core of numerous natural products and pharmaceuticals.[1] However, their synthesis is often plagued by issues of instability, which can lead to low yields, complex purification, and inconsistent results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding oxazole stability.

Q1: What is the fundamental reason for the instability of the oxazole ring during synthesis?

The primary vulnerability of the oxazole ring lies in the acidity of the proton at the C2 position.[2] The electron-withdrawing effects of the adjacent ring oxygen and nitrogen atoms make this proton susceptible to abstraction under basic conditions. This deprotonation initiates a cascade that can lead to ring-opening and subsequent degradation. Furthermore, under acidic conditions, the ring nitrogen can be protonated, which activates the entire ring system toward nucleophilic attack and hydrolytic cleavage.[2]

Q2: How does pH affect the stability of my oxazole compound?

The stability of the oxazole ring is highly dependent on the pH of the reaction and workup conditions.[2]

  • Acidic Conditions (pH < 7): In the presence of strong acids, the lone pair of the pyridine-like nitrogen atom at position 3 can be protonated. This protonation makes the oxazole ring electron-deficient and highly susceptible to nucleophilic attack by water or other nucleophiles, which can lead to hydrolytic ring cleavage.[3][4]

  • Basic Conditions (pH > 7): Strong bases can abstract the acidic proton at the C2 position. The resulting C2-anion is often unstable and can rearrange by opening the ring to form an isocyanoenolate intermediate.[2][5] This intermediate can then undergo various side reactions, leading to a mixture of undesired products.

Q3: My oxazole seems to decompose during column chromatography on silica gel. Why is this happening and what can I do?

Silica gel is weakly acidic and can be sufficient to catalyze the degradation of sensitive oxazole compounds. If you observe streaking, new spots appearing on your TLC plate, or low recovery after chromatography, acid-catalyzed decomposition is a likely cause.

  • Solution: Deactivate the silica gel by treating it with a base. You can prepare a slurry of silica gel in a solvent containing a small amount of triethylamine (e.g., 1-2% v/v), then pack the column as usual. This neutralized silica will minimize on-column decomposition. Alternatively, consider other purification methods like preparative thin-layer chromatography (prep-TLC) with neutralized plates, crystallization, or using a different stationary phase like alumina (basic or neutral).

Q4: Are there general strategies to improve the overall success of an oxazole synthesis?

Yes. A key strategic consideration is to form the oxazole ring as late as possible in your synthetic sequence.[2] This "late-stage functionalization" approach minimizes the number of reaction steps and purification procedures that the sensitive heterocycle must endure. Additionally, employing "green" synthetic methods, such as microwave-assisted or ultrasound-promoted reactions, can sometimes reduce reaction times and improve yields, thereby limiting the exposure of the oxazole to potentially degrading conditions.[6][7]

Troubleshooting Guide: Common Issues in Oxazole Synthesis

This section provides a detailed breakdown of common experimental problems, their probable causes, and actionable solutions.

Problem 1: Low or No Yield of the Desired Oxazole Product
Probable Causes:
  • Ring Instability under Reaction Conditions: The most common culprit is the degradation of the oxazole ring under the acidic or basic conditions required for its formation or for a concurrent reaction in the sequence.[2] For example, classic cyclodehydration methods like the Robinson-Gabriel synthesis often use strong acids (H₂SO₄, PPA) which can decompose the product.[3][6]

  • Unstable Intermediates: In syntheses involving metalation (e.g., lithiation) at the C2 position, the key C2-lithiooxazole intermediate is notoriously unstable and prone to ring-opening.[5][8]

  • Inefficient Cyclization/Dehydration: The final ring-closing step may be inefficient, leading to an accumulation of stable, ring-opened precursors rather than the desired oxazole.

  • Oxidative Degradation: If not performed under an inert atmosphere, some reaction intermediates or the final oxazole product may be susceptible to oxidation. Strong oxidizing agents are known to cleave the oxazole ring.[3]

Suggested Solutions:
  • Optimize Reaction pH: Carefully screen reaction conditions to find the mildest possible pH that affords product. Use buffered solutions or non-protic organic bases (e.g., DBU, DIPEA) where possible.

  • Employ a C2-Protecting Group: For syntheses requiring strong bases or metalation for functionalization at other positions (C4/C5), protecting the C2 position is a highly effective strategy. The triisopropylsilyl (TIPS) group is particularly robust.[5][8] It effectively blocks the acidic C2 site, preventing ring-opening.

  • Switch Synthetic Route: If a particular method consistently fails, consider an alternative synthesis. The van Leusen oxazole synthesis, for instance, often proceeds under milder basic conditions (e.g., K₂CO₃ in methanol) and is a powerful method for creating 5-substituted oxazoles.[9][10]

  • Ensure Anhydrous & Inert Conditions: Rigorously dry all solvents and reagents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction, especially when using organometallic reagents.

Problem 2: Formation of Multiple Side Products and Difficult Purification
Probable Causes:
  • C2-Anion Ring Opening: As mentioned, deprotonation at C2 without a protecting group generates a reactive isocyanoenolate intermediate. This species can react with electrophiles at multiple sites, leading to a complex mixture of products that are difficult to separate.[2][8]

  • Photochemical Decomposition: Oxazoles can be sensitive to light, particularly UV radiation.[11] Exposure to ambient laboratory light for extended periods during reaction or workup can lead to photochemical rearrangements or degradation, creating impurities.[12]

  • Thermal Instability: While generally considered thermally stable, highly functionalized or strained oxazole derivatives may decompose at elevated temperatures.[11][13] Refluxing for extended periods in high-boiling solvents could be detrimental.

Suggested Solutions:
  • Implement C2-Protection Strategy: This is the most reliable way to prevent the formation of side products arising from C2-anion instability. (See Protocol 1 below).

  • Protect the Reaction from Light: Conduct the reaction in a flask wrapped in aluminum foil. Work up the reaction and perform chromatography with minimal exposure to direct light.

  • Reduce Reaction Temperature and Time: Screen for the lowest effective temperature for the reaction. Use of more potent catalysts or reagents may allow for shorter reaction times at lower temperatures.

  • Consider Minimal Purification Strategies: For notoriously unstable compounds, explore synthetic routes that utilize polymer-supported reagents, where byproducts can be removed by simple filtration, potentially avoiding chromatography altogether.[14][15]

Key Methodologies & Protocols

Visualization of Instability Pathways

The following diagrams illustrate the key degradation pathways under acidic and basic conditions, providing a visual rationale for the troubleshooting steps described.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Ring Opening Oxazole_A Oxazole Protonated Protonated Oxazole (N3-H+) Oxazole_A->Protonated + H+ Intermediate_A Ring-Opened Intermediate Protonated->Intermediate_A + H₂O H2O H₂O (Nucleophile) H2O->Intermediate_A Products_A Degradation Products Intermediate_A->Products_A Cleavage Oxazole_B Oxazole Anion C2-Anion Oxazole_B->Anion - H+ Intermediate_B Isocyanoenolate (Ring-Opened) Anion->Intermediate_B Rearrangement Base Base Base->Anion Products_B Mixture of Side Products Intermediate_B->Products_B + Electrophile

Caption: pH-dependent degradation pathways of the oxazole ring.

Protocol 1: C2-Protection of Oxazole with a TIPS Group

This protocol describes a general and reliable method for protecting the acidic C2 position, enabling subsequent functionalization at other sites.[5][8]

Materials:

  • C2-unsubstituted oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • Argon or Nitrogen gas supply

  • Dry glassware and magnetic stir bar

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the starting oxazole (1.0 eq) in anhydrous THF (approx. 0.2 M) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 5-10 minutes. The solution may change color. Stir the mixture at -78 °C for 30 minutes.

  • Silyl Trapping: Add TIPSOTf (1.1 eq) dropwise to the solution. A precipitate (LiOTf) may form.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature over 1-2 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-(triisopropylsilyl)oxazole by flash column chromatography on silica gel.

Workflow: Logic for C2-Protection and Functionalization

The following diagram outlines the decision-making process and experimental workflow for using a C2-protecting group strategy.

G Start Need to functionalize Oxazole at C4 or C5? Protect Step 1: Protect C2 Position (e.g., with TIPSOTf) Start->Protect Yes (Strong base needed) Direct Direct C-H Functionalization (If conditions are mild) Start->Direct No (e.g., Pd-catalyzed C5 arylation) Metalate Step 2: Metalate at C4/C5 (e.g., with n-BuLi or LDA) Protect->Metalate Electrophile Step 3: Add Electrophile (E+) Metalate->Electrophile Deprotect Step 4: Deprotect C2 (e.g., with TBAF) Electrophile->Deprotect End Functionalized Oxazole Deprotect->End

Caption: Workflow for C4/C5 functionalization using a C2-protecting group.

Protocol 2: Deprotection of a 2-TIPS-Oxazole

This protocol uses tetrabutylammonium fluoride (TBAF) for the mild removal of the TIPS protecting group.

Materials:

  • 2-(Triisopropylsilyl)oxazole

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

Procedure:

  • Dissolution: Dissolve the 2-TIPS-oxazole (1.0 eq) in THF.

  • TBAF Addition: Add TBAF solution (1.1 - 1.5 eq) at room temperature.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography if necessary.

Data Summary: Stability of Silyl Protecting Groups

The choice of silyl protecting group can be critical. While many can be used, their stability towards workup and chromatography varies.

Protecting GroupReagentStability to Aqueous WorkupStability to Silica GelNotes
TMS (Trimethylsilyl)TMSCl or TMSOTfLowLowProne to hydrolysis; often not robust enough.
TES (Triethylsilyl)TESCl or TESOTfModerateModerateMore stable than TMS, but can still be labile.
TIPS (Triisopropylsilyl)TIPSOTfHigh High Recommended group. Stable and practical for multi-step synthesis and purification.[8]
TBDMS (tert-Butyldimethylsilyl)TBDMSCl or TBDMSOTfHighHighAlso a robust option, similar in stability to TIPS.

By understanding the inherent reactivity of the oxazole ring and employing the appropriate protective strategies and handling techniques, researchers can overcome the challenges of instability and successfully incorporate this valuable heterocyclic motif into complex molecules.

References
  • Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Priyanka, D., et al. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • SciSpace. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. SciSpace.
  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
  • Verma, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Semantic Scholar. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline.
  • Wikipedia. (n.d.). Oxazole. Wikipedia.
  • Vedejs, E., & Lu, Y. (2002). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry.
  • Vedejs, E., & Lu, Y. (2002). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Organic Letters.
  • Ledesma, M. N., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Earth and Space Chemistry.
  • SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware.
  • Geden, J. V., et al. (2017). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters.
  • Clapham, B., et al. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Organic Letters.
  • PubMed. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. PubMed.

Sources

Refinement of workup procedures for oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<SynthOx Solutions - Technical Support Center >

Topic: Refinement of Workup Procedures for Oxazole Synthesis

Welcome to the SynthOx Solutions technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the workup and purification of oxazole-containing compounds. Drawing from extensive field experience and established chemical principles, this resource provides practical, in-depth solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues during the workup of oxazole synthesis reactions.

Q1: My oxazole is decomposing during the aqueous workup. What is the primary cause and how can I prevent it?

A1: The principal cause of instability is the pH-dependent hydrolytic susceptibility of the oxazole ring.[1] Both strongly acidic and basic conditions can lead to ring cleavage.

  • Under acidic conditions , the ring nitrogen (N-3) can be protonated. This protonation activates the ring, making it highly susceptible to nucleophilic attack by water, which leads to hydrolytic ring opening.[1]

  • Under basic conditions , the proton at the C2 position is particularly acidic (pKa ≈ 20) and can be abstracted.[2][3] This forms a reactive intermediate that can also lead to ring opening.[1]

Preventative Measures:

  • Maintain Neutral pH: Aim to keep the pH of your aqueous washes between 6 and 8. Use buffered washes (e.g., phosphate buffer) if necessary.

  • Minimize Contact Time: Perform aqueous extractions quickly and efficiently. Avoid letting the reaction mixture sit in contact with aqueous layers for extended periods.

  • Low Temperature: Conduct the workup at lower temperatures (0-5 °C) using an ice bath to reduce the rate of potential degradation reactions.

  • Late-Stage Formation: In a multi-step synthesis, it is often wise to form the oxazole ring in the later stages to minimize its exposure to harsh reagents and conditions.[1]

Q2: I've formed a persistent emulsion during liquid-liquid extraction. How can I break it?

A2: Emulsion formation is common when fine particulate matter, surfactants, or high concentrations of polar compounds are present.[4][5][6] Breaking an emulsion involves disrupting the stable interface between the organic and aqueous phases.

Troubleshooting Steps:

  • Patience: First, allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping can sometimes encourage separation.[5][7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and shake gently.[5][6] This increases the ionic strength and polarity of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[4][7]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the droplets and break the emulsion.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective mechanical method to force the separation of the layers.[4][7][8]

  • Solvent Modification: Adding a small amount of a different organic solvent (e.g., chloroform or dichloromethane if you are using diethyl ether) can alter the interfacial tension and break the emulsion.[8]

Q3: My crude product contains significant amounts of triphenylphosphine oxide (TPPO). What is the most efficient, chromatography-free way to remove it?

A3: TPPO is a common, often crystalline, and polar byproduct from reactions like the Wittig, Mitsunobu, and Appel reactions.[9] Its removal is a frequent challenge.

Recommended Methods:

  • Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents. After removing the reaction solvent, triturate the crude residue with a cold, nonpolar solvent like hexanes, pentane, or a mixture of diethyl ether and hexanes.[9][10][11] The TPPO will often precipitate as a white solid and can be removed by filtration.[9][12]

  • Complexation with Metal Salts: TPPO forms complexes with certain metal salts, which then precipitate from solution. Adding anhydrous zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to a solution of the crude product in a polar solvent like THF or DCM can precipitate a TPPO-metal complex, which is then filtered off.[9][11][13]

  • Acid-Base Extraction (for basic products): If your oxazole product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute HCl to move the product to the aqueous layer (leaving TPPO in the organic layer), and then basify the aqueous layer and re-extract your purified product.

Q4: The literature reports my oxazole as a solid, but I've isolated it as a persistent oil. How can I induce crystallization?

A4: "Oiling out" instead of crystallizing is a common issue, often caused by residual impurities, the presence of solvent, or cooling the solution too quickly.[14]

Strategies to Induce Crystallization:

  • Increase Purity: Impurities disrupt crystal lattice formation.[14] Ensure the material is sufficiently pure (>90%) by flash chromatography before attempting crystallization.

  • Solvent Screening: Find a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common systems for oxazoles include ethanol/water, ethyl acetate/hexanes, or dichloromethane/pentane.[15]

  • Slow Cooling: After dissolving the oil in a minimum of hot solvent, allow it to cool to room temperature very slowly, followed by further cooling in a refrigerator or freezer. Insulating the flask can promote the formation of larger, purer crystals.[14]

  • Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[14] If available, adding a single "seed" crystal from a previous batch is the most effective method.[14]

  • Vapor Diffusion: This technique involves dissolving your compound in a "good" solvent and placing it in a sealed chamber containing a "poor" solvent (anti-solvent).[14] The slow diffusion of the anti-solvent vapor into the solution gradually reduces solubility and promotes slow, high-quality crystal growth.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving specific and complex purification challenges.

Problem 1: Removal of Dehydrating Agent Residues and Catalysts

Many oxazole syntheses, like the Robinson-Gabriel, use strong dehydrating agents that must be thoroughly removed.[16][17]

  • Symptom: Broad peaks in NMR, difficulty in achieving a constant weight, or a syrupy crude product.

  • Common Culprits: Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂).[17]

Workflow for Acidic Residue Removal

G start Crude Reaction Mixture (Post-Reaction) quench Carefully quench with ice-cold water or saturated NaHCO₃ solution. start->quench extract Extract with appropriate organic solvent (e.g., EtOAc, DCM). quench->extract wash_bicarb Wash organic layer with saturated NaHCO₃ solution. extract->wash_bicarb check_ph Check pH of aqueous layer. Is it ≥ 8? wash_bicarb->check_ph check_ph->wash_bicarb No wash_brine Wash organic layer with brine. check_ph->wash_brine Yes dry Dry over Na₂SO₄ or MgSO₄, filter, and concentrate. wash_brine->dry end Crude Product for Further Purification dry->end

Caption: Workflow for Neutralizing and Removing Acidic Reagents.

Protocol: Optimized Bicarbonate Wash
  • Initial Quench: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add the mixture to a beaker of crushed ice or a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the bulk of the strong acid in a controlled manner, dissipating the heat of neutralization.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Systematic Washes: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ (2x). Causality: This ensures complete removal of any residual acid.

    • Water (1x). Causality: Removes any remaining inorganic salts.

    • Saturated aqueous NaCl (brine) (1x). Causality: This removes bulk water from the organic layer, initiating the drying process and preventing emulsions.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Problem 2: Removal of Unreacted Aldehydes or Amides

In syntheses like the Fischer or Van Leusen, unreacted starting materials can be persistent impurities.[15][18]

  • Symptom: Characteristic aldehyde proton (~9-10 ppm) or broad N-H peaks in the ¹H NMR spectrum of the crude product.

Solution A: Selective Washing (for Aldehydes)

Aqueous sodium bisulfite (NaHSO₃) forms a water-soluble adduct with many aldehydes, allowing for their selective removal.

Protocol: Bisulfite Wash

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, DCM).

  • Wash the organic solution with a saturated aqueous solution of NaHSO₃ (2x). Shake vigorously for 2-3 minutes for each wash. Causality: The bisulfite anion adds to the aldehyde carbonyl, forming a charged sulfonate salt that is highly soluble in the aqueous phase.

  • Follow with a standard water and brine wash to remove any remaining bisulfite.

  • Dry the organic layer and concentrate to yield the purified product.

Solution B: Scavenger Resins (for Aldehydes, Amines, and Acids)

Scavenger resins are polymer-supported reagents that covalently bind to and remove excess reagents or byproducts.[19][20] This method avoids aqueous workups entirely, which is ideal for highly sensitive oxazoles.

Scavenger Resin TypeFunctional GroupTarget Impurity
Aminopropyl-functionalized Silica -NH₂Excess acid chlorides, sulfonyl chlorides, isocyanates[21]
Trisamine-functionalized Silica -N(CH₂CH₂NH₂)₂Aldehydes, acids, electrophiles[22]
Isocyanate-functionalized Polystyrene -NCOExcess primary/secondary amines
Guanidine-functionalized Silica GuanidinylBoronic acids, phenols, carboxylic acids[21]
Table 1: Common Scavenger Resins for Oxazole Purification.

Protocol: Batch Scavenging

  • Dissolve the crude reaction mixture in a suitable, non-reactive solvent (e.g., DCM, THF).

  • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the impurity).

  • Stir the suspension at room temperature for 2-16 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filter the mixture to remove the resin.

  • Rinse the resin with a small amount of fresh solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product. Causality: The impurity is covalently bound to the solid support, allowing for simple removal by physical filtration.[19]

Problem 3: Product Discoloration and Degradation on Silica Gel
  • Symptom: The product appears as a dark oil or solid after workup, or streaking and decomposition are observed during silica gel chromatography.

  • Cause: Oxazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1] Furthermore, some oxazoles are susceptible to oxidation.[2][3]

Decision Tree for Chromatography Modification

G start Streaking/Decomposition on Silica Gel? neutralize Neutralize Silica Gel: Slurry with 1% triethylamine in eluent. start->neutralize Yes alt_phase Switch Stationary Phase: Use neutral alumina or Florisil. neutralize->alt_phase Still Decomposing chelator Add a Chelator: Co-spot with EDTA if metal catalyst residue is suspected. alt_phase->chelator Still Decomposing passivate Passivate Glassware: Treat with a silylating agent if degradation is severe. chelator->passivate Still Decomposing

Caption: Decision Tree for Optimizing Oxazole Chromatography.

Protocol: Neutralized Silica Gel Chromatography

  • Prepare Slurry: In a fume hood, prepare your chromatography eluent (e.g., 20% Ethyl Acetate in Hexanes). Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5-1% (v/v).

  • Pack Column: Add silica gel to the prepared eluent to form a slurry. Pack the column using this neutralized slurry.

  • Run Chromatography: Equilibrate the column with the neutralized eluent, then load and run the chromatography as usual. Causality: The triethylamine deactivates the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of the sensitive oxazole product.

References

  • Canftech. (2023).
  • Benchchem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
  • Amerigo Scientific. Scavenger Resins.
  • Benchchem.
  • Talele, S. S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Wikipedia. Scavenger resin.
  • Talele, S. S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
  • SiliCycle. SiliaBond Organic Scavengers.
  • Biotage.
  • Benchchem. Troubleshooting guide for oxazole synthesis.
  • Benchchem. troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Wang, Y., et al. (2019).
  • Wikipedia. Oxazole.
  • Biotage. (2023). Tackling emulsions just got easier.
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
  • Tamboli, Y. A., et al. (2021).
  • Guntreddi, T., et al. (2024).
  • Wikipedia. Fischer oxazole synthesis.
  • Spectro Scientific.
  • Ali, A., et al. (2024).
  • Tamboli, Y. A., et al. (2021).
  • Google Patents.
  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. Robinson–Gabriel synthesis.
  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide.
  • ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?.
  • Chemistry : The Mystery of Molecules. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. YouTube. [Link]
  • ResearchGate. Synthesis of compounds with oxazole as groups.
  • Semantic Scholar. Fischer oxazole synthesis.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles.
  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole.
  • Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a key structural motif found in numerous pharmacologically active compounds. Its synthesis is therefore of significant interest to the medicinal chemistry community. This guide provides an in-depth comparison of two prominent synthetic strategies for this target molecule: the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. The objective is to equip researchers with the necessary information to select the most suitable route based on factors such as starting material availability, reaction efficiency, and scalability.

Introduction to the Synthetic Strategies

The construction of the oxazole ring is the central challenge in the synthesis of this compound. The two routes discussed herein approach this challenge from different perspectives, each with its own set of advantages and disadvantages.

  • The Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. It is a robust and well-established reaction, often favored for its reliability.[1]

  • The van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[2][3][4][5] It is known for its mild reaction conditions and broad substrate scope.

Route 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis provides a convergent approach to the target molecule. The key disconnection involves the formation of the oxazole ring from a suitably substituted 2-acylamino-β-ketoester.

Retrosynthetic Analysis and Proposed Route

Robinson-Gabriel Retrosynthesis Target This compound Intermediate1 Methyl 2-(benzoylamino)-3-oxobutanoate Target->Intermediate1 Cyclodehydration Precursor1 Methyl 2-amino-3-oxobutanoate Intermediate1->Precursor1 N-Benzoylation Precursor2 Benzoyl Chloride Intermediate1->Precursor2 Precursor3 Methyl acetoacetate Precursor1->Precursor3 Amination Precursor4 Alanine Precursor3->Precursor4 From Alanine derivative Van_Leusen_Retrosynthesis Target This compound Intermediate1 4-Formyl-5-methyl-2-phenyloxazole Target->Intermediate1 Wittig or Horner-Wadsworth-Emmons Reaction & Reduction Precursor1 Benzaldehyde Intermediate1->Precursor1 van Leusen Reaction Precursor2 Methyl 2-isocyano-3-oxobutanoate Intermediate1->Precursor2 Precursor3 Methyl 3-formyl-2-oxobutanoate Precursor2->Precursor3 Formylation & Dehydration Precursor4 Methyl 2-oxobutanoate Precursor3->Precursor4 Formylation

Sources

A Comparative Analysis of the Predicted Biological Activity of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom. This structural unit is present in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The biological activity of oxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[4]

Structural Features and Predicted Biological Profile of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

The target compound, this compound, possesses several key structural features that are expected to contribute to its biological activity:

  • 2-Phenyl Group: The presence of an aromatic ring at the 2-position is a common feature in many biologically active oxazoles. This group can participate in π-π stacking and hydrophobic interactions with biological targets.

  • 5-Methyl Group: Substitution at the 5-position of the oxazole ring is known to influence the potency and selectivity of the compound.

  • 4-yl-acetate Moiety: The ester group at the 4-position introduces a potential site for hydrolysis by esterases in biological systems, which could lead to the formation of a carboxylic acid metabolite. This transformation can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Based on these features and the established SAR of related oxazole derivatives, it is plausible to predict that this compound may exhibit anti-inflammatory and potentially antimicrobial or cytotoxic activities.

Comparative Analysis with Structurally Similar Compounds

To provide a tangible comparison, we will examine the reported biological activities of compounds with close structural resemblance to our target molecule.

Anti-inflammatory Activity

The oxazole and the structurally related 1,3,4-oxadiazole scaffolds are well-represented in compounds with demonstrated anti-inflammatory properties.[5]

Table 1: Comparison of Anti-inflammatory Activity of Related Oxazole and Oxadiazole Derivatives

Compound/Derivative ClassKey Structural FeaturesObserved Anti-inflammatory ActivityReference
Naphthoxazole derivativesFused naphthyl and oxazole ringsInhibition of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) pathways.[1]
2,5-disubstituted-1,3,4-oxadiazolesVaried substituents at the 2 and 5 positionsSignificant in vivo anti-inflammatory activity in carrageenan-induced paw edema model.[5]
Imidazolyl-1,3,4-oxadiazolesImidazole ring linked to an oxadiazole corePotent analgesic and anti-inflammatory effects with reduced ulcerogenic potential compared to indomethacin.[6]

The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX and LOX. The structural features of this compound suggest it could potentially interact with these or other related targets.

Antimicrobial Activity

Oxazole and oxadiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7][8]

Table 2: Comparison of Antimicrobial Activity of Related Oxazole and Oxadiazole Derivatives

Compound/Derivative ClassKey Structural FeaturesObserved Antimicrobial Activity (MIC values)Reference
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesVaried substituents at the 2 and 5 positionsPotent activity against Gram-positive bacteria, particularly Staphylococcus species (MIC ranging from 3.91 to 250 µg/mL).[7]
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivativesOxadiazole linked to a thioxothiazolidinone moietyBroad-spectrum activity against Gram-positive and Gram-negative bacteria (MICs of 1-64 μg/mL).[8]
2,5-disubstituted 1,3,4-oxadiazole derivativesVaried aryl and heterocyclic substituentsGood in vitro antimicrobial activity against various bacterial strains.[4]

The antimicrobial efficacy of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms. The presence of the phenyl and methyl acetate groups on the oxazole ring of our target compound could contribute to its potential antimicrobial profile.

Cytotoxic Activity

Several oxazole and oxadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[9][10]

Table 3: Comparison of Cytotoxic Activity of Related Phenyl-substituted Heterocyclic Compounds

Compound/Derivative ClassKey Structural FeaturesObserved Cytotoxic Activity (IC50 values)Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivativesPhenylthiazole core with carboxamide linkageModerate cytotoxicity against SKNMC and Hep-G2 cell lines (IC50 ≈ 10.8-11.6 µM).[10]
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazolesBenzoxazole core with piperazine and fluorine substituentsPotential anticancer activity against A-549 lung carcinoma cells.
Halogenated benzofuran derivativesBenzofuran core with halogen substitutionsCytotoxicity against various cancer cell lines, with brominated derivatives showing higher potency.[8]

The cytotoxic mechanisms of these compounds can be diverse, ranging from the inhibition of specific enzymes to the induction of apoptosis. The structural elements of this compound suggest a potential for interaction with biological macromolecules implicated in cancer cell proliferation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other compounds, the following standard experimental protocols are recommended.

In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compound (dissolved in DMSO) is pre-incubated with the COX-2 enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin E2 (PGE2) Measurement: The reaction is stopped after a defined period, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.

G cluster_workflow COX-2 Inhibition Assay Workflow A Prepare COX-2 enzyme and arachidonic acid B Pre-incubate enzyme with test compound A->B C Initiate reaction with arachidonic acid B->C D Stop reaction and measure PGE2 via ELISA C->D E Calculate IC50 value D->E

Caption: Workflow for determining COX-2 inhibitory activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_workflow Broth Microdilution Assay Workflow A Prepare standardized microbial inoculum B Serially dilute test compound in broth A->B C Inoculate wells with microbial suspension B->C D Incubate under appropriate conditions C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with test compound A->B C Add MTT and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance and calculate IC50 D->E

Caption: Workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound based on the established pharmacology of the oxazole scaffold. While direct experimental data for this specific compound is currently lacking, the analysis of structurally related molecules suggests a promising profile for anti-inflammatory, antimicrobial, and cytotoxic activities.

The provided experimental protocols offer a clear path for the empirical validation of these predicted activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its analogs. Such studies will be instrumental in elucidating its precise mechanism of action, defining its therapeutic potential, and establishing a robust structure-activity relationship to guide the development of more potent and selective drug candidates.

References

  • Boström, J., et al. (2012). Molecules containing the heterocycle 1,3,4-oxadiazole exhibit a wide range of biological activities, such as anticancer, antidiabetic, anti-inflammatory, analgesic, antibacterial, anticonvulsant, anti-HIV, herbicidal, fungicidal, pesticidal and antihypertensive. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]
  • Kauth, A. M., & Scheidt, K. A. (2012). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. ACS Medicinal Chemistry Letters, 3(10), 832–836. [Link]
  • Rajak, H., et al. (2009). Molecules containing the heterocycle 1,3,4-oxadiazole exhibit a wide range of biological activities... Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]
  • Asati, V., et al. (2023).
  • Fassihi, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. Research in Pharmaceutical Sciences, 9(1), 1–12. [Link]
  • Bordei, D. M., et al. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Patel, K., & Rajani, D. (2022). Design, Synthesis and Antibacterial Evaluation of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. NeuroQuantology, 20(22), 2077-2093. [Link]
  • Kumar, A., et al. (2021). Structure activity relationship of synthesized compounds.
  • Jin, C., et al. (2014). Synthesis and evaluation of the antimicrobial activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives. European Journal of Medicinal Chemistry, 76, 437-444. [Link]
  • Reddy, C. S., et al. (2017). Synthesis, spectral characterization and antimicrobial activity of 5-[(substituted) methyl]-5-oxo-1,3,2 λ4 ,5λ5 -dioxa-1,3-oxaselenaphosphinan-2-ones.
  • Al-Tel, T. H., et al. (2014). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molecules, 19(11), 18453-18462. [Link]
  • Kumar, H., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Korean Chemical Society, 57(3), 365-371. [Link]
  • Mrozek-Wilczkiewicz, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
  • Li, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6875. [Link]
  • Wube, A. A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6788. [Link]
  • da Silva, A. C., et al. (2014). 2-(5-Methyl-1,3,4-oxa-diazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]
  • Thompson, A. M., et al. (2012). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 55(6), 2739–2753. [Link]
  • Mohammadi-Farani, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(1), 44–49. [Link]
  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(1), 44-49. [Link]
  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(5), 633. [Link]

Sources

Validating the structure of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of innovation and regulatory compliance. For drug development professionals and researchers, the unambiguous determination of a molecule's three-dimensional atomic arrangement is not merely an academic exercise; it is a critical step that dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth comparison of analytical techniques for validating the structure of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Our focus will be on the gold standard, Single-Crystal X-ray Diffraction (SCXRD), contextualized by comparisons with other powerful analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) is widely regarded as the most definitive method for determining the absolute structure of a crystalline solid.[1][2] This technique provides an unparalleled level of detail, offering precise measurements of bond lengths, bond angles, and the overall molecular geometry in the solid state.[3][4] The resulting three-dimensional model is a direct visualization of the atomic arrangement, leaving no ambiguity about the compound's connectivity and stereochemistry.[5][6]

The power of SCXRD lies in its ability to generate an electron density map of the molecule. When a single crystal is exposed to a focused beam of X-rays, the electrons of the atoms diffract the X-rays in a specific pattern.[7][8] By analyzing the intensities and geometric arrangement of these diffracted beams, a detailed three-dimensional map of the electron density within the crystal is constructed. From this map, the positions of individual atoms can be determined with high precision.[3]

Experimental Workflow: A Self-Validating System

The protocol for SCXRD is a meticulous process, with each step designed to ensure the integrity and accuracy of the final structure.

SCXRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-quality single crystal diffractometer Diffractometer crystal_selection->diffractometer Mounted Crystal xray_source X-ray Source xray_source->diffractometer Monochromatic X-rays detector Detector diffractometer->detector Diffraction Pattern data_processing Data Processing detector->data_processing Raw Data structure_solution Structure Solution data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & CIF Generation structure_refinement->validation Final Model

Figure 1: Workflow of Single-Crystal X-ray Diffraction.

Step-by-Step Protocol for SCXRD:

  • Crystal Growth: The first and often most challenging step is growing a high-quality single crystal of this compound.[8] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be well-formed, free of defects, and typically between 0.1 to 0.5 mm in its largest dimension.[3][7] The choice of solvent is critical and often requires empirical screening.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a viscous oil to hold it in place.[9] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[10] The crystal is rotated, and a series of diffraction images are collected at different orientations.[3] Modern diffractometers use sensitive detectors like CCD or CMOS sensors to record the diffraction pattern.[8]

  • Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution and Refinement: Computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map and a preliminary structural model.[6] This model is then refined against the experimental data to improve the fit between the observed and calculated diffraction patterns. The refinement process adjusts atomic positions, and thermal parameters to minimize the difference between the experimental and calculated structure factors.

  • Validation and Final Output: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented as a Crystallographic Information File (CIF), which contains all the crystallographic data and the final atomic coordinates.

Comparative Analysis with Alternative Techniques

While SCXRD provides definitive structural information, other analytical techniques offer complementary data and can be more practical in certain situations. The choice of method often depends on the nature of the sample, the information required, and the available resources.

TechniquePrincipleStrengthsWeaknessesApplication to Target Molecule
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.[7]Unambiguous 3D structure determination.[2] Provides precise bond lengths and angles.[4]Requires a high-quality single crystal, which can be difficult to obtain.[4] Provides a static picture of the molecule in the solid state.[11]Provides the absolute, definitive structure of this compound in the solid state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[12]Provides detailed information about the connectivity and chemical environment of atoms in solution.[13][14] Non-destructive.[14] Can study dynamic processes.[15]Structure is inferred from spectral data, which can be complex to interpret.[16] Less precise for determining bond lengths and angles compared to SCXRD.[17]Confirms the connectivity of atoms and the presence of functional groups. 2D NMR techniques (COSY, HSQC, HMBC) can establish the complete bonding framework.[18]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.[19][20]Provides the exact molecular weight and elemental composition (High-Resolution MS).[19] Fragmentation patterns can offer structural clues.[21][22]Does not directly provide 3D structural information. Isomers can be difficult to distinguish.Confirms the molecular formula of the target compound. Fragmentation analysis can support the proposed structure by identifying key substructures.[23]
Computational Modeling Uses quantum mechanics and molecular mechanics to predict molecular structures and properties.[24]Can predict 3D structures for molecules that are difficult to crystallize.[25] Can provide insights into conformational preferences and electronic properties.[26]The accuracy of the predicted structure depends on the level of theory and basis set used.[26] Requires experimental validation.Can generate a theoretical 3D model of the molecule and predict its NMR and IR spectra for comparison with experimental data.[27][28]

In-depth Comparison

SCXRD vs. NMR Spectroscopy

The primary distinction between SCXRD and NMR is that SCXRD provides a static, high-resolution picture of the molecule in the solid state, while NMR offers insights into the molecule's structure and dynamics in solution.[11][29] For this compound, NMR would be invaluable for confirming the connectivity of the atoms and the local chemical environments in a solvent, which is often more relevant to its biological activity.[12] However, NMR alone cannot provide the precise bond lengths and angles with the same accuracy as SCXRD.[17] The two techniques are highly complementary; NMR can confirm the constitution of the molecule, and SCXRD can provide the definitive configuration and conformation in the solid state.[29]

SCXRD vs. Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[19] For our target molecule, high-resolution mass spectrometry would confirm its molecular formula, C13H13NO3. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) could also provide evidence for the presence of the phenyl, oxazole, and acetate moieties.[21] However, MS cannot distinguish between structural isomers and provides no information about the three-dimensional arrangement of the atoms.[20]

SCXRD vs. Computational Modeling

Computational chemistry offers a theoretical approach to structure determination.[24] For this compound, a computational model could be generated to predict its lowest energy conformation. This predicted structure can then be compared to the experimental data from SCXRD. Furthermore, computational methods can be used to predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the interpretation of experimental spectra.[27] While computational models are powerful predictive tools, they are not a substitute for experimental validation.[26]

Conclusion: An Integrated Approach to Structural Validation

The unambiguous structural validation of this compound is best achieved through an integrated analytical approach. While Single-Crystal X-ray Diffraction stands as the definitive method for determining the absolute three-dimensional structure, its findings are strengthened and contextualized by complementary techniques. NMR spectroscopy confirms the molecular connectivity in solution, mass spectrometry verifies the elemental composition, and computational modeling provides a theoretical framework for understanding the molecule's properties. For researchers and drug development professionals, the synergy of these methods provides the highest level of confidence in the structure of a novel compound, which is a critical foundation for further research and development.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Broad Institute. (n.d.). What is Mass Spectrometry?.
  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC.
  • Kim, J., & Kim, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
  • Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Wikipedia. (2024). X-ray crystallography.
  • Wikipedia. (2024). Mass spectrometry.
  • Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry.
  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Sketchy. (2023). Analyzing Compound Structure & Mass (Full Lesson)
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Quora. (2019). How is mass spectroscopy used to determine molecular structure?.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2670-2693. [Link]
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
  • Bruker. (n.d.). Single Crystal X-ray Diffractometers.
  • Weber, R. J. (2014). Computational Modeling of Small Molecules. UNT Digital Library. [Link]
  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.
  • Semantic Scholar. (n.d.). NMR Spectroscopy vs. X-ray Crystallography.
  • Dührkop, K., & Böcker, S. (2016). Computational Methods for Small Molecule Identification.
  • Quora. (2020). What are the advantages and disadvantages of x-rays and electrons to study crystal structures?.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2670-2693. [Link]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.
  • Hutchison, G. R. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 58(6), 1135-1142. [Link]
  • Zou, X., & Hovmöller, S. (2017). Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. Accounts of Chemical Research, 50(12), 3045-3054. [Link]
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2017(3), M948. [Link]
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][19] OXAZIN-4-YL) ACETATE DERIV.
  • National Institutes of Health. (n.d.). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.
  • PISRT. (2025). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl].

Sources

A Spectroscopic Showdown: Distinguishing Oxazole, Isoxazole, and Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the subtle rearrangement of heteroatoms within a ring can dramatically alter a molecule's properties and function. For researchers and professionals in drug development, the ability to definitively distinguish between isomers like oxazole, isoxazole, and thiazole is paramount. These five-membered aromatic rings, while structurally similar, exhibit unique electronic distributions that give rise to distinct spectroscopic fingerprints. This guide provides an in-depth comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering a clear framework for their unambiguous identification.[1]

The Structural Basis for Spectral Differences

The key to differentiating these isomers lies in the arrangement and nature of their heteroatoms. Oxazole contains oxygen and nitrogen at the 1 and 3 positions, respectively. Its isomer, isoxazole, has these atoms in a 1,2 arrangement. Thiazole is an analog of oxazole where sulfur replaces the oxygen atom at the 1-position.

These structural variations create significant differences in electron density and dipole moments across the rings:

  • Electronegativity: Oxygen is more electronegative than nitrogen and sulfur, leading to a stronger inductive withdrawal of electron density in the oxazole and isoxazole rings compared to thiazole.

  • Atom Positions: The 1,2-arrangement in isoxazole places the electronegative oxygen and nitrogen atoms adjacent to each other, uniquely influencing the electronic environment of the neighboring C3, C4, and C5 atoms. In contrast, the 1,3-arrangement in oxazole and thiazole distributes this influence differently.

These fundamental electronic distinctions are the direct cause of the variations observed across different spectroscopic techniques.

Comparative Analysis of Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers, as the chemical shifts of protons and carbons are exquisitely sensitive to the local electronic environment.

Key Observations in ¹H NMR:

  • Oxazole: The proton at the C2 position, situated between the highly electronegative oxygen and nitrogen atoms, is the most deshielded, appearing furthest downfield.[2]

  • Isoxazole: The protons typically appear in the order H3 > H5 > H4 in terms of downfield shift. For the parent isoxazole, the peaks are observed at approximately 8.49 ppm (H3), 8.31 ppm (H5), and 6.39 ppm (H4).[3]

  • Thiazole: The sulfur atom is less electronegative than oxygen, resulting in generally more shielded protons (further upfield) compared to oxazole.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oxazole Isomers

PositionOxazole (¹H)Isoxazole (¹H)[3]Thiazole (¹H)Oxazole (¹³C)Isoxazole (¹³C)[3]Thiazole (¹³C)
2 (or 3 for Isoxazole) ~7.9-8.0~8.5 (H3)~8.8-9.0~150-151~157.8 (C3)~153-154
4 ~7.1-7.2~6.4 (H4)~7.9-8.1~125-126~103.6 (C4)~143-144
5 ~7.6-7.7~8.3 (H5)~7.3-7.5~138-139~149.1 (C5)~119-120

Note: Values are approximate for the parent heterocycles and can vary significantly with substitution.

Key Observations in ¹³C NMR:

  • Oxazole vs. Thiazole: The carbon atoms in oxazole are generally more deshielded (further downfield) than in thiazole due to the greater electronegativity of oxygen compared to sulfur.

  • Isoxazole: The C4 carbon is notably shielded (upfield) compared to the other positions, a characteristic feature resulting from its position relative to the N-O bond.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The differences in bond strengths and dipole moments between C-O, C-S, C=N, and C=C bonds in the isomers lead to distinguishable absorption bands.[5]

Table 2: Key IR Absorption Frequencies (cm⁻¹) of Oxazole Isomers [1]

VibrationOxazoleIsoxazole[6]Thiazole
C-H stretching 3100-3150~31303080-3120
Ring stretching (C=N, C=C) 1500-16001570-16301480-1630
Ring breathing ~1050~1020~880
C-H out-of-plane bending 700-900765, 850750-850

The IR spectrum of isoxazole is often characterized by strong bands in the 1400-1600 cm⁻¹ region, which correspond to ring stretching vibrations.[1] Thiazole's ring breathing mode appears at a significantly lower wavenumber compared to its oxygen-containing counterparts, reflecting the heavier sulfur atom and different bond mechanics.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation.[7][8] The resulting fragmentation patterns are highly reproducible and serve as a molecular fingerprint, revealing crucial information about the stability and bonding within the heterocyclic ring.

  • Oxazole: The fragmentation of oxazole is complex but often initiated by ring opening at the weakest bond, O-C2. Common fragmentation pathways involve the loss of HCN (m/z 27) and CO (m/z 28).[9] The base peak in the spectrum of the parent oxazole is the molecular ion (M⁺) at m/z 69.[9]

  • Isoxazole: The fragmentation of isoxazole is typically initiated by the cleavage of the weak N-O bond.[10] This leads to a different set of primary fragments compared to oxazole.

  • Thiazole: Thiazoles also exhibit prominent molecular ions. Their fragmentation is distinct from the oxazoles, often involving ring cleavage that retains the sulfur atom in key fragments.[11][12]

Table 3: Key Mass Spectral Fragments (m/z) of Parent Isomers

CompoundMolecular Ion (M⁺)Major Fragments
Oxazole 69[1][9]68, 42, 41, 40[1][9]
Isoxazole 6941, 40, 39[1]
Thiazole 85[1]58, 45, 32[1]

Experimental Protocols & Workflow

Acquiring high-quality, reproducible data is essential for accurate comparison. The following are generalized, self-validating protocols for the spectroscopic analysis of these heterocyclic compounds.

Overall Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Dissolve 5-10 mg of purified isomer in ~0.6 mL deuterated solvent (e.g., CDCl3 for NMR) or prepare for IR/MS as appropriate. NMR 1. Acquire ¹H, ¹³C, DEPT NMR Spectra Prep->NMR IR 2. Acquire FT-IR Spectrum NMR->IR MS 3. Acquire EI-MS Spectrum IR->MS Process Process spectra (baseline correction, phasing, peak picking). MS->Process Compare Compare chemical shifts, vibrational frequencies, and m/z values to reference data. Process->Compare Identify Confirm isomer identity based on unique spectral fingerprints. Compare->Identify

Caption: A logical workflow for the spectroscopic characterization of oxazole isomers.

Detailed Methodologies

1. NMR Spectroscopy (¹H, ¹³C)

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set spectral width to ~16 ppm, centered around 8 ppm.

    • Acquisition time should be 2-4 seconds with a relaxation delay of 1-2 seconds.[13]

    • Collect 8 to 16 scans for sufficient signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program with a 30° or 45° pulse angle.

    • Set spectral width to ~220 ppm.

    • A longer relaxation delay (2-5 seconds) and a higher number of scans (e.g., 1024 or more) are typically required due to the lower sensitivity of the ¹³C nucleus.

2. FT-IR Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer.

    • Scan the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.[14]

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample must be thermally stable and volatile.[15] Introduce the sample via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).[16]

  • Ionization: Bombard the gaseous sample molecules with electrons accelerated to a standard energy of 70 eV.[7][17] This high energy ensures reproducible fragmentation patterns.

  • Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight) and separated based on their mass-to-charge (m/z) ratio.

Diagnostic Fragmentation Pathways

The fragmentation pathways provide a logical map for confirming isomer identity.

G cluster_oxazole Oxazole Fragmentation cluster_isoxazole Isoxazole Fragmentation cluster_thiazole Thiazole Fragmentation Oxa_M Oxazole M+ (m/z 69) Oxa_F1 m/z 42 Oxa_M->Oxa_F1 -HCN Oxa_F2 m/z 41 Oxa_M->Oxa_F2 -CO Iso_M Isoxazole M+ (m/z 69) Iso_F1 [C2H3N]+ (m/z 41) Iso_M->Iso_F1 -CO, -H Iso_F2 [C2H2N]+ (m/z 40) Iso_M->Iso_F2 N-O cleavage Thia_M Thiazole M+ (m/z 85) Thia_F1 [C2H2S]+ (m/z 58) Thia_M->Thia_F1 -HCN Thia_F2 [HCS]+ (m/z 45) Thia_M->Thia_F2 Ring Cleavage

Caption: Primary EI-MS fragmentation pathways for oxazole, isoxazole, and thiazole.

Conclusion

The differentiation of oxazole, isoxazole, and thiazole is a clear-cut process when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide the most definitive data through distinct chemical shifts dictated by heteroatom placement and electronegativity. FT-IR offers confirmatory evidence via characteristic ring vibration frequencies, while EI-MS provides a unique molecular fingerprint based on predictable, structure-dependent fragmentation patterns. By following standardized protocols and understanding the underlying chemical principles, researchers can confidently identify these critical heterocyclic building blocks in their work.

References

  • A Spectroscopic Showdown: Unmasking the Isomers of Oxazole. Benchchem.
  • The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Mass spectrometry of oxazoles. Heterocycles.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • Possible mass fragmentation pattern of compound 3. ResearchGate.
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate.
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
  • Electron ionization. Wikipedia.
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Al-Nahrain Journal of Science.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • NMR Protocols and Methods. Springer Nature Experiments.
  • Oxazole. PubChem.
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. Benchchem.
  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside.
  • Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Benchchem.
  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate.
  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • Supporting Information.
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate.
  • Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate.
  • Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. Royal Society of Chemistry.
  • Step-by-step Analysis of FTIR. UniTechLink.
  • How Does FTIR Analysis Work?. Innovatech Labs.
  • Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. ResearchGate.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Method Validation in Oxazole Drug Development

Oxazole derivatives form the backbone of numerous therapeutic agents, valued for their diverse pharmacological activities. As with any pharmaceutical compound, ensuring the quality, safety, and efficacy of oxazole-based drugs is paramount. This hinges on the reliability of the analytical methods used for their characterization, quantification, and quality control throughout the development lifecycle. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of these analytical procedures.[1][2][3]

This guide provides an in-depth comparison of two powerful and commonly employed analytical techniques for the analysis of oxazole derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer a framework for cross-validation to ensure data integrity across different analytical platforms.

The "Why" Behind Cross-Validation

Cross-validation of analytical methods is the process of formally comparing the results from two distinct, validated methods to ensure they produce comparable and reliable data.[4] This is not merely a procedural formality but a cornerstone of scientific integrity, particularly when:

  • Migrating a method: Transferring a method from a research and development lab to a quality control (QC) environment.

  • Comparing results across platforms: When data from different analytical techniques (e.g., HPLC and GC-MS) need to be correlated.

  • Investigating discrepancies: When unexpected results from a routine method require confirmation by an orthogonal technique.

A robust cross-validation provides a high degree of confidence that the analytical results are a true reflection of the sample's properties and are not an artifact of a particular method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in the pharmaceutical industry, particularly for the analysis of non-volatile and thermally labile compounds, which includes a vast number of oxazole derivatives.[5][6] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: HPLC-UV for the Assay of a Novel Oxazole API

This protocol outlines a stability-indicating HPLC method for the quantification of a representative oxazole active pharmaceutical ingredient (API).

1. Instrumentation and Chromatographic Conditions:

  • System: A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point due to its versatility in separating moderately polar to non-polar compounds.

  • Mobile Phase: A gradient of acetonitrile and 0.1% orthophosphoric acid in water. The gradient program should be optimized to ensure adequate separation of the main peak from any impurities or degradation products.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.[7]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the oxazole derivative, determined by a UV scan. A PDA detector is invaluable for this and for assessing peak purity.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution: A stock solution of the oxazole reference standard is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 100 µg/mL). Working standards are prepared by diluting the stock solution.

  • Sample Solution: The drug product is accurately weighed and dissolved in the same solvent as the standard to achieve a similar target concentration.

3. Validation Parameters (as per ICH Q2(R1) Guidelines): [2]

  • Specificity: Demonstrated by the absence of interfering peaks from excipients or degradation products at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to prove the method is stability-indicating.[7][8]

  • Linearity: Assessed by analyzing a minimum of five concentrations over the desired range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution, which should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess the method's reproducibility. The RSD should be ≤ 2%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results is evaluated.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.[5][6] For many oxazole derivatives, especially those with lower molecular weights or those present as trace-level impurities, GC-MS is the method of choice.[9] It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Experimental Protocol: GC-MS for the Determination of a Volatile Oxazole Impurity

This protocol describes a method for identifying and quantifying a potential volatile oxazole impurity in a drug substance.

1. Instrumentation and Chromatographic Conditions:

  • System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A capillary column with a stationary phase appropriate for the polarity of the analyte (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of volatile components. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless, to maximize sensitivity for trace analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity in quantification, using characteristic ions of the oxazole impurity. Full scan mode can be used for initial identification.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

2. Preparation of Solutions:

  • Standard Solution: A stock solution of the oxazole impurity reference standard is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a known concentration. A series of dilutions are made to create the calibration curve.

  • Sample Solution: The drug substance is dissolved in the same solvent to a high concentration to enable the detection of trace impurities.

3. Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: The ability to unequivocally assess the analyte in the presence of the main drug substance and other potential impurities. This is a key strength of MS detection, where specificity is confirmed by the mass spectrum and retention time.

  • Linearity: Established over a concentration range relevant to the impurity specification limit. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.

  • Accuracy: Determined by spiking the drug substance with known amounts of the impurity at different levels and calculating the percent recovery.

  • Precision (Repeatability and Intermediate): Assessed by the RSD of replicate analyses of a spiked sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Crucial for impurity methods. These are experimentally determined at low concentrations and confirmed to be below the reporting threshold for the impurity.[10]

  • Robustness: Small changes in parameters like oven temperature ramp rate, carrier gas flow, and split ratio are evaluated.

Comparative Performance Data

The following table provides an illustrative comparison of the typical performance characteristics of HPLC-UV and GC-MS for the analysis of an oxazole derivative. The values are synthesized from published data for similar compounds and are intended for comparative purposes.[7][10]

Validation Parameter HPLC-UV (Assay) GC-MS (Impurity Analysis) Expert Insight
Specificity Good; relies on chromatographic separation and UV spectrum. Potential for co-elution.Excellent; relies on both chromatographic separation and mass fragmentation pattern, providing a high degree of confidence in identification.MS detection provides superior specificity, which is critical for impurity identification.
Linearity (r²) ≥ 0.999≥ 0.995Both methods demonstrate excellent linearity within their intended ranges.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%The acceptance criteria for accuracy are often wider for trace impurity analysis.
Precision (RSD) ≤ 2.0%≤ 15.0%Higher variability is expected and accepted at lower concentrations in impurity analysis.
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 0.1 µg/mL (or lower in SIM mode)GC-MS, especially in SIM mode, is significantly more sensitive for volatile analytes.
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsThe physicochemical properties of the oxazole derivative are the primary determinant for method selection.

Cross-Validation Workflow

When a new analytical method (e.g., GC-MS for a newly identified impurity) is introduced to supplement an existing method (e.g., HPLC for routine QC), a cross-validation study is essential.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase start Define Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol samples Prepare Homogeneous Sample Batch (e.g., Spiked with Impurity) protocol->samples hplc_analysis Analyze Samples using Validated HPLC-UV Method samples->hplc_analysis gcms_analysis Analyze Samples using Validated GC-MS Method samples->gcms_analysis compare Statistically Compare Results (e.g., Bland-Altman, t-test) hplc_analysis->compare gcms_analysis->compare decision Results Meet Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-evaluate decision->fail No fail->protocol

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion: A Symbiotic Approach to Analytical Quality

Neither HPLC nor GC-MS is universally superior; they are complementary techniques, and the choice is dictated by the specific analytical challenge.[5] HPLC is often the preferred method for the assay and purity determination of non-volatile oxazole drug substances, while GC-MS excels in the sensitive detection and identification of volatile impurities.

By understanding the fundamental principles and validation requirements of each technique, and by implementing a rigorous cross-validation strategy, researchers and drug developers can build a comprehensive and reliable analytical control strategy. This ensures the generation of high-quality, defensible data, ultimately safeguarding the quality and safety of oxazole-based medicines.

References

  • Hindawi. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi.
  • ResearchGate. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. ResearchGate.
  • Semantic Scholar. (2011). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Semantic Scholar.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University.
  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • UMT Journals. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. UMT Journals.
  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Celebration of Scholarship.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Factor.
  • ResearchGate. (2018). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate.
  • LCGC International. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International.
  • Pharmacophore. (n.d.). method-development-and-validation-of-oxcarbazepine-by-using-rp-hplc-method.pdf. Pharmacophore.
  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate.
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.

Sources

A Researcher's Guide to Alternatives for the Oxazole-Acetate Scaffold in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and the Promise of PPAR Modulation

The Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate scaffold represents a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These structures are particularly relevant as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors that are critical regulators of lipid and glucose metabolism.[1] The PPAR family consists of three main isotypes:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation leads to a reduction in circulating triglycerides, making it a key target for treating dyslipidemia.[1]

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and plays a crucial role in insulin sensitization and glucose metabolism. Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.[1]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle. Its activation is associated with improved lipid profiles and insulin sensitivity.[1]

The therapeutic potential of compounds that can selectively or dually activate these receptors is immense, offering pathways to treat complex metabolic disorders like type 2 diabetes, obesity, and atherosclerosis.[2] The oxazole-acetate core serves as a versatile pharmacophore, providing a rigid scaffold to orient the necessary functional groups for receptor binding. This guide will use this compound as a representative starting point to explore scientifically-backed alternatives, focusing on strategic modifications to enhance potency, selectivity, and overall drug-like properties.

The Baseline Scaffold: Deconstructing this compound

The parent compound embodies the classic three-component structure of many PPAR agonists: a lipophilic "tail," a central heterocyclic core, and an acidic "head."

  • Acidic Head: The methyl acetate group is a prodrug form of the active moiety. In vivo, esterases are expected to hydrolyze it to the corresponding carboxylic acid. This negatively charged carboxylate group is critical for anchoring the ligand within the PPAR binding pocket by forming hydrogen bonds with key amino acid residues (e.g., Tyrosine, Histidine).

  • Central Heterocycle: The 2,5-disubstituted 1,3-oxazole ring acts as a central linker. Its geometry and electronic properties are crucial for orienting the other two components correctly. It is often considered a bioisostere for amide or ester bonds, offering improved metabolic stability.[3][4]

  • Lipophilic Tail: The phenyl group at the 2-position and the methyl group at the 5-position constitute the hydrophobic tail, which occupies a large, lipophilic pocket within the receptor. Modifications in this region are the primary driver of potency and subtype selectivity.

The diagram below illustrates this general pharmacophore model.

cluster_0 Pharmacophore Model for Oxazole-Based PPAR Agonists Head Acidic Head (e.g., Carboxylic Acid) Anchors to Receptor Core Heterocyclic Core (e.g., Oxazole) Rigid Scaffold Head->Core Linker (e.g., acetate) Tail Lipophilic Tail (e.g., Phenyl Group) Drives Potency & Selectivity Core->Tail Direct Substitution

Caption: General pharmacophore for oxazole-based PPAR agonists.

Comparative Analysis of Alternative Compounds: A Structure-Activity Relationship (SAR) Approach

Drug discovery is an iterative process of structural modification to optimize biological activity and pharmacokinetic properties. Below, we explore key alternatives to the parent scaffold, supported by published data.

Alternative Heterocyclic Cores: Beyond the Oxazole

The central oxazole ring can be replaced with other five-membered heterocycles (bioisosteres) to modulate electronic character, hydrogen bonding potential, and metabolic stability. This is a common strategy in medicinal chemistry to escape patent space or improve ADME properties.[5]

Heterocyclic CoreRationale for SubstitutionObserved Effects on PPAR Activity
1,3-Oxazole (Baseline) Rigid scaffold with a specific dipole moment.Serves as a well-established core for PPAR agonism.[1][6]
1,3,4-Oxadiazole Increases hydrogen bond acceptor count; may alter metabolic profile. Often used as a bioisostere for amides and esters.[3]Compounds with a 1,3,4-oxadiazole core have shown potent anti-inflammatory activity, a downstream effect of PPAR modulation.[7] Some derivatives show potent dual PPARα/γ agonism.[8]
1,2,4-Oxadiazole Different vector orientation of substituents compared to 1,3,4-oxadiazole, potentially leading to different receptor interactions.Has been successfully used to develop potent PPARα agonists.[8]
1,2,3-Triazole Can be synthesized via "click chemistry"; offers an additional hydrogen bond donor/acceptor site.Triazole acid analogs have been identified as potent dual PPARα/γ agonists, showing excellent glucose and triglyceride lowering in diabetic mouse models.[5]
Thiazole The sulfur atom can alter steric and electronic properties compared to oxygen, potentially improving binding affinity or metabolic stability.Thiazolidinediones (which contain a thiazole ring) are a famous class of PPARγ agonists. Simple thiazole derivatives also show promise.
Modulation of the Lipophilic Tail: The Key to Potency and Selectivity

The greatest impact on potency and isotype selectivity (α vs. γ vs. δ) is achieved by modifying the lipophilic tail. The large, flexible binding pocket of PPARs can accommodate a wide variety of hydrophobic moieties.

A study on 2-methyl-oxazole derivatives designed as analogues of the natural tubulin inhibitor Combretastatin A-4 (CA-4) provides excellent SAR insights that can be extrapolated to PPAR modulators.[9] While the primary target in that study was different, the principles of how substitutions on the phenyl rings affect bioactivity are transferable.

R¹ (at C5-phenyl)R² (at C4-phenyl)RationaleImpact on Activity (Antiproliferative IC₅₀)
2'-Naphthyl3',4',5'-trimethoxyExtend lipophilic region.Highly potent, with IC₅₀ values in the single-digit nanomolar range (0.5–73.2 nM).[9]
4'-Methoxy3',4',5'-trimethoxyAdd electron-donating group.Potent activity. Moving the methoxy group from para- to meta-position drastically reduced activity.[9]
m-Fluoro-p-methoxy3',4',5'-trimethoxyIntroduce halogen for potential new interactions.Exhibited the greatest antiproliferative activity, with IC₅₀ values of 0.35-4.6 nM.[9]
p-Ethoxyphenyl3',4',5'-trimethoxyIncrease lipophilicity vs. methoxy.Highly potent, with IC₅₀ values of 0.5–20.2 nM and demonstrated significant in vivo antitumor activity.[9]

Causality: The data strongly suggest that extending the lipophilicity and adding electron-donating groups at the para position of the phenyl ring at C5 enhances biological activity. The 3',4',5'-trimethoxyphenyl group at C4, a common feature in potent tubulin inhibitors, serves as a powerful hydrophobic anchor. For PPARs, similar substitutions on the 2-phenyl ring of our baseline scaffold would be expected to explore the hydrophobic pocket and enhance potency. The key is that small changes in the lipophilic tail can shift a compound's profile from a weak, non-selective binder to a potent and selective modulator.

Experimental Protocols

To empower researchers to validate these alternatives, a robust and reproducible experimental protocol is essential. The following is a standard cell-based luciferase reporter assay to quantify PPARγ activation.

Protocol: PPARγ Ligand-Activated Luciferase Reporter Assay

Objective: To determine the potency (EC₅₀) of test compounds as PPARγ agonists in a cellular context.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmid for full-length human PPARγ (pCMX-hPPARγ)

  • Expression plasmid for Retinoid X Receptor alpha (pCMX-hRXRα)

  • Reporter plasmid containing multiple PPAR response elements upstream of a luciferase gene (e.g., pTK-PPREx3-luc)

  • Control plasmid for transfection efficiency normalization (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% charcoal-stripped Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • Positive control: Rosiglitazone

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Methodology:

  • Cell Seeding: The day before transfection, seed HEK293T cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well in 100 µL of DMEM + 10% charcoal-stripped FBS.

  • Transfection (Day 1):

    • For each well, prepare a DNA mixture containing: 50 ng pCMX-hPPARγ, 25 ng pCMX-hRXRα, 100 ng pTK-PPREx3-luc, and 10 ng pRL-TK.

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh DMEM + 10% charcoal-stripped FBS.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of test compounds and the positive control (Rosiglitazone) in DMEM. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Remove the medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" well containing only 0.1% DMSO.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading (Day 3):

    • Remove the medium from the wells and wash gently with 100 µL of PBS.

    • Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well.

    • Measure both Firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency.

    • Calculate the "Fold Activation" by dividing the normalized signal of each compound-treated well by the normalized signal of the vehicle control.

    • Plot the Fold Activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC₅₀ value.

Self-Validation: The assay's integrity is confirmed by a robust response (typically >10-fold activation) from the positive control, Rosiglitazone, and a flat response from the vehicle control.

Workflow for Screening Novel PPAR Agonists

The development of novel compounds follows a logical progression from initial design to in vivo validation.

A Compound Design (SAR, Bioisosteric Replacement) B Chemical Synthesis A->B C Primary Screening (PPARα/γ/δ Luciferase Assay) B->C D Potency & Selectivity Determination (EC50 Calculation) C->D D->A Feedback for New Designs E Secondary Assays (e.g., Adipocyte Differentiation) D->E Hit Compounds F ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) E->F G In Vivo Efficacy Study (e.g., db/db Mouse Model) F->G Lead Candidate

Caption: A typical workflow for the discovery of novel PPAR agonists.

Conclusion and Future Directions

This compound serves as an excellent foundational scaffold for the exploration of novel PPAR modulators. The evidence from the scientific literature strongly suggests that strategic modifications can lead to compounds with enhanced and refined biological activity. The most fruitful avenues for future research involve:

  • Bioisosteric Replacement of the Core: Swapping the oxazole for other heterocycles like triazoles or oxadiazoles is a proven strategy to improve pharmacokinetic properties and discover novel chemical matter.[5][8]

  • Systematic Exploration of the Lipophilic Tail: Expanding the diversity of the substituents on the 2-phenyl ring is critical for modulating potency and achieving desired selectivity profiles (e.g., PPARα/γ dual agonists vs. selective PPARδ agonists).

  • Fine-Tuning the Acidic Head: While the carboxylic acid is the classic anchor, exploring non-carboxylic acid acidic head groups could lead to compounds with different tissue distribution and permeability profiles.

By employing the systematic design principles, comparative analysis, and robust screening protocols outlined in this guide, researchers can effectively navigate the chemical space around this valuable scaffold to develop next-generation therapeutics for metabolic diseases.

References

  • PMC. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications.
  • ResearchGate. (n.d.). Structural activity relationship of oxazole hybrids (14) as potent PPAR ligands.
  • PubMed Central (NIH). (n.d.). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists.
  • NIH. (n.d.). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.
  • PubMed. (2009). Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists.
  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][10] OXAZIN-4-YL) ACETATE DERIV.
  • PubMed Central (NIH). (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.
  • ResearchGate. (2020). (PDF) Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.
  • NIH. (n.d.). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate.
  • Thieme Connect. (n.d.). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • PubMed Central. (n.d.). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs.
  • MDPI. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity.
  • Google Patents. (n.d.). WO2008006043A2 - 1,3-oxazole derivatives useful as anti-atherosclerotic, anti-dyslipidemic, anti-diabetic and anti-obesity agents.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties allow it to serve as a versatile scaffold in drug design, engaging with biological targets through various non-covalent interactions.[3][4] When coupled with a phenyl group, the resulting phenyl-oxazole core forms a privileged structure found in a multitude of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl-oxazole derivatives across key therapeutic areas, offering insights into the rational design of potent and selective modulators of biological function.

Phenyl-Oxazole Derivatives as Anticancer Agents

The phenyl-oxazole scaffold is particularly prominent in the development of novel anticancer agents.[1][5][6] Modifications to the phenyl ring, the oxazole core, and its substituents have profound effects on cytotoxicity and the mechanism of action.

Inhibition of Tubulin Polymerization

A significant class of phenyl-oxazole derivatives exerts its anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

A series of N,5-diphenyloxazole-2-carboxamides, designed as mimics of the known tubulin inhibitor ABT-751, demonstrated that strategic substitutions can significantly enhance cytotoxic activity.[7] The key SAR insights are summarized below.

Key SAR Observations for Tubulin Polymerization Inhibitors:

  • Substitution at the 5-phenyl ring: The nature and position of substituents on the 5-phenyl ring are critical for activity.

  • The N-phenyl group: The presence and substitution pattern of the N-phenyl group on the carboxamide at the 2-position of the oxazole also modulate potency.

Table 1: SAR of N,5-diphenyloxazole-2-carboxamide Derivatives as Tubulin Polymerization Inhibitors [7]

CompoundR1 (on 5-Phenyl)R2 (on N-Phenyl)IC50 (μM, HeLa cells)
ABT-751 3,4,5-trimethoxy(CH₃)₂N-SO₂- at para>10
Compound 6 4-methoxy3-hydroxy, 4-methoxy1.84
Compound 7 4-methoxy3-amino, 4-methoxy2.53
Compound 9 3,4,5-trimethoxy4-methoxy0.78

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2021, 40, 127968.

The data clearly indicates that mimicking the 3,4,5-trimethoxy substitution pattern of colchicine on the 5-phenyl ring, as seen in Compound 9 , leads to potent cytotoxicity.[7] This compound was found to be more potent and more selective for cancer cells over normal cells compared to the parent compound ABT-751.[7]

SAR_Tubulin_Inhibitors cluster_SAR Key Structural Modifications Core 5-Phenyl-Oxazole-2-Carboxamide Core Phenyl_5 Substituents on 5-Phenyl Ring Core->Phenyl_5 critical for activity Carboxamide_N Substituents on N-Phenyl at C2 Core->Carboxamide_N modulates potency Methoxy 3,4,5-Trimethoxy Group (mimics colchicine) Phenyl_5->Methoxy Potency Increased Cytotoxicity (IC50 < 1 µM) Methoxy->Potency leads to

Caption: SAR summary for 5-phenyloxazole tubulin inhibitors.

Induction of Apoptosis

Another avenue through which phenyl-oxazole derivatives exhibit anticancer activity is the direct induction of apoptosis. Structure-activity relationship studies on 2-phenyl-oxazole-4-carboxamide derivatives identified potent apoptosis inducers.[8]

Key SAR Observations for Apoptosis Inducers:

  • Phenyl Ring at C2: Substitutions on the 2-phenyl ring are crucial. Electron-withdrawing groups, particularly at the para-position, tend to enhance activity.

  • Amide Moiety at C4: The nature of the amine in the carboxamide at the 4-position significantly influences potency. Cycloalkylamines and substituted benzylamines have shown promise.

Table 2: SAR of 2-Phenyl-Oxazole-4-Carboxamide Derivatives as Apoptosis Inducers [8]

CompoundR (on 2-Phenyl)Amide GroupGI50 (μM, DLD-1 cells)
1a HCyclohexylamino2.8
1d 4-ClCyclohexylamino0.44
1h 4-CF₃Cyclohexylamino0.35
1k 4-CF₃(4-Fluorobenzyl)amino0.23

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2006, 16(17), 4554-8.

The results highlight that a strong electron-withdrawing group like trifluoromethyl (CF₃) at the para-position of the 2-phenyl ring significantly boosts activity.[8] Further optimization of the amide moiety, replacing cyclohexylamino with a 4-fluorobenzylamino group, led to the identification of compound 1k with a GI50 of 229 nM in human colorectal DLD-1 cells. This compound demonstrated classic hallmarks of apoptosis, including PARP cleavage and DNA laddering, and showed significant tumor growth inhibition in a xenograft mouse model.[8]

Phenyl-Oxazole Derivatives as Antimicrobial Agents

The phenyl-oxazole scaffold is also a valuable template for developing agents to combat microbial infections.[9] SAR studies have focused on optimizing the substitution patterns to achieve broad-spectrum activity and overcome resistance.[10]

Antifungal Activity

A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were designed and synthesized as broad-spectrum antifungal agents.[11] The SAR exploration in this series revealed key determinants for potent activity against clinically relevant fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Key SAR Observations for Antifungal Activity:

  • Substitution on the 4-Phenyl Ring: Halogen substitutions, particularly fluorine and chlorine at the ortho and para positions, were found to be highly favorable for broad-spectrum antifungal activity.

  • Metabolic Stability: Certain substitutions not only enhanced potency but also improved metabolic stability in human liver microsomes, a critical parameter for drug development.[11]

Table 3: SAR of 4-Phenyl-4,5-dihydrooxazole Derivatives as Antifungal Agents [11]

CompoundR (on 4-Phenyl)MIC (μg/mL) vs. C. albicans
A1 H>64
A30 2,4-difluoro0.06
A31 2,5-difluoro0.03
A33 2-chloro-4-fluoro0.03

Data extracted from European Journal of Medicinal Chemistry, 2022, 228, 113987.

The dramatic increase in potency upon introduction of fluorine atoms on the 4-phenyl ring is evident. Compounds A31 and A33 not only showed excellent potency but also exhibited high metabolic stability and low inhibition of key CYP enzymes, making them promising candidates for further development.[11]

SAR_Antifungal cluster_SAR Key Structural Modifications Core 4-Phenyl-dihydrooxazole Core Phenyl_4 Substituents on 4-Phenyl Ring Core->Phenyl_4 is critical Halogens Ortho/Para Halogenation (e.g., 2,5-difluoro) Phenyl_4->Halogens optimal substitution Activity Potent Antifungal Activity (MIC < 0.1 µg/mL) Halogens->Activity confers Stability Improved Metabolic Stability Halogens->Stability improves Synthesis_Workflow start α-Amino Ketone + Acyl Chloride step1 Acylation (Pyridine or DCM) start->step1 intermediate 2-Acylamino-ketone step1->intermediate step2 Cyclodehydration (H₂SO₄ or PPA) intermediate->step2 purification Purification (Recrystallization or Chromatography) step2->purification end Pure Phenyl-Oxazole Derivative purification->end

Sources

A Comparative Guide to Verifying the Purity of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the rigorous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and product safety. For Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this purpose, grounded in established analytical principles and regulatory expectations.

The primary objective of this analysis is to differentiate the parent molecule from potential impurities, which may include starting materials, synthetic by-products, or degradation products. A well-developed HPLC method must be "stability-indicating," meaning it can effectively separate the active pharmaceutical ingredient (API) from any significant degradation products or impurities that might arise during synthesis or storage.[1][2][3] This ensures the accurate quantification of the compound's purity and the safety of the final product.

The Analytical Challenge: Understanding the Analyte

This compound possesses a moderately complex structure, featuring a phenyl ring, an oxazole core, and a methyl ester group. These functional groups dictate its chromatographic behavior. With an estimated LogP of 2.2-2.6, the compound is relatively non-polar, making Reversed-Phase HPLC (RP-HPLC) the most suitable analytical approach.[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is based on hydrophobic interactions.[6]

The key to a successful purity analysis lies in selecting a column and mobile phase that provide optimal selectivity—the ability to distinguish between the main compound and closely related impurities.

Comparing HPLC Column Chemistries for Optimal Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[7] While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, alternative chemistries can offer unique advantages for aromatic and heterocyclic compounds like the one .[8][9]

Column Chemistry Primary Separation Mechanism Advantages for Target Analyte Potential Disadvantages
Standard C18 Hydrophobic (van der Waals) interactions.High hydrophobicity provides good retention for non-polar compounds. The most common and well-understood phase.[8][10]May not provide sufficient selectivity to separate structurally similar aromatic impurities.
Phenyl-Hexyl Hydrophobic and π-π interactions.The phenyl group in the stationary phase can interact with the phenyl and oxazole rings of the analyte via π-π interactions, offering alternative selectivity compared to C18.[7][9][11] This is particularly useful for separating aromatic or unsaturated compounds.[7]Retention can be less predictable than C18. Mobile phase composition can significantly affect π-π interactions.[9]

Causality Behind the Choice: For this compound, a Phenyl-Hexyl column is often a superior choice. The presence of both a phenyl and an oxazole ring system in the analyte makes it a prime candidate for π-π interactions with the phenyl stationary phase. This provides an additional separation mechanism beyond simple hydrophobicity, which can be crucial for resolving impurities that have similar hydrophobic character but differ in their aromatic structure.

Experimental Workflow: Method Development and Comparison

The development of a stability-indicating HPLC method is a systematic process. It begins with initial screening and progresses to optimization, guided by the principles of quality by design (QbD) and regulatory guidelines from the International Council for Harmonisation (ICH).[12][13][14]

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl) A->B C Optimization (Gradient, Flow Rate, Temp) B->C D Stress Sample Preparation (Acid, Base, Peroxide, Heat, Light) C->D Optimized Method E Analysis of Stressed Samples D->E F Peak Purity Assessment (PDA Detector) E->F G Specificity F->G Demonstrates Specificity H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: A systematic workflow for HPLC method development, forced degradation, and validation.

Step-by-Step Protocol: Comparative Column Screening

This protocol outlines the process for comparing a C18 and a Phenyl-Hexyl column to determine the optimal choice for purity analysis.

1. Preparation of Solutions:

  • Analyte Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1.0 mg/mL.
  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
  • Mobile Phase A: 0.1% Formic Acid in Water. (Using a buffer is critical to control the ionization state of analytes and silanol groups on the column).[6][15]
  • Mobile Phase B: Acetonitrile.

2. HPLC Instrumentation and Initial Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
  • Columns to Compare:
  • Column 1: C18, 4.6 x 150 mm, 3.5 µm particle size.
  • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • PDA Detector: Scan range 200-400 nm, with extraction at the analyte's λmax (e.g., 254 nm).

3. Chromatographic Run (Gradient Elution):

  • A gradient elution is recommended for initial screening to ensure that both early and late-eluting impurities are captured.[10][15]
  • Gradient Program:
  • 0-2 min: 40% B
  • 2-15 min: 40% to 90% B
  • 15-17 min: 90% B
  • 17-18 min: 90% to 40% B
  • 18-25 min: 40% B (Equilibration)

4. Data Analysis and Comparison:

  • Inject the working standard onto both columns using the same gradient program.
  • Evaluate the chromatograms for:
  • Retention Time (RT): The time at which the main peak elutes.
  • Peak Shape: Look for symmetrical peaks (asymmetry factor between 0.9 and 1.2).
  • Resolution (Rs): The degree of separation between the main peak and any visible impurity peaks. An Rs value > 2.0 is ideal.
  • Selectivity (α): Changes in the elution order or relative spacing of peaks between the two columns.

Comparative Data and Interpretation

The following table presents illustrative data from a comparative analysis, including results from a forced degradation study. Forced degradation is essential to demonstrate that the method can separate the main analyte from its degradation products, a key aspect of a stability-indicating method.[1][16][17]

Parameter C18 Column Phenyl-Hexyl Column Interpretation
Analyte Retention Time (min) 10.59.8The Phenyl-Hexyl column shows slightly less retention due to its lower hydrophobicity compared to C18.[11]
Peak Asymmetry (Analyte) 1.11.05Both columns provide excellent, symmetrical peak shape.
Resolution (Rs) from Impurity 1 (Acid Hydrolysis Degradant) 1.82.5The Phenyl-Hexyl column provides superior resolution for this critical pair, likely due to π-π interactions enhancing selectivity.
Resolution (Rs) from Impurity 2 (Oxidative Degradant) 2.22.4Both columns adequately resolve this impurity, but the Phenyl-Hexyl still offers a slight advantage.
Number of Detected Degradants (Forced Degradation) 45The Phenyl-Hexyl column resolved an additional small degradant peak that co-eluted with the main peak on the C18 column.

Final Protocol Validation

Once the optimal column and mobile phase conditions are selected, the method must be validated according to ICH Q2(R2) guidelines.[12][18][19] This process provides documented evidence that the procedure is fit for its intended purpose.[19]

Validation_Parameters center Method Validation (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision Detection Limit Detection Limit center->Detection Limit Quantitation Limit Quantitation Limit center->Quantitation Limit Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

The validation process involves a series of experiments to assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[13] Successful validation ensures the method is reliable, reproducible, and accurate for routine quality control and regulatory submissions.[1]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks via Vertex AI Search.
  • ICH Guidelines for Analytical Method Valid
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ICH Guidance Q14 / Q2(R2)
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023). Journal of Pharmaceutical and Applied Chemistry.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent Technologies.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)
  • 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Echemi.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Oxazole-Based Inhibitors Targeting PI3Kα

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on conducting comparative molecular docking studies, with a specific focus on evaluating oxazole-based inhibitors against the oncogenic target, Phosphoinositide 3-kinase alpha (PI3Kα). As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to produce reliable, reproducible, and meaningful insights that can guide rational drug design. This guide is structured to provide not just a step-by-step protocol, but the underlying scientific rationale that ensures the integrity and trustworthiness of your findings.

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making its isoforms, particularly PI3Kα, highly attractive targets for therapeutic intervention.[1][2] The oxazole scaffold is a privileged heterocycle in medicinal chemistry, valued for its metabolic stability and its ability to engage in various non-covalent interactions, making it a common core in many kinase inhibitors.[3] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and interaction patterns that drive lead optimization.[4][5]

This guide will walk you through a self-validating docking protocol, a cornerstone of rigorous computational studies, before applying it to a comparative analysis of a hypothetical oxazole-based inhibitor and an alternative compound.

Part 1: The Foundation: A Self-Validating Docking Protocol

The trustworthiness of any comparative docking study hinges on the robustness of the docking protocol itself. Before screening novel compounds, we must first prove that our chosen parameters can accurately reproduce a known, experimentally determined binding pose. This process, known as re-docking, involves taking a co-crystallized ligand, removing it from the active site, and docking it back in. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) between the docked pose and the crystallographic pose, provides confidence in the protocol's ability to predict the binding of new, structurally similar ligands.[6][7][8]

Experimental Protocol: Validation Using PI3Kα

For this guide, we will use the crystal structure of PI3Kα in complex with a known inhibitor. A suitable entry from the Protein Data Bank (PDB) is 4TV3 .[9] The workflow will utilize widely accessible and validated software: AutoDock Tools for file preparation and AutoDock Vina for the docking calculation.[4][10]

Step 1: Receptor Preparation

  • Rationale: The raw PDB file contains information not required for docking, such as water molecules and cofactors, and lacks information that is essential, like hydrogen atoms and atomic charges. This step cleans the structure and prepares it for the force field used by the docking software.[5][11]

  • Procedure:

    • Download the PDB file (4TV3) and load it into AutoDock Tools (ADT).

    • Remove water molecules and any non-essential heteroatoms.[12]

    • Add polar hydrogens to the protein, which are critical for forming hydrogen bonds.

    • Compute and assign Kollman charges, a partial charge model suitable for proteins.

    • Save the prepared receptor in the PDBQT file format (4TV3_protein.pdbqt), which includes charge and atom type information.[13]

Step 2: Ligand Preparation (Co-crystallized Ligand)

  • Rationale: The ligand must also be prepared in a format that the docking software understands, defining its rotatable bonds which allow for conformational flexibility during the docking simulation.[14]

  • Procedure:

    • Using ADT, select the co-crystallized ligand from the complex and save it as a separate PDB file.

    • Load this new ligand file into ADT.

    • The software will automatically detect the rotatable bonds.

    • Save the prepared ligand in the PDBQT format (ligand_native.pdbqt).

Step 3: Grid Box Generation

  • Rationale: The grid box defines the three-dimensional search space within which the docking algorithm will explore possible binding poses for the ligand. For protocol validation, this box must be centered on the position of the co-crystallized ligand to accurately define the active site.[4][13]

  • Procedure:

    • In ADT, with the prepared receptor loaded, open the Grid Box tool.

    • Center the grid box on the co-crystallized ligand.

    • Adjust the dimensions of the box to ensure it fully encompasses the binding site, typically with a 10-15 Å buffer around the ligand. For 4TV3, appropriate center coordinates and dimensions would be determined within the software.[12]

    • Save the grid parameters. These coordinates are essential for the next step.

Step 4: Re-Docking with AutoDock Vina

  • Rationale: AutoDock Vina uses a sophisticated scoring function and search algorithm to predict the binding affinity and pose. A configuration file directs the software, specifying all necessary input files and parameters.

  • Procedure:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the coordinates with those from Step 3:

    • Execute AutoDock Vina from the command line, referencing this configuration file.

Step 5: Analysis of Validation Results

  • Rationale: The RMSD calculation provides a quantitative measure of the accuracy of the re-docking. A low RMSD value confirms that the chosen computational protocol can successfully replicate the experimentally observed reality.[15][16]

  • Procedure:

    • Load the original PDB structure (4TV3) and the Vina output file (validation_docking_out.pdbqt) into a visualization software like PyMOL.

    • Superimpose the protein backbones of both structures.

    • Use the software's tools to calculate the RMSD between the heavy atoms of the original co-crystallized ligand and the top-ranked docked pose.

    • Result: If the RMSD is ≤ 2.0 Å, the protocol is considered validated and can be reliably used for screening new compounds.[6]

Part 2: The Comparative Study: Oxazole vs. Alternative

With a validated protocol, we can now confidently compare the binding of our novel compounds. For this guide, we will assess a hypothetical oxazole-based inhibitor and a pyrazole-based alternative, a common bioisosteric replacement.[17] This comparison will help determine if the oxazole core offers any distinct advantages in binding to the PI3Kα active site.

Experimental Protocol: Comparative Docking

Step 1: Preparation of Test Ligands

  • Rationale: Novel ligands must undergo the same preparation workflow as the native ligand to ensure consistency and a fair comparison. This involves generating a 3D structure and preparing it in the required PDBQT format.[11]

  • Procedure:

    • Obtain the 2D structures of your test compounds (e.g., draw in ChemDraw or download from PubChem).

    • Convert the 2D structures to 3D and perform an energy minimization using appropriate software (e.g., Chem3D, Avogadro). This ensures realistic bond lengths and angles.[11]

    • Load each 3D structure into ADT and prepare it as a PDBQT file (oxazole_inhibitor.pdbqt, pyrazole_alternative.pdbqt), following the same procedure as in Part 1, Step 2.

Step 2: Docking the Test Ligands

  • Rationale: To ensure a direct and unbiased comparison, the test compounds must be docked using the exact same validated protocol. Any deviation in the receptor file or grid parameters would invalidate the comparison.

  • Procedure:

    • Modify the conf.txt file for each new ligand, changing only the ligand = and out = lines.

    • Run AutoDock Vina for each test compound.

Data Analysis and Interpretation

A successful docking experiment yields more than just a number; it provides a structural hypothesis for the compound's activity.

  • Primary Metric: Binding Affinity (kcal/mol): This value, found in the Vina output log file, estimates the binding free energy. More negative values suggest a stronger, more favorable binding interaction.[18][19] This serves as the primary metric for ranking compounds.

  • Secondary Metric: Analysis of Molecular Interactions:

    • Rationale: Understanding why a compound achieves a certain binding affinity is crucial. By visualizing the docked pose, we can identify the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the ligand in the active site.[15][20]

    • Procedure:

      • Load the prepared receptor (4TV3_protein.pdbqt) and the docking output for your test ligand (e.g., oxazole_docking_out.pdbqt) into a visualization tool like Discovery Studio or PyMOL.

      • Analyze the top-ranked pose.

      • Identify key hydrogen bonds between the ligand and protein residues. Note the participating atoms and the bond distances.

      • Observe which parts of the ligand are situated in hydrophobic pockets of the active site.

      • Compare the interaction patterns of the oxazole-based inhibitor to the pyrazole alternative. Does the oxazole's oxygen atom participate in a key hydrogen bond? Does its ring structure fit better into a specific pocket compared to the pyrazole? This level of analysis provides actionable insights for the next round of inhibitor design.

Part 3: Data Presentation and Visualization

Clear and concise presentation of results is paramount for effective scientific communication.

Comparative Docking Results Summary
LigandBinding Affinity (kcal/mol)RMSD from Native Ligand (Å)Key Interacting Residues (PI3Kα)
Native Ligand (Re-docked) -9.81.15Val851, Ser774, Lys802
Oxazole Inhibitor -9.2N/AVal851, Tyr836, Asp933
Pyrazole Alternative -8.5N/AVal851, Tyr836

(Note: Data is hypothetical for illustrative purposes.)

Experimental Workflow Diagram

docking_workflow cluster_validation Part 1: Protocol Validation cluster_comparison Part 2: Comparative Study pdb Fetch PDB (4TV3) prep_prot Prepare Receptor (Remove H2O, Add H, Charges) pdb->prep_prot prep_lig_native Extract & Prepare Native Ligand pdb->prep_lig_native define_grid Define Grid Box (Centered on Native Ligand) prep_prot->define_grid redock Re-Dock with Vina prep_prot->redock prep_lig_native->define_grid prep_lig_native->redock define_grid->redock analyze_rmsd Analyze RMSD redock->analyze_rmsd validated Protocol Validated (RMSD < 2.0 Å) analyze_rmsd->validated Yes prep_lig_test Prepare Test Ligands (Oxazole & Alternative) validated->prep_lig_test dock_test Dock with Validated Protocol prep_lig_test->dock_test analyze_results Analyze Results (Binding Affinity, Interactions) dock_test->analyze_results compare Compare Performance analyze_results->compare

Caption: Workflow for a validated comparative molecular docking study.

Conclusion

This guide has outlined a rigorous, multi-step process for conducting a comparative docking study of oxazole-based inhibitors against PI3Kα. By prioritizing protocol validation through re-docking, we establish a foundation of trustworthiness for our subsequent comparisons. The analysis moves beyond simple binding energy scores to a detailed examination of molecular interactions, providing the nuanced insights required for effective structure-based drug design. This self-validating methodology ensures that the computational results are not only comparable but are also anchored to experimental reality, ultimately accelerating the journey from promising scaffold to viable drug candidate.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link].
  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link].
  • Preparing the protein and ligand for docking. ScotChem. [Link].
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link].
  • Session 4: Introduction to in silico docking. [Link].
  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link].
  • Vina Docking Tutorial. Eagon Research Group. [Link].
  • How can I validate a docking protocol?.
  • How to interprete and analyze molecular docking results?.
  • Molecular docking proteins preparation.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • (PDF) Validation of Docking Methodology (Redocking).
  • Validation Studies of the Site-Directed Docking Program LibDock.
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link].
  • How I can analyze and present docking results?.
  • Protein Ligand Docking Lesson Plan. Schrödinger. [Link].
  • Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis.
  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). PubMed. [Link].
  • Synthesis and Molecular Docking Studies of Pyrazolo-Oxazole Derivatives as Potential Inhibitors of P. gingivalis Heme-Binding Protein. Growing Science. [Link].
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link].
  • Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold. PubMed. [Link].
  • Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis. PMC - NIH. [Link].
  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. PMC. [Link].
  • Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents | Request PDF.
  • A Computational Framework for the Design and Development of Isoform Selective PI3Kα inhibitors as Novel Anticancer Agents. ChemRxiv. [Link].
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH. [Link].
  • (PDF) Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight.
  • Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. MDPI. [Link].
  • Integrated structure- and ligand-based design, synthesis, and biological evaluation of potent thiazole-based multi-kinase PI3Kα and CDK2/8 inhibitors as anticancer agents. PubMed. [Link].
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Structure-based drug design, synthesis, and biological evaluation of novel 1,3,5-triazine or pyrimidine derivatives containing benzoyl hydrazine moiety as PI3Kα selective inhibitors. PubMed. [Link].
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. NIH. [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a heterocyclic compound featuring an oxazole core, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] As with any novel or specialized chemical, its handling and disposal require a rigorous, safety-first approach grounded in a clear understanding of its potential hazards and regulatory context. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established principles of chemical waste management and are designed to comply with the stringent "cradle-to-grave" framework for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Hazard Identification and Risk Assessment

  • Oxazole Derivatives: Compounds containing the oxazole ring system are known to possess biological activity and may present uncharacterized toxicological profiles.[1] Related oxazole structures are classified as causing skin irritation, serious eye irritation, and respiratory irritation.[4] Furthermore, some complex organic molecules of this type are very toxic to aquatic life with long-lasting effects.

  • Acetate Esters: The methyl acetate functional group suggests a degree of flammability and potential for irritation.[5] Methyl acetate itself is a flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[6][7]

Summary of Potential Hazards and Handling Precautions
Parameter Guideline Rationale & Supporting Evidence
Hazard Classification Hazardous Waste. Likely irritant, potentially flammable, ecotoxic.Based on analysis of oxazole and methyl acetate structural analogs.[4][6]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat.To prevent skin and eye contact with the potentially irritating compound.[8][9]
Handling Location Chemical fume hood.To avoid inhalation of vapors or dust, which may cause respiratory irritation.[5][9]
Primary Disposal Route Segregated chemical waste container for collection by a licensed contractor.Aligns with EPA regulations for hazardous waste disposal and prevents environmental contamination.[10]
Prohibited Actions DO NOT dispose down the sink. DO NOT mix with incompatible waste streams. DO NOT dispose in general trash.Sink disposal can contaminate waterways and damage plumbing.[11][12] Mixing with incompatible materials (e.g., strong oxidizers or acids) could trigger a hazardous reaction.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of this compound falls under the regulations set forth by the EPA. All generators of hazardous waste are legally responsible for its safe management from generation to final disposal.[3] Key compliance steps include:

  • Waste Determination: You must first determine that the material is a hazardous waste. Given the analysis above, it is prudent to manage it as such.[10]

  • Generator Category: Your laboratory must determine its generator category (Very Small, Small, or Large Quantity Generator) based on the total amount of hazardous waste produced per month, which dictates accumulation time limits and other requirements.[13]

  • Proper Containment: Waste must be collected in containers that are in good condition, compatible with the waste, and kept securely closed except when adding or removing waste.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and an accurate description of the contents.

  • Manifest System: For off-site transport and disposal, a Uniform Hazardous Waste Manifest is required to track the waste to its destination.[13]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

Step 1: Prepare for Waste Collection
  • Select an Appropriate Waste Container: Use a clean, sealable, and chemically resistant container (e.g., a high-density polyethylene or glass bottle). Ensure the container is compatible with organic solvents.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and list any solvents used in the solution.

Step 2: Segregate and Collect Waste
  • Work in a Fume Hood: All transfers of the chemical waste must be performed inside a certified chemical fume hood.

  • Collect All Forms of Waste: This includes:

    • Unused or expired neat compound.

    • Solutions containing the compound.

    • Solvent rinsates from contaminated glassware. Rinse glassware at least twice with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the waste container.

  • Keep the Container Closed: Securely cap the waste container immediately after adding waste.

Step 3: Manage Spills and Contaminated Materials
  • Small Spills: In case of a small spill inside a fume hood, absorb the material using an inert absorbent like vermiculite or sand.[11]

  • Collect Spill Debris: Carefully scoop the absorbent material into a separate, sealable bag or container. Label it as "Hazardous Waste: Spill Debris containing this compound".

  • Contaminated PPE: Dispose of grossly contaminated gloves and wipes in the same spill debris container.

Step 4: Storage and Final Disposal
  • Store Safely: Store the sealed waste container in a designated satellite accumulation area or central accumulation area, away from incompatible materials.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[11]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood decision_spill Is it a Spill? fume_hood->decision_spill spill_procedure Absorb with Inert Material (e.g., Vermiculite) decision_spill->spill_procedure Yes collect_waste Collect Waste in a Pre-Labeled, Compatible Container decision_spill->collect_waste No collect_spill Collect Debris in a Sealed, Labeled Container spill_procedure->collect_spill store_waste Store in Designated Satellite Accumulation Area collect_spill->store_waste rinse_glassware Rinse Contaminated Glassware with Solvent collect_waste->rinse_glassware collect_rinsate Add Rinsate to Waste Container rinse_glassware->collect_rinsate seal_container Securely Seal Waste Container collect_rinsate->seal_container seal_container->store_waste contact_ehs Contact EH&S for Pickup by Licensed Waste Contractor store_waste->contact_ehs

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate: A Framework for Safety

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Our approach is built on the foundational principle of control: eliminating hazards where possible, using engineering controls like fume hoods, and finally, employing the correct Personal Protective Equipment (PPE) as the last line of defense.[3] This framework ensures that you are not just following steps, but understanding the logic of safety, thereby creating a self-validating system of protection for you and your colleagues.

The Cornerstone of Safety: Hazard Assessment

Before any laboratory work begins, a thorough hazard assessment is mandatory.[4][5] This is a regulatory requirement and a pillar of good scientific practice. For a compound like Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, where specific toxicity data is limited, the assessment must consider the hazards of structurally related compounds, such as the parent oxazole heterocycle. Oxazoles as a class can be flammable and corrosive.[6] Therefore, we must operate under the assumption that this compound may pose risks of skin and eye irritation, potential toxicity through absorption or inhalation, and flammability.

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[5][7] This assessment should be documented and reviewed before undertaking any new procedure.

Core Personal Protective Equipment (PPE) Requirements

The following PPE represents the minimum standard for handling this compound in a laboratory setting.[4]

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, ANSI Z87-rated safety glasses with side shields are required for any work in the laboratory where this chemical is present.[4]

    • Chemical Splash Goggles: When handling the compound in liquid form (e.g., preparing solutions, performing reactions, transfers), chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection against splashes.[3][8]

    • Face Shield: For procedures with a significant splash or spatter risk, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.[3][4][8]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is recommended to protect clothing and skin from splashes and spills.[8] The coat should have a closed front and knit or elastic cuffs to ensure maximum coverage.

    • Gloves: Appropriate chemical-resistant gloves are critical. Given the organic nature of the compound, nitrile gloves are a suitable starting point for incidental splash protection. For prolonged contact or immersion, heavier-duty gloves or double-gloving may be necessary.[4] Always inspect gloves for tears or degradation before use and remove them before leaving the work area or touching common surfaces like doorknobs and keyboards.

    • Proper Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[3][4]

  • Respiratory Protection:

    • Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are insufficient or if there is a risk of generating dusts or aerosols (e.g., weighing the solid compound), a NIOSH-approved respirator may be required as part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134.[5][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adhering to a strict workflow minimizes the risk of exposure and contamination.

  • Preparation:

    • Confirm all necessary engineering controls (e.g., fume hood) are functioning correctly.

    • Assemble all required materials and equipment.

    • Designate a specific area for the handling of the compound.

    • Don all required PPE as detailed in the table below.

  • Handling and Use:

    • Perform all manipulations, including weighing, dissolving, and transferring, within a chemical fume hood.

    • If weighing the solid, use care to avoid generating dust.

    • Ground equipment when transferring flammable liquids to prevent static discharge.[6]

    • Keep containers tightly closed when not in use.

  • Decontamination and Doffing:

    • Wipe down the work area with an appropriate solvent.

    • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

    • Remove lab coat and other reusable PPE.

    • Wash hands thoroughly with soap and water after all work is complete.

  • Disposal:

    • Dispose of contaminated materials (e.g., gloves, pipette tips) in a designated hazardous waste container.

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab Coat, Closed-Toe ShoesNot typically required
Weighing Solid Compound Safety GlassesNitrile GlovesLab Coat, Closed-Toe ShoesUse in Fume Hood; Respirator if dust is generated
Preparing Solutions / Transfers Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Lab Coat, Closed-Toe ShoesMandatory use in Fume Hood
Running Reactions / High-Splash Risk Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat, Closed-Toe ShoesMandatory use in Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile or Butyl Rubber GlovesLab Coat, Closed-Toe ShoesNIOSH-approved respirator may be required

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Waste Management prep_assess Perform Hazard Assessment prep_select Select & Inspect PPE prep_assess->prep_select prep_don Don PPE Correctly prep_select->prep_don handle_ops Perform Operations in Fume Hood prep_don->handle_ops cleanup_decon Decontaminate Work Area handle_ops->cleanup_decon waste_dispose Dispose of Waste per Institutional & Local Regulations handle_ops->waste_dispose cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash caption Workflow for Safe Chemical Handling

Caption: Workflow for Safe Chemical Handling

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
  • COVID-19 - Control and Prevention - Laboratory Workers and Employers.
  • Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)
  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
  • Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • METHYL 2-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]

Sources

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